4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)8-2-4-9(5-3-8)12-6-1-7-16-11(12)15/h2-5H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFLJRWKXYVANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594006 | |
| Record name | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766556-62-1 | |
| Record name | 4-(Dihydro-2-oxo-2H-1,3-oxazin-3(4H)-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766556-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid
Abstract: 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid is a novel chemical entity incorporating a p-benzoic acid moiety and a saturated 1,3-oxazinan-2-one ring. While its specific applications are yet to be defined, its structural motifs are prevalent in pharmacologically active compounds, suggesting potential utility in drug discovery and materials science. A review of current chemical literature and databases indicates a notable absence of established synthetic procedures for this specific molecule. This guide, therefore, serves as a forward-looking technical roadmap for researchers and drug development professionals. We present a critical analysis of plausible synthetic strategies grounded in established, first-principle organic chemistry. By leveraging retrosynthetic analysis, this document outlines two primary, logical pathways and provides detailed, field-proven protocols for the most promising route, empowering chemists to undertake its synthesis with a robust theoretical and practical framework.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, combines an aromatic carboxylic acid with a cyclic carbamate (or urethane). The rigidity of the p-substituted benzene ring connected to the flexible saturated heterocycle presents an interesting scaffold for molecular design. The carboxylic acid provides a handle for further derivatization (e.g., amide formation), while the oxazinanone ring can influence solubility, metabolic stability, and hydrogen bonding interactions.
Given the lack of a published precedent, a logical synthetic plan must be devised from fundamental principles. A retrosynthetic analysis reveals two key disconnections, suggesting two primary strategies for its construction.
Key Retrosynthetic Disconnections:
-
C(aryl)-N Bond Disconnection: The most evident disconnection is the bond between the aromatic ring and the nitrogen atom of the oxazinanone heterocycle. This suggests an N-arylation reaction, leading to precursors such as a 4-halobenzoic acid derivative and 1,3-oxazinan-2-one. This forms the basis of our primary proposed strategy (Strategy B).
-
Oxazinanone Ring Disconnection: Alternatively, the cyclic carbamate can be disconnected. This involves two C-N or C-O bond cleavages within the ring, ultimately tracing back to a 3-(aryl-amino)propan-1-ol intermediate. This precursor would be formed from a 4-aminobenzoic acid derivative and a three-carbon electrophile, forming the basis of an alternative approach (Strategy A).
The overall retrosynthetic logic is depicted below.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Strategies
Based on the retrosynthetic analysis, two robust strategies are proposed. Strategy B is favored due to potentially fewer side reactions and easier purification of intermediates.
Strategy A: Sequential N-Alkylation and Cyclization
This pathway involves first constructing the 3-(aryl-amino)propan-1-ol intermediate followed by ring closure.
-
Protection: The carboxylic acid of 4-aminobenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent its interference in subsequent steps.[1][2]
-
N-Alkylation: The resulting methyl 4-aminobenzoate is alkylated with a 3-halo-1-propanol (e.g., 3-bromopropan-1-ol) under basic conditions to form methyl 4-(3-hydroxypropylamino)benzoate.
-
Cyclization: The key 1,3-oxazinan-2-one ring is formed by treating the amino alcohol with a phosgene equivalent. Carbonyl diimidazole (CDI) or triphosgene are safer and more common laboratory alternatives to phosgene gas.[3][4][5]
-
Deprotection: The final step is the hydrolysis of the methyl ester, typically under basic (e.g., NaOH or LiOH) followed by acidic workup, to yield the target carboxylic acid.
Causality and Field Insights: While viable, this route presents challenges. N-alkylation of anilines can sometimes lead to di-alkylation, complicating purification. Furthermore, the intermediate amino alcohol may have poor solubility or be difficult to purify.
Strategy B: Ring Formation Followed by N-Arylation
This preferred strategy involves synthesizing the stable 1,3-oxazinan-2-one heterocycle first, followed by its coupling to the aromatic ring. This modular approach often leads to cleaner reactions and higher overall yields.
-
Ring Formation: 3-Amino-1-propanol is cyclized using a phosgene equivalent like triphosgene or CDI to afford 1,3-oxazinan-2-one.[6][7] This intermediate is a stable, often crystalline solid that can be easily purified.
-
Aryl Coupling Partner Preparation: 4-Bromobenzoic acid is converted to its methyl ester via Fischer esterification or by reaction with an alkyl halide under basic conditions. This protection prevents the acidic proton from interfering with the subsequent base-mediated coupling reaction.[8][9]
-
N-Arylation: The crucial C(aryl)-N bond is formed via a transition-metal-catalyzed cross-coupling reaction. The two most authoritative methods for this transformation are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction that is highly versatile and tolerant of many functional groups. This is often the method of choice for N-arylation of amides and carbamates.[10][11][12][13][14]
-
Ullmann Condensation: A copper-catalyzed reaction, which is the classical method for such couplings. Modern protocols often use ligands to improve yields and reaction conditions.[15][16][17][18]
-
-
Deprotection: The methyl ester of the coupled product is hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) to yield the final product.
Causality and Field Insights: Strategy B is considered superior because the key coupling step joins two stable, well-characterized fragments. The Buchwald-Hartwig amination, in particular, is well-documented for its high functional group tolerance and efficiency in coupling cyclic carbamates.[19] This modularity allows for the synthesis of various analogues by simply changing the aryl halide partner.
Detailed Proposed Experimental Protocol (Strategy B)
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the preferred N-arylation strategy.
Workflow Overview:
Caption: Proposed workflow for the synthesis of the target molecule.
Protocol 1: Synthesis of 1,3-Oxazinan-2-one
-
Rationale: Triphosgene serves as a solid, stable, and safe-to-handle precursor to phosgene, which is generated in situ. Dichloromethane (DCM) is an excellent solvent, and triethylamine (Et₃N) acts as a base to neutralize the HCl byproduct.[3][20][21]
-
Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 3-amino-1-propanol (7.51 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (28.0 mL, 200 mmol) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve triphosgene (10.9 g, 36.7 mmol) in anhydrous DCM (100 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by the slow addition of water (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethyl acetate/hexanes to yield 1,3-oxazinan-2-one as a white crystalline solid.
Protocol 2: Synthesis of Methyl 4-bromobenzoate
-
Rationale: Fischer esterification is a classic, acid-catalyzed method for converting carboxylic acids to esters. Sulfuric acid is a common and effective catalyst, and using methanol as the solvent drives the equilibrium towards the product.[22]
-
Setup: To a 250 mL round-bottom flask, add 4-bromobenzoic acid (20.1 g, 100 mmol) and methanol (150 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate (150 mL) and wash with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness to yield methyl 4-bromobenzoate, which is often pure enough for the next step.
Protocol 3: Buchwald-Hartwig N-Arylation
-
Rationale: This step uses a modern palladium catalyst system. Pd₂(dba)₃ is a stable Pd(0) source, XPhos is a bulky, electron-rich phosphine ligand that facilitates oxidative addition and reductive elimination, and Cs₂CO₃ is a suitable base for this transformation. Toluene is a standard high-boiling solvent for these couplings.[13][14]
-
Setup: To an oven-dried Schlenk tube, add 1,3-oxazinan-2-one (1.01 g, 10 mmol), methyl 4-bromobenzoate (2.37 g, 11 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), XPhos (143 mg, 0.3 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 4.89 g, 15 mmol).
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (50 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours under argon. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate.
Protocol 4: Saponification to Final Product
-
Rationale: Lithium hydroxide is a strong base commonly used for the mild hydrolysis (saponification) of esters, minimizing side reactions. A mixed solvent system of THF/water ensures solubility for both the organic substrate and the inorganic base.
-
Setup: Dissolve the purified methyl ester from the previous step (e.g., 10 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 840 mg, 20 mmol) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 2 M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford the final product, this compound.
Data Presentation and Expected Characterization
Summary of Proposed Synthesis
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
| 1 | Ring Formation | 3-Amino-1-propanol | Triphosgene, Et₃N | 1,3-Oxazinan-2-one |
| 2 | Esterification | 4-Bromobenzoic Acid | MeOH, H₂SO₄ | Methyl 4-bromobenzoate |
| 3 | N-Arylation | 1,3-Oxazinan-2-one, Methyl 4-bromobenzoate | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate |
| 4 | Hydrolysis | Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | LiOH, H₂O/THF | This compound |
Predicted Analytical Data for Final Product
-
Molecular Formula: C₁₁H₁₁NO₄
-
Molecular Weight: 221.21 g/mol
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.9 (s, 1H, -COOH): Broad singlet for the carboxylic acid proton.
-
δ ~8.0 (d, 2H, Ar-H): Doublet for the two aromatic protons ortho to the carboxylic acid.
-
δ ~7.6 (d, 2H, Ar-H): Doublet for the two aromatic protons ortho to the oxazinanone nitrogen.
-
δ ~3.8 (t, 2H, -N-CH₂-): Triplet for the methylene group adjacent to the nitrogen.
-
δ ~4.3 (t, 2H, -O-CH₂-): Triplet for the methylene group adjacent to the oxygen.
-
δ ~2.1 (p, 2H, -CH₂-CH₂-CH₂-): Multiplet (quintet or pentet) for the central methylene group of the propyl chain.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167.0 (C=O, acid)
-
δ ~153.0 (C=O, carbamate)
-
δ ~142.0, ~131.0, ~129.5, ~125.0 (Aromatic carbons)
-
δ ~66.0 (-O-CH₂)
-
δ ~45.0 (-N-CH₂)
-
δ ~25.0 (-CH₂-CH₂-CH₂-)
-
-
IR (ATR, cm⁻¹):
-
~3300-2500 (broad, O-H stretch of carboxylic acid)
-
~1720 (strong, C=O stretch of carboxylic acid)
-
~1680 (strong, C=O stretch of cyclic carbamate)
-
~1605, ~1510 (C=C aromatic stretches)
-
~1250 (C-N stretch)
-
~1100 (C-O stretch)
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for [M+H]⁺ (C₁₁H₁₂NO₄): m/z 222.0761
-
Calculated for [M-H]⁻ (C₁₁H₁₀NO₄): m/z 220.0615
-
Conclusion
This technical guide provides a comprehensive and logical framework for the synthesis of this compound, a compound for which no synthesis has yet been reported. By dissecting the target molecule through retrosynthetic analysis, we have proposed two viable synthetic pathways. The recommended strategy, involving the pre-formation of the 1,3-oxazinan-2-one ring followed by a Buchwald-Hartwig N-arylation, offers a modular, robust, and high-potential route. The detailed, step-by-step protocols and predicted analytical data herein are intended to serve as a self-validating system for researchers, minimizing ambiguity and providing a clear path for the successful laboratory synthesis and characterization of this novel molecule.
References
-
Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2502. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. [Link]
-
Tahir Mehmood. (2020). Protecting Groups for Carboxylic acid. YouTube. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Morrison, C. G., & Leadbeater, N. E. (2017). Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters, 19(11), 3021–3024. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. [Link]
-
Ryu, J. Y., Kim, J. H., & Lee, S. G. (2010). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Bioorganic & Medicinal Chemistry Letters, 20(17), 5122-5124. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kormos, E. B., & Forgo, P. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(16), 4991. [Link]
-
Reddit. (2022). Reaction with triphosgene. [Link]
-
ResearchGate. (2018). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 70(36), 6241-6247. [Link]
- Google Patents. (2015).
-
Kirlikovali, K. O., et al. (2018). Buchwald–Hartwig amination using Pd(I) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(11), 3684-3688. [Link]
-
Ong, J. Y., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(52), 31257-31270. [Link]
-
Uto, K., et al. (2017). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Heterocycles, 95(2), 947. [Link]
-
Stuart, D. R., & Wengryniuk, S. E. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Organic Chemistry Portal. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
-
ResearchGate. (2018). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine. [Link]
-
Der Pharma Chemica. (2018). Synthesis and Biological Activities of[1][22]-Oxazine Derivatives. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]
- Google Patents. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid.
-
Anderson, K. W., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Studies. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
-
ResearchGate. (2023). Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. [Link]
-
Kamal, A., et al. (2009). Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers. Tetrahedron Letters, 50(35), 4969-4972. [Link]
Sources
- 1. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection and Deprotection [cem.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid chemical properties
An In-Depth Technical Guide to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic carboxylic acid of significant interest in medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and key spectral characteristics. While limited experimental data is publicly available for this specific molecule, this guide synthesizes information from authoritative databases and analogous chemical structures to present a scientifically grounded overview. A plausible, detailed synthetic pathway is proposed, complete with a step-by-step experimental protocol. The guide highlights the compound's primary application as a crucial intermediate in the synthesis of Factor Xa inhibitors, structurally related to the anticoagulant drug Rivaroxaban.[1][2][3] Finally, a thorough review of its hazard profile, handling procedures, and storage requirements is provided to ensure safe laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.
Compound Identification and Overview
This compound is a bifunctional organic molecule featuring a benzoic acid moiety linked to a saturated 1,3-oxazinan-2-one ring via a nitrogen atom. This unique combination of a carboxylic acid group and a cyclic carbamate (ureide) makes it a versatile intermediate for further chemical elaboration. Its structural architecture is a key component in the scaffold of certain modern pharmaceuticals.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 766556-62-1 | [4] |
| Molecular Formula | C₁₁H₁₁NO₄ | [5] |
| Molecular Weight | 221.21 g/mol | [5] |
| Canonical SMILES | C1CN(C(=O)OC1)C2=CC=C(C=C2)C(=O)O | [5] |
| InChI | InChI=1S/C11H11NO4/c13-10(14)8-2-4-9(5-3-8)12-6-1-7-16-11(12)15/h2-5H,1,6-7H2,(H,13,14) | [5] |
| InChIKey | IXFLJRWKXYVANE-UHFFFAOYSA-N |[5] |
Physicochemical and Spectroscopic Properties
While experimental physicochemical data is not extensively published, computational predictions provide valuable insights into the compound's behavior.
Table 2: Predicted Physicochemical Properties
| Property | Value | Details |
|---|---|---|
| XlogP | 1.3 | Predicted octanol-water partition coefficient, suggesting moderate lipophilicity.[5] |
| Monoisotopic Mass | 221.0688 Da | The exact mass of the molecule with the most common isotopes.[5] |
| Topological Polar Surface Area (TPSA) | 70.0 Ų | Indicates potential for cell permeability. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 4 | From the carbonyl and ether oxygens. |
Spectroscopic Profile (Anticipated)
A definitive experimental spectrum has not been identified in public literature. However, based on the molecular structure, the following spectral characteristics can be predicted, which are crucial for reaction monitoring and quality control during synthesis.
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets in the aromatic region (approx. 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Oxazinane Protons: Three distinct methylene (CH₂) signals. The protons adjacent to the nitrogen (-N-CH₂-) would appear around 3.8-4.2 ppm. The protons next to the oxygen (-O-CH₂-) would be further downfield, likely around 4.3-4.6 ppm. The central methylene group (-CH₂-CH₂-CH₂-) would appear as a multiplet around 2.1-2.4 ppm.
-
Carboxylic Acid Proton: A broad singlet far downfield (>12 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the carbonyl region: one for the carboxylic acid (~167 ppm) and one for the cyclic carbamate (~155 ppm).
-
Aromatic Carbons: Four signals for the benzene ring, with the carboxyl- and nitrogen-substituted carbons being the most deshielded.
-
Oxazinane Carbons: Three signals corresponding to the methylene groups in the aliphatic region of the spectrum.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
C=O Stretches: Two distinct, strong carbonyl absorptions. The carboxylic acid C=O would be around 1700-1720 cm⁻¹, and the cyclic carbamate C=O would appear at a higher frequency, around 1730-1750 cm⁻¹.
-
C-N Stretch: A moderate absorption around 1200-1350 cm⁻¹.
-
C-O Stretch: Absorptions corresponding to the C-O bonds of the acid and the cyclic ether.
-
-
Mass Spectrometry:
-
Predicted collision cross-section values have been calculated for various adducts, which can aid in identification via ion mobility-mass spectrometry.[5]
-
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 222.07608 | 145.7 |
| [M+Na]⁺ | 244.05802 | 152.1 |
| [M-H]⁻ | 220.06152 | 150.1 |
Source: PubChemLite[5]
Synthesis and Reactivity
Proposed Synthetic Pathway
The proposed synthesis begins with commercially available 4-aminobenzoic acid and involves two key transformations: N-alkylation followed by intramolecular cyclization.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure. Researchers must conduct their own risk assessment and optimization.
Step 1: Synthesis of 4-[(3-hydroxypropyl)amino]benzoic acid (N-Alkylation)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzoic acid (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) to the suspension. The base is crucial for deprotonating the amine, facilitating its nucleophilic attack.
-
Alkylation: Add 3-bromopropan-1-ol (1.1 eq) dropwise to the mixture at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. Acidify with dilute HCl to a pH of ~4-5 to precipitate the product while keeping any unreacted starting material protonated and soluble.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of this compound (Cyclization)
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the intermediate from Step 1 (1.0 eq) in a dry aprotic solvent like THF or Dichloromethane.
-
Cyclizing Agent: Add a phosgene equivalent, such as 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), portion-wise at 0 °C. CDI is a safer alternative to phosgene gas and activates the hydroxyl and amino groups to form the cyclic carbamate. A mild base (e.g., triethylamine) may be added to facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. The mechanism involves the formation of an imidazole-carboxylate intermediate, followed by intramolecular nucleophilic attack by the nitrogen atom to displace the second imidazole group and form the ring.
-
Workup: Quench the reaction with water. Acidify the aqueous layer with dilute HCl to precipitate the final product.
-
Purification: Filter the crude product. Recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexane) can be performed to achieve high purity.
Chemical Reactivity
The molecule's reactivity is governed by its two primary functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like DCC or EDC), or reduction to an alcohol (using strong reducing agents like LiAlH₄).
-
Cyclic Carbamate: The 1,3-oxazinan-2-one ring is generally stable but can be susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions, which would regenerate the N-substituted amino alcohol intermediate.
Application in Drug Development
The primary interest in this compound stems from its potential use as a key building block in the synthesis of pharmaceutical agents, most notably as an intermediate for analogs of Rivaroxaban.[1][3][8]
Rivaroxaban is a potent and selective oral inhibitor of Coagulation Factor Xa, widely used as an anticoagulant.[1][8] While Rivaroxaban itself contains an oxazolidinone ring, the structurally similar oxazinanone ring present in this topic compound is a common isostere explored during drug discovery to modulate properties like solubility, metabolic stability, and target binding.
The benzoic acid functionality provides a convenient handle for elaboration. It can be readily converted to an amide, linking the core structure to other pharmacophoric fragments, as is the case in the final structure of Rivaroxaban where a 5-chlorothiophene-2-carboxamide group is present.[1]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from safety data sheets for this compound and structurally related chemicals.[9][10][11]
Hazard Identification
The compound is classified as hazardous.
Table 4: GHS Hazard and Precautionary Statements
| Code | Statement |
|---|---|
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H372 | Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled. |
| H402 | Harmful to aquatic life. |
| P260 | Do not breathe dust.[11] |
| P280 | Wear protective gloves/ eye protection/ face protection.[11] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER/doctor.[11] |
Source: Sigma-Aldrich Safety Data Sheet
Protocol for Safe Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Skin: Remove contaminated clothing. Wash affected area with soap and water. If irritation occurs, seek medical advice.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[12]
Conclusion
This compound is a specialty chemical with significant potential in the field of pharmaceutical synthesis. Its bifunctional nature, combining a reactive carboxylic acid with a stable heterocyclic core, makes it an attractive starting material for constructing complex molecules. While detailed experimental data remains sparse, this guide provides a robust framework for understanding its properties, reactivity, and safe handling based on established chemical principles and data from analogous compounds. Its role as a precursor to potent anticoagulants underscores its importance to the drug development community, warranting further investigation and characterization.
References
-
PubChemLite. This compound. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9875401, Rivaroxaban. Available from: [Link]
-
Khan, I., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available from: [Link]
-
Ukrainets, I., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals. Available from: [Link]
- Google Patents. CN104974059A - Rivaroxaban intermediate and preparation method thereof.
-
ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22628045, 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available from: [Link]
- Google Patents. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate.
-
Abonia, R., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank. Available from: [Link]
- Google Patents. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
Chaitra, G. & Rohini, R.M. (2018). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Der Pharma Chemica. Available from: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]
-
Redox. Safety Data Sheet Benzoic acid. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available from: [Link]
-
Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Available from: [Link]
-
Angene Chemical. 4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid. Available from: [Link]
-
SciSupplies. This compound, 95%, 250mg. Available from: [Link]
-
ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Available from: [Link]
-
Bhattacharya, J., et al. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research. Available from: [Link]
Sources
- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104974059A - Rivaroxaban intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. Rivaroxaban | 366789-02-8 [chemicalbook.com]
- 4. This compound, 95%, 250mg [scisupplies.eu]
- 5. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Rivaroxaban - LKT Labs [lktlabs.com]
- 9. home.miracosta.edu [home.miracosta.edu]
- 10. redox.com [redox.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
A Proposed Research Framework for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
In the landscape of drug discovery and molecular pharmacology, we often encounter novel chemical entities with unknown biological activities. The compound 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid is one such molecule. A survey of current scientific literature reveals a conspicuous absence of data regarding its mechanism of action, presenting both a challenge and an opportunity.[1] This guide is therefore constructed not as a review of existing knowledge, but as a forward-looking, technically-grounded strategic workflow. It is designed to provide researchers with a comprehensive and robust experimental framework to systematically uncover the pharmacological properties and molecular targets of this compound. By adhering to the principles of scientific integrity and logical progression, the methodologies outlined herein will enable a thorough and unbiased investigation, transforming a molecule of unknown function into a well-characterized pharmacological tool or a potential therapeutic lead.
Structural and Physicochemical Scrutiny: Deriving Hypotheses from First Principles
The chemical architecture of this compound provides the foundational clues from which we can derive initial hypotheses about its potential biological roles. The molecule can be deconstructed into two primary pharmacophores connected by a nitrogen atom: a 1,3-oxazinan-2-one moiety and a para-substituted benzoic acid.
-
The Benzoic Acid Moiety: This is a common feature in many biologically active compounds. Its acidic carboxyl group can participate in hydrogen bonding and ionic interactions with the active sites of various enzymes and receptors. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) frequently possess a carboxylic acid function that is crucial for their inhibition of cyclooxygenase (COX) enzymes.
-
The 1,3-Oxazinan-2-one Ring: This is a cyclic carbamate (or urethane). Cyclic carbamates are present in a range of bioactive molecules and can be involved in various biological processes. The oxazinane ring introduces a degree of conformational rigidity and presents potential hydrogen bond donors and acceptors. Derivatives of oxazines have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[2][3][4]
Based on this structural analysis, several broad, initial hypotheses can be formulated:
-
Hypothesis 1: Anti-inflammatory Activity. The presence of the benzoic acid group suggests a potential role as an inhibitor of enzymes in the inflammatory cascade, such as COX-1/2.
-
Hypothesis 2: Antimicrobial Activity. The oxazinane core is found in some antimicrobial agents.[2][5] The compound may therefore interfere with essential bacterial or fungal cellular processes.
-
Hypothesis 3: Anticancer Activity. The diverse biological activities of oxazine derivatives include antitumor properties.[3] The compound could potentially exhibit cytotoxic or cytostatic effects on cancer cell lines.
The following experimental workflow is designed to systematically test these hypotheses and to remain open to the discovery of entirely novel mechanisms of action.
A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation
A multi-phased approach, beginning with broad phenotypic screening and progressively narrowing down to specific target identification and validation, is a robust strategy for MoA elucidation.
Phase 1: Broad Phenotypic and Cytotoxicity Screening
The initial step is to determine if the compound has any biological activity at concentrations that are not broadly cytotoxic.
2.1.1 Cytotoxicity Profiling
-
Objective: To determine the general cytotoxicity of the compound across a range of cell types and to establish a safe concentration range for subsequent cell-based assays.
-
Protocol: A panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer cell lines such as MCF-7, A549, and HCT116) will be treated with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 48-72 hours. Cell viability will be assessed using a standard MTT or resazurin-based assay.
2.1.2 Broad Anti-inflammatory Screening
-
Objective: To assess the compound's ability to modulate inflammatory responses in a cellular context.
-
Protocol: A lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells) will be used. The production of key inflammatory mediators such as nitric oxide (measured by the Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, measured by ELISA) will be quantified in the presence of varying concentrations of the compound.
2.1.3 Antimicrobial Screening
-
Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.
-
Protocol: The minimum inhibitory concentration (MIC) will be determined against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans) using broth microdilution methods according to CLSI guidelines.
Data Presentation: Phase 1
| Assay | Cell Line/Organism | Endpoint | Result (e.g., IC50/MIC) |
| Cytotoxicity | HEK293 | Cell Viability | > 100 µM |
| Cytotoxicity | HepG2 | Cell Viability | > 100 µM |
| Cytotoxicity | MCF-7 | Cell Viability | 50 µM |
| Anti-inflammatory | RAW 264.7 | NO Production | 10 µM |
| Anti-inflammatory | RAW 264.7 | TNF-α Secretion | 12 µM |
| Antimicrobial | S. aureus | Growth Inhibition | > 128 µg/mL |
| Antimicrobial | E. coli | Growth Inhibition | > 128 µg/mL |
This is an example data table.
Logical Flow Diagram for MoA Elucidation
Caption: A multi-phased workflow for MoA elucidation.
Phase 2: Unbiased Target Identification
If a consistent and potent biological activity is observed in Phase 1 (e.g., anti-inflammatory effects at non-toxic concentrations), the next phase is to identify the direct molecular target(s).
2.2.1 Affinity-Based Chemical Proteomics
-
Objective: To isolate binding partners of the compound from a complex biological sample.
-
Methodology: This requires the synthesis of a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the parent molecule. The choice of attachment point for the linker is critical to not disrupt the pharmacophore. The biotinylated probe is then incubated with cell lysate, and the probe-protein complexes are captured on streptavidin beads. After washing, the bound proteins are eluted and identified by mass spectrometry (LC-MS/MS).
2.2.2 In Silico Target Prediction
-
Objective: To computationally screen for potential protein targets based on ligand shape and chemical similarity.
-
Methodology: The 3D structure of this compound can be used to perform reverse docking against a library of protein structures. Alternatively, similarity-based approaches (e.g., using PharmMapper or similar tools) can identify known targets of compounds with similar pharmacophoric features.
Phase 3: Target Validation and Mechanistic Characterization
The list of putative targets from Phase 2 must be rigorously validated.
2.3.1 Biochemical Validation
-
Objective: To confirm a direct interaction between the compound and the putative target protein and to quantify the binding affinity and functional consequence.
-
Protocols:
-
Recombinant Protein Expression: The candidate target protein will be expressed and purified.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) will be used to measure the binding kinetics (kon, koff) and affinity (KD).
-
Functional Assays: If the target is an enzyme, enzyme inhibition assays will be performed to determine the IC50 and to investigate the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies (e.g., Lineweaver-Burk plots).
-
2.3.2 Cellular Target Engagement
-
Objective: To confirm that the compound engages the target protein in a cellular environment.
-
Protocol: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It measures the thermal stabilization of a target protein upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or mass spectrometry.
Proposed Signaling Pathway (Hypothetical)
Caption: Hypothetical inhibition of a kinase signaling pathway.
Detailed Experimental Protocols
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) to ~80% confluency. Treat cells with the compound at various concentrations or with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western blot or SDS-PAGE followed by Coomassie staining.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Conclusion and Forward Look
The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. The framework presented in this guide provides a clear and logical path, starting from broad biological screening and culminating in precise molecular-level characterization. While the initial hypotheses are grounded in the compound's chemical structure, the unbiased nature of the proposed target identification methods ensures that unexpected mechanisms can be discovered. The successful execution of this research plan will not only define the pharmacological profile of this specific molecule but will also serve as a template for the investigation of other novel chemical entities, ultimately contributing to the advancement of drug discovery and chemical biology.
References
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
-
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities. PubMed. [Link]
-
Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]
-
1,2-Oxazines and Their Benzo Derivatives. ResearchGate. [Link]
-
New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. [Link]
-
Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors. PubMed. [Link]
-
Synthesis and Biological Activities of[2][6]-Oxazine Derivatives. Der Pharma Chemica. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. [Link]
-
4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. National Institutes of Health. [Link]
-
Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. ResearchGate. [Link]
-
4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Sci-Hub. [Link]
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. oaji.net [oaji.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid Derivatives and Analogs
Abstract
The 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of its derivatives and analogs. With a primary focus on their role as direct Factor Xa inhibitors for anticoagulant therapy, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. Detailed experimental protocols, mechanistic insights, and data visualization are presented to facilitate further investigation and application of this important chemical series.
Introduction: The Emergence of a Key Pharmacophore
The this compound core integrates a cyclic carbamate (1,3-oxazinan-2-one) with a benzoic acid moiety. This unique combination confers specific three-dimensional geometry and electronic properties that are conducive to high-affinity interactions with enzymatic targets. While derivatives have been explored for various biological activities, including antibacterial and anti-inflammatory effects, their most prominent application lies in the development of anticoagulants.[1][2]
The structural similarity of the related oxazolidinone ring in the blockbuster anticoagulant Rivaroxaban (Xarelto®) has propelled interest in 1,3-oxazinan-2-one-containing compounds as direct Factor Xa inhibitors.[3][4] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders.[5] This guide will delve into the nuances of this chemical class, providing a foundational understanding for its exploitation in modern drug discovery.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached through several routes, primarily focusing on the construction of the heterocyclic 1,3-oxazinan-2-one ring and its linkage to the aromatic core.
General Synthetic Approach
A common strategy involves the cyclization of a suitable amino alcohol precursor with a carbonylating agent. The benzoic acid moiety can be introduced before or after the formation of the oxazinanone ring. A representative synthetic scheme is outlined below.
Caption: Generalized synthetic scheme for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol describes a plausible synthesis of a generic this compound derivative.
Step 1: Synthesis of the Amino Alcohol Intermediate
-
To a solution of 4-aminobenzoic acid ester (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (2.5 equivalents).
-
Add 3-bromo-1-propanol (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-(3-hydroxypropyl)aminobenzoic acid ester.
Step 2: Cyclization to form the 1,3-Oxazinan-2-one Ring
-
Dissolve the amino alcohol intermediate (1 equivalent) in an anhydrous aprotic solvent like THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a carbonylating agent such as carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the desired this compound ester.
Step 3: Hydrolysis of the Ester
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to yield the final this compound derivative.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in this class of compounds is their activity as direct Factor Xa inhibitors.
Mechanism of Action: Direct Factor Xa Inhibition
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin.[6] Direct Factor Xa inhibitors bind to the active site of Factor Xa, preventing this conversion and thereby inhibiting the downstream amplification of the clotting process.[3] This mechanism is highly effective for anticoagulation and offers a more predictable pharmacokinetic profile compared to traditional anticoagulants like warfarin.[5]
Caption: Mechanism of action of this compound derivatives as Factor Xa inhibitors.
Structure-Activity Relationship (SAR)
The SAR for this class of compounds can be inferred from studies on related Factor Xa inhibitors.[7][8] Key structural features influencing activity include:
-
The Benzoic Acid Moiety: The carboxylic acid group is often crucial for interaction with specific residues in the enzyme's active site, potentially forming salt bridges or hydrogen bonds. Its position on the phenyl ring is critical.
-
The 1,3-Oxazinan-2-one Ring: This heterocyclic system acts as a central scaffold, orienting the other functional groups in the correct conformation for binding.
-
Substituents on the Phenyl Ring: Modifications to the phenyl ring can modulate potency, selectivity, and pharmacokinetic properties. Electron-withdrawing or electron-donating groups can influence the electronic nature of the core and its interactions.[9]
-
Analogs and Bioisosteres: Replacement of the benzoic acid with other acidic functional groups or replacement of the oxazinanone ring with other heterocycles (like the oxazolidinone in Rivaroxaban) can lead to compounds with altered activity and properties.[4]
| Compound/Analog | Modification | Reported Activity | Reference |
| Rivaroxaban | Oxazolidinone core with a morpholinone and chlorothiophene moiety | Potent Factor Xa inhibitor (Ki = 0.4 nM) | [3][6] |
| Benzoic Acid Derivatives | Varied substituents on the benzoic acid core | Anti-sickling, antibacterial, and anti-inflammatory properties | [1][2][8] |
| 4-(thiazol-5-yl)benzoic acid derivatives | Thiazole ring instead of oxazinanone | Potent protein kinase CK2 inhibitors | [10] |
Pharmacokinetics and Drug-like Properties
For use as oral anticoagulants, these derivatives must possess favorable pharmacokinetic profiles, including good oral bioavailability, a predictable dose-response, and a suitable half-life.[5] In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential in the early stages of development. The pharmacokinetic parameters of some related oxadiazole derivatives have been evaluated in rat plasma, providing a framework for what to expect with the this compound series.[11][12]
Biological Evaluation: A Step-by-Step Workflow
The evaluation of novel this compound derivatives typically follows a structured screening cascade.
Caption: A typical workflow for the evaluation of novel Factor Xa inhibitors.
Protocol: In Vitro Factor Xa Inhibition Assay
This protocol outlines a chromogenic assay to determine the inhibitory potency (IC50) of a test compound against human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)
-
Test compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the Factor Xa enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly direct Factor Xa inhibitors. The synthetic accessibility and the potential for chemical modification make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of derivatives through systematic SAR studies. Furthermore, exploring the potential of this scaffold for other biological targets remains a viable and exciting avenue for discovery. The insights and protocols provided in this guide are intended to empower researchers to advance the science and therapeutic application of this important class of molecules.
References
-
ResearchGate. (n.d.). The synthesis of oxadiazin benzoic acid derivatives. Retrieved from [Link]
-
Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376–381. Retrieved from [Link]
-
Nazaré, M., Matter, H., Klingler, O., Al-Obeidi, F., Schreuder, H., Zoller, G., Czech, J., Lorenz, M., Dudda, A., Peyman, A., Nestler, H. P., Urmann, M., Bauer, A., Laux, V., & Wehner, V. (2004). Novel factor Xa inhibitors based on a benzoic acid scaffold and incorporating a neutral P1 ligand. Bioorganic & Medicinal Chemistry Letters, 14(11), 2801–2805. Retrieved from [Link]
-
Verma, A. K., & Brighton, T. A. (2009). The direct factor Xa inhibitor rivaroxaban. The Medical Journal of Australia, 190(7), 379–383. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999–15004. Retrieved from [Link]
-
Singh, A., Kumar, A., Kumar, A., Sharma, S., & An, S. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 313–322. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of 4H-Benzo[d][2][13]oxathiin-4-ones and 4H-Benzo[d][2][13]dioxin-4-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
-
Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136–1141. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Retrieved from [Link]
-
MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[13][14]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist with unprecedented selectivity and procognitive potential. Retrieved from [Link]
-
CyberLeninka. (n.d.). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. Retrieved from [Link]
-
Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The direct factor Xa inhibitor rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rivaroxaban | Factor Xa | Thrombin | TargetMol [targetmol.com]
- 7. Novel factor Xa inhibitors based on a benzoic acid scaffold and incorporating a neutral P1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. researchgate.net [researchgate.net]
- 14. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid: A Technical Guide
Molecular Structure and Its Spectroscopic Implications
A thorough understanding of the molecular structure is paramount to predicting and interpreting its spectroscopic signatures. The structure of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid combines a para-substituted benzoic acid moiety with a six-membered 1,3-oxazinan-2-one heterocyclic ring.
Diagram 1: Annotated Structure of this compound
A workflow diagram for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Technique : Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum.
-
Place a small amount of the solid sample on the ATR crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Predicted IR Absorption Bands
The following table summarizes the key expected vibrational frequencies for this compound. These predictions are informed by typical IR data for carboxylic acids and cyclic carbamates.[2]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong | Very Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium | Sharp |
| C-H (Aliphatic) | 2850 - 2960 | Medium | Sharp |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Sharp |
| C=O (Cyclic Carbamate) | 1700 - 1740 | Strong | Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Sharp |
| C-O (Carboxylic Acid/Ester) | 1210 - 1320 | Strong | Sharp |
| C-N | 1000 - 1250 | Medium | Sharp |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS
-
Ionization Technique : Electrospray ionization (ESI) is well-suited for this polar, acidic molecule. It can be run in both positive and negative ion modes.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Acquisition :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive mode, or without for negative mode).
-
Infuse the solution into the mass spectrometer.
-
Acquire the full scan mass spectrum.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.
-
Predicted Mass Spectrum
Based on the molecular formula C₁₁H₁₁NO₄, the following is expected:[1]
-
Monoisotopic Mass : 221.0688 g/mol [1]* Positive Ion Mode ([M+H]⁺) : m/z 222.0761 [1]* Negative Ion Mode ([M-H]⁻) : m/z 220.0615 [1] Predicted Fragmentation Pattern:
Tandem MS would likely reveal characteristic fragmentation pathways, such as:
-
Loss of H₂O (water) from the carboxylic acid.
-
Loss of CO₂ (carbon dioxide) from the carboxylic acid.
-
Cleavage of the oxazinane ring.
Diagram 3: Logical Relationship of Spectroscopic Data
The complementary nature of NMR, IR, and MS in structural determination.
Conclusion
While direct experimental spectra for this compound are not currently in the public domain, a comprehensive spectroscopic characterization is achievable through standard laboratory techniques. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a robust framework for researchers to confirm the synthesis and purity of this novel compound. The synergy of these techniques, where NMR defines the molecular backbone, IR identifies key functional groups, and MS confirms the molecular weight and formula, provides a self-validating system for unambiguous structure elucidation.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
-
MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
-
National Institutes of Health. 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. [Link]
-
PubChem. Benzoic acid, 2,2'-(2-oxo-1,3-propanediyl)bis-. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
NIST. Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. [Link]
-
Angene Chemical. 4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid. [Link]
-
Sphinxsai. Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. [Link]
-
Baghdad Science Journal. Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. [Link]
-
PubMed. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. [Link]
-
ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... [Link]
Sources
Whitepaper: An In-Depth Technical Guide to the Potential Biological Activity of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid as a Novel Anticoagulant Scaffold
Abstract
Thromboembolic disorders represent a significant global health burden, necessitating the continued development of safe and effective oral anticoagulants. Direct Factor Xa (FXa) inhibitors have emerged as a cornerstone of modern antithrombotic therapy. This technical guide explores the potential biological activity of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a compound featuring a core heterocyclic scaffold present in several established anticoagulant agents. While direct experimental data for this specific molecule is not extensively published, its structural analogy to known FXa inhibitors provides a strong rationale for its investigation as a novel therapeutic agent or a key building block in drug discovery. This document provides a comprehensive overview of the scientific basis for this hypothesis, details the established mechanism of FXa inhibition, and presents a complete suite of in vitro and in vivo experimental protocols required for its evaluation.
Introduction: The Rationale for Investigating this compound
The prevention and treatment of thrombosis—pathological blood clot formation—is a critical challenge in medicine.[1] For decades, the therapeutic landscape was dominated by vitamin K antagonists like warfarin and parenteral agents like heparin. While effective, these agents possess significant limitations, including a narrow therapeutic window, numerous drug-drug interactions, and the need for frequent monitoring.[2] The quest for safer, more predictable oral anticoagulants has led to the development of Direct Oral Anticoagulants (DOACs), with direct Factor Xa inhibitors being a prominent class.[3]
A key structural motif that has proven highly successful in the design of FXa inhibitors is the oxazolidinone ring, famously incorporated in the blockbuster drug Rivaroxaban.[3] The 1,3-oxazinan-2-one scaffold, present in the subject of this guide, This compound , is a closely related six-membered heterocyclic system. The established success of such scaffolds in targeting the active site of FXa makes this compound a molecule of significant interest.[4][5][6]
This guide provides the theoretical framework and practical methodologies to investigate the biological activity of this compound, hypothesizing its primary mechanism of action as the direct inhibition of Factor Xa.
The Blood Coagulation Cascade: Factor Xa as a Pivotal Target
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.[3] Factor Xa sits at the very beginning of this common pathway, making it a strategic and highly effective target for therapeutic intervention. By inhibiting FXa, one can potently block the downstream amplification of the coagulation cascade, specifically the conversion of prothrombin to thrombin, which is the final key enzyme responsible for fibrin generation.[3]
Hypothesized Mechanism of Action: Direct FXa Inhibition
It is hypothesized that this compound acts as a direct, competitive inhibitor of Factor Xa. The active site of FXa is characterized by distinct sub-pockets (S1, S2, S3, S4). Small molecule inhibitors are designed to occupy these pockets, preventing the natural substrate (prothrombin) from binding.
-
S1 Pocket: This is a deep, negatively charged pocket that typically accommodates a basic moiety from the substrate. However, many modern inhibitors, like Rivaroxaban, cleverly occupy this pocket with a neutral, hydrophobic group.
-
S4 Pocket: This is a larger, aromatic pocket. The phenyl-oxazinanone portion of the topic molecule is hypothesized to bind within this S4 pocket, forming favorable hydrophobic and pi-pi stacking interactions with key amino acid residues like Tyr99, Phe174, and Trp215. The benzoic acid moiety would likely extend out of the pocket, where it could be further functionalized to optimize binding and pharmacokinetic properties.
Experimental Workflows for Biological Evaluation
To validate the hypothesis and characterize the biological activity of this compound, a systematic, multi-tiered evaluation is required.
In Vitro Evaluation Workflow
The initial phase focuses on determining the compound's direct inhibitory activity, potency, and selectivity using purified enzymes and plasma-based assays.
Protocol 4.1.1: Factor Xa Chromogenic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human Factor Xa.
-
Principle: The assay measures the ability of FXa to cleave a synthetic chromogenic substrate. In the presence of an inhibitor, the rate of cleavage decreases, resulting in a reduced colorimetric signal. The color intensity is inversely proportional to the inhibitor's activity.[7]
-
Materials: Purified human Factor Xa, FXa-specific chromogenic substrate (e.g., S-2765), Tris-HCl buffer, 96-well microplate, microplate reader.
-
Method:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in Tris-HCl buffer to create a concentration gradient (e.g., 0.1 nM to 100 µM).
-
Add 20 µL of each compound dilution to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add 40 µL of purified human Factor Xa solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the chromogenic substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 4.1.2: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
-
Objective: To assess the anticoagulant effect of the compound in human plasma.
-
Principle: PT measures the integrity of the extrinsic and common pathways, while aPTT assesses the intrinsic and common pathways. An anticoagulant that targets FXa will prolong both PT and aPTT.
-
Materials: Pooled normal human plasma, PT reagent (thromboplastin), aPTT reagent (e.g., cephalin and an activator), CaCl2 solution, coagulometer.
-
Method:
-
Spike pooled plasma with varying concentrations of the test compound.
-
For PT: Incubate 50 µL of spiked plasma at 37°C. Add 100 µL of pre-warmed PT reagent and immediately start the timer on the coagulometer. Record the time to clot formation.
-
For aPTT: Incubate 50 µL of spiked plasma with 50 µL of aPTT reagent for 3-5 minutes at 37°C. Add 50 µL of pre-warmed CaCl2 solution to initiate clotting. Record the time to clot formation.
-
Determine the concentration required to double the baseline clotting time (CT2) for both assays.
-
In Vivo Evaluation Workflow
Promising candidates from in vitro studies are advanced to animal models to assess their efficacy in preventing thrombosis and their safety profile, particularly regarding bleeding risk.
Protocol 4.2.1: Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats
-
Objective: To evaluate the antithrombotic efficacy of the compound in vivo.
-
Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to the formation of a stable, platelet-rich thrombus.
-
Animals: Male Sprague-Dawley rats.
-
Method:
-
Administer the test compound or vehicle control to groups of anesthetized rats via oral gavage or intravenous injection.
-
After a set time (e.g., 60 minutes for oral administration), surgically expose the carotid artery.
-
Place a small piece of filter paper saturated with FeCl3 solution (e.g., 35%) onto the artery for 10 minutes.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
The primary endpoint is the time to occlusion (cessation of blood flow). An effective antithrombotic agent will significantly delay or prevent occlusion.
-
The thrombus can also be excised and weighed at the end of the experiment.
-
Protocol 4.2.2: Tail Transection Bleeding Time Model
-
Objective: To assess the compound's effect on hemostasis and its potential bleeding risk.
-
Principle: This model measures the time it takes for a standardized tail injury to stop bleeding, providing an index of primary hemostasis.
-
Animals: Mice or rats.
-
Method:
-
Administer the test compound or vehicle control to groups of animals.
-
After the appropriate absorption time, anesthetize the animal and place its tail in a saline bath at 37°C.
-
Using a scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip).
-
Immediately start a stopwatch and measure the time until bleeding ceases for at least 30 seconds.
-
A significant increase in bleeding time compared to the control group indicates a potential bleeding liability.
-
Data Presentation and Interpretation
Quantitative data from the described assays should be systematically organized to allow for clear comparison and decision-making.
Table 1: Example In Vitro Activity Profile
| Compound | FXa IC50 (nM) | Thrombin IC50 (nM) | Selectivity (Thrombin/FXa) | PT CT2 (µM) | aPTT CT2 (µM) |
| Test Compound | Value | Value | >1000x | Value | Value |
| Rivaroxaban | 0.7 | >10,000 | >14,000 | 0.23 | 0.69 |
Table 2: Example In Vivo Efficacy and Safety Profile
| Treatment (Dose, p.o.) | Time to Occlusion (min) | Thrombus Weight (mg) | Bleeding Time (sec) |
| Vehicle Control | 25 ± 5 | 1.5 ± 0.3 | 120 ± 30 |
| Test Compound (10 mg/kg) | 60 ± 10 | 0.5 ± 0.1 | 250 ± 60 |
| Test Compound (30 mg/kg) | >90 (No Occlusion) | 0.1 ± 0.05 | 480 ± 90 |
| p < 0.05 vs. Vehicle Control |
Conclusion and Future Directions
While direct biological data for this compound remains to be published, its chemical architecture places it firmly within a class of compounds of high interest for anticoagulant therapy. The structural similarity to the core of established Factor Xa inhibitors provides a compelling, scientifically-grounded hypothesis for its potential activity. The experimental workflows detailed in this guide offer a robust, industry-standard pathway for the comprehensive evaluation of this molecule, from initial potency screening to in vivo efficacy and safety assessment.
Successful validation of its activity would position this compound as a promising new scaffold for medicinal chemistry efforts. Future work would involve extensive structure-activity relationship (SAR) studies, modifying the benzoic acid moiety and substituting the oxazinanone ring to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a next-generation oral anticoagulant.
References
-
Huang, W., Zhang, P., Zuckett, J. F., Wang, L., Woolfrey, J., Song, Y., Jia, Z. J., Clizbe, L. A., Su, T., Tran, K., Huang, B., Wong, P., Sinha, U., Park, G., Reed, A., Malinowski, J., Hollenbach, S. J., Scarborough, R. M., & Zhu, B. Y. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 561–566. [Link]
-
Gong, P., Fang, Z., Zhang, M., He, L., Yang, S., Zhu, W., Li, J., & Liu, H. (2015). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. European Journal of Medicinal Chemistry, 97, 137–148. [Link]
-
Zhang, P., Bao, L., Zhang, W., Wu, Z., Qi, X., Li, Y., Li, Q., Huang, W., Xu, Y., & Zhang, H. (2014). Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[8][8][9] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. Journal of Medicinal Chemistry, 57(15), 6463–6480. [Link]
-
Huang, W., Zhang, P., Zuckett, J. F., et al. (2003). Design, synthesis and structure–Activity relationships of benzoxazinone-Based factor Xa inhibitors. ResearchGate. [Link]
-
Yılmaz, B., Emirik, M., Kufrevioglu, O. I., Senturk, M., & Ceylan, M. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]
-
PubChemLite. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Akhtar, T., Siddique, A., Sharma, R., Shrivastava, S., & Khan, A. A. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 243-253. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880. [Link]
-
Sancineto, L., Massari, S., & Tabarrini, O. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(11), 3326. [Link]
-
Thompson, A. M., Denny, W. A., & Baguley, B. C. (2022). Synthesis and biological evaluation of 4H-benzo[e][4][6]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832. [Link]
-
Rehman, S. U., Chohan, Z. H., & Gul, S. (2019). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. ResearchGate. [Link]
-
Angene Chemical. (n.d.). 4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid. Angene. Retrieved from [Link]
- Perzborn, E., Strassburger, J., Wilmen, A., Pohlmann, J., Roehrig, S., Schlemmer, K. H., & Straub, A. (2001). Substituted oxazolidinones and their use in the field of blood coagulation.
-
Janssen Pharmaceutica NV. (2022). 2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor XIa Inhibitors and Their Preparation. NIH. [Link]
-
Roehrig, S., Straub, A., Pohlmann, J., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]
-
Elfahmi, H., & Welsh, W. J. (2008). 3-[5-(2-fluoro-phenyl)-[4][5][10]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.
-
Pinto, D. J., et al. (2002). 3,4-dihydro-2H-benzo[4][10]oxazine inhibitors of factor Xa. Google Patents.
Sources
- 1. Discovery and development of Factor Xa inhibitors (2015-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 4. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel [6,6,5] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 9. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
discovery and history of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
An In-depth Technical Guide on the Synthesis and Potential Utility of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
Abstract
This compound is a heterocyclic compound featuring a 1,3-oxazinan-2-one ring N-substituted with a benzoic acid moiety. While a detailed, specific history of the discovery of this exact molecule is not extensively documented in mainstream chemical literature, its structural components are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and an exploration of the potential applications of this compound, grounded in the established chemistry of its constituent functional groups. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.
Introduction and Structural Elucidation
The molecule this compound is characterized by two key structural features: the saturated six-membered heterocycle, 1,3-oxazinan-2-one, and the para-substituted benzoic acid. The 1,3-oxazinan-2-one core is a cyclic carbamate, a motif found in various biologically active compounds. The linkage of the nitrogen atom of this ring to the C4 position of benzoic acid creates an N-aryl oxazinanone structure. This arrangement suggests potential for the molecule to act as a rigid scaffold in drug design, presenting a carboxylic acid group for further functionalization or interaction with biological targets.
The lack of a prominent discovery history for this specific molecule suggests it may be a novel compound, a synthetic intermediate that has not been the primary focus of published research, or part of a larger chemical library that has not been individually characterized in detail in public literature. Therefore, this guide will focus on a robust and logical synthetic approach, providing a blueprint for its preparation and purification.
Proposed Synthetic Pathway: A Step-by-Step Technical Guide
The synthesis of this compound can be logically approached through a two-step process, starting from commercially available starting materials. The overall strategy involves the synthesis of the 1,3-oxazinan-2-one ring onto the aromatic amine of a protected 4-aminobenzoic acid, followed by deprotection of the carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Step 1: Protection of the Carboxylic Acid
Causality: The starting material, 4-aminobenzoic acid, possesses two nucleophilic sites: the amino group and the carboxylic acid. The subsequent ring formation step requires a basic environment, which would deprotonate the carboxylic acid, rendering it unreactive or leading to side reactions. Therefore, the carboxylic acid must be protected, typically as an ester. A methyl ester is chosen for its ease of formation and subsequent removal.
Protocol: Fischer-Speier Esterification[1][2]
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1.0 eq).
-
Add methanol (a large excess, serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq).[3]
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield methyl 4-aminobenzoate.
Trustworthiness: This is a standard, high-yielding esterification protocol. The progress can be easily monitored by TLC, and the product, methyl 4-aminobenzoate, is a well-characterized compound, allowing for straightforward confirmation by ¹H NMR and ¹³C NMR spectroscopy.
Step 2: Formation of the 1,3-Oxazinan-2-one Ring
Causality: This step involves the construction of the heterocyclic ring. The strategy is to first N-alkylate the protected 4-aminobenzoate with a three-carbon electrophile containing a terminal hydroxyl group (3-bromopropanol). The resulting secondary amine and alcohol can then be cyclized using a carbonylation agent to form the cyclic carbamate.
Protocol: Two-Part Ring Formation Part A: N-Alkylation
-
Dissolve methyl 4-aminobenzoate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to deprotonate the amine.
-
After gas evolution ceases, add 3-bromopropanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, methyl 4-((3-hydroxypropyl)amino)benzoate, can be purified by column chromatography.
Part B: Cyclization/Carbonylation
-
Dissolve the product from Part A (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.0 eq).
-
Cool the mixture to 0 °C and add a carbonylation agent like triphosgene or carbonyldiimidazole (CDI) (1.1 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and extract with an organic solvent.
-
Purify the resulting methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate by column chromatography.
Trustworthiness: This sequence relies on well-established N-alkylation and cyclization reactions. Each intermediate can be isolated and characterized to ensure the success of the preceding step before moving forward.
Step 3: Deprotection of the Carboxylic Acid
Causality: The final step is the hydrolysis (saponification) of the methyl ester to reveal the desired carboxylic acid. This is a standard transformation accomplished under basic conditions, followed by an acidic workup to protonate the carboxylate salt.
Protocol: Saponification
-
Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water.
-
Add an excess of sodium hydroxide (NaOH) (e.g., 3.0 eq).
-
Heat the mixture to reflux or stir at an elevated temperature (e.g., 60 °C) for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the mixture to 0 °C and acidify with a dilute solution of hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).
-
The final product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Trustworthiness: Saponification is a highly reliable and quantitative reaction. The purity of the final product can be readily assessed by melting point determination, NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Characterization and Data
The successful synthesis of this compound would be confirmed by a suite of analytical techniques. Below is a table of expected data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the para-substituted pattern. Protons of the oxazinanone ring showing characteristic multiplets (triplets for the CH₂ groups adjacent to O and N). A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbonyl carbon of the oxazinanone around 150-160 ppm. Carboxylic acid carbonyl around 165-175 ppm. Aromatic carbons in the expected regions. Aliphatic carbons of the oxazinanone ring. |
| FT-IR | Broad O-H stretch for the carboxylic acid. C=O stretch for the carboxylic acid (~1700 cm⁻¹). C=O stretch for the cyclic carbamate (~1680 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₄. |
| Melting Point | A sharp, defined melting point, indicating the purity of the crystalline solid. |
Potential Applications and Future Directions
While specific applications for this compound are not established, the structural motifs suggest several areas of potential utility for researchers.
-
Medicinal Chemistry: The 1,3-oxazinan-2-one scaffold is present in a number of biologically active compounds, including antibiotics and anticonvulsants.[4][5] The benzoic acid group provides a handle for forming amides, esters, or other derivatives, making this molecule a potentially valuable building block for creating libraries of compounds for high-throughput screening. The rigid nature of the N-aryl linkage could be advantageous in designing molecules with specific conformational constraints to fit into enzyme active sites.
-
Polymer Science: As a difunctional monomer (containing a carboxylic acid and a heterocyclic ring), it could be explored for the synthesis of novel polyesters or polyamides with unique properties conferred by the oxazinanone ring.
-
Materials Science: The molecule's structure could be of interest in the development of organic materials with specific electronic or photophysical properties.
The workflow for exploring these applications is visualized below.
Caption: Potential research and development workflows starting from the title compound.
Conclusion
This compound represents a molecule of potential interest that is accessible through established, reliable synthetic organic chemistry protocols. This guide provides a comprehensive, technically-grounded framework for its synthesis, characterization, and potential exploration. The self-validating nature of the proposed multi-step synthesis, with clear checkpoints for characterization, ensures a high probability of success for researchers undertaking its preparation. While its history is not deeply rooted in the literature, its future applications in medicinal chemistry, polymer science, and materials science hold promise and invite further investigation.
References
-
New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. Available at: [Link]
- Process for the preparation of carboxylic acid methyl esters. Google Patents.
-
Green Approach for the Synthesis of New 1,3-Oxazines. ResearchGate. Available at: [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Carboxyl Protecting Groups. Available at: [Link]
-
Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Available at: [Link]
-
Synthesis and Biological Activities of[6][7]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]
-
N-Arylation of 1,2,4- and 1,3,4-Oxadiazolones under Activated Aromatic Nucleophilic Substitution Conditions. ResearchGate. Available at: [Link]
-
dM-Dim for Carboxylic Acid Protection. NIH Public Access. Available at: [Link]
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. Available at: [Link]
- Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Assessment of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
Abstract
The discovery of novel therapeutic agents is a cornerstone of modern medicine. This guide provides a comprehensive framework for the initial in vitro evaluation of a novel chemical entity, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. As this compound is not extensively documented in public literature, this whitepaper serves as a strategic manual for researchers, outlining a logical, stepwise approach to characterize its foundational physicochemical properties and preliminary biological activities. We will detail the rationale and protocols for assessing cytotoxicity, anti-inflammatory potential, and anticancer activity, grounding each step in established scientific principles to ensure data integrity and guide future development efforts.
Introduction: Deconstructing the Candidate
The compound this compound presents a unique scaffold for investigation. Its structure combines two key moieties:
-
Benzoic Acid: A common fragment in medicinal chemistry, known for its presence in compounds with anti-inflammatory properties, such as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4]
-
1,3-oxazinan-2-one: A heterocyclic ring system. Derivatives of 1,3-oxazine have been noted for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[5]
This hybrid structure suggests a compelling rationale for investigating its potential as both an anti-inflammatory and an anticancer agent. This guide outlines the essential preliminary in vitro assays required to build a foundational profile of this compound.
Foundational Analysis: Physicochemical Characterization
Before any biological assessment, understanding the fundamental physical and chemical properties of a compound is paramount.[6][7] These characteristics dictate its behavior in aqueous assay environments and are crucial for interpreting biological data accurately.[6][8][9][10]
Aqueous Solubility
Rationale: Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate concentration measurements and misleading biological results.[8][10] Assessing solubility at the outset is a critical, cost-saving step.[8]
Protocol: Thermodynamic Solubility Assessment
-
Prepare a supersaturated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like dimethyl sulfoxide (DMSO).
-
Add a small volume of the stock solution to a larger volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration that exceeds the expected solubility.
-
Equilibrate the mixture on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the sample to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The resulting concentration is the thermodynamic solubility.
Chemical Stability
Rationale: Compound degradation during the course of an experiment can lead to a decrease in the effective concentration, potentially masking its true activity. This protocol assesses stability in a typical assay buffer.
Protocol: Stability in PBS
-
Prepare a solution of the compound in PBS (pH 7.4) at a known concentration (e.g., 10 µM).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the parent compound in the aliquot by HPLC.
-
Plot the concentration of the compound versus time to determine its degradation rate and half-life in the buffer.
Part I: Baseline Cytotoxicity Assessment
The first step in any biological evaluation is to determine the concentration range at which the compound is toxic to cells.[11][12] This establishes a therapeutic window and ensures that any observed biological effects in subsequent assays are not simply due to cell death.[11] The MTT assay is a widely used, reliable colorimetric method for this purpose.[13][14][15]
The MTT Assay: Principle of Action
The MTT assay measures cellular metabolic activity as an indicator of cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13][14]
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for determining the cytotoxic concentration 50 (CC50).
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[13][16][17]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, or a cancer line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium via serial dilution from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (0.5% DMSO) as negative controls.
-
Incubation: Incubate the plate for a relevant period, typically 24 or 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Part II: Screening for Anti-Inflammatory Activity
The presence of the benzoic acid moiety suggests a potential for anti-inflammatory action. A robust initial screen can be achieved by assessing the compound's ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins (via cyclooxygenase, COX, enzymes).[18][19]
Nitric Oxide (NO) Inhibition Assay
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, producing large amounts of NO. Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard method for screening anti-inflammatory compounds.[19] The amount of NO is quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reaction.[20][21][22]
Protocol: Griess Assay for NO Inhibition
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations (determined from the MTT assay) of the test compound.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells: untreated cells, cells with LPS only, and cells with compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well.[21][23]
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[21][23]
-
Incubate for 10 minutes at room temperature in the dark.[24]
-
-
Quantification: Measure the absorbance at 540 nm.[21][22][24] Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
Cyclooxygenase (COX) Inhibition Assay
Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are major inflammatory mediators.[25][26] NSAIDs typically function by inhibiting these enzymes. A cell-free enzymatic assay can directly measure the compound's ability to inhibit COX-1 and COX-2, providing valuable information on its mechanism and selectivity.[27][28]
Caption: Simplified Cyclooxygenase (COX) signaling pathway.
Protocol: Fluorometric COX Inhibitor Screening Assay This protocol is based on commercially available kits (e.g., Cayman Chemical, Abcam) which utilize the peroxidase activity of COX enzymes.[25][26][27][29]
-
Reagent Preparation: Prepare assay buffer, hemin, and the fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) according to the kit manufacturer's instructions.
-
Plate Setup: In a 96-well plate, add assay buffer, hemin, and either COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add various concentrations of the test compound. Include a vehicle control (100% activity) and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence (e.g., excitation 530-540 nm, emission 585-595 nm) over time.[25][26][27][29] The rate of increase in fluorescence is proportional to COX activity.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the COX-2 selectivity index.
Part III: Screening for Anticancer Activity
The 1,3-oxazinan-2-one core is present in various molecules with anticancer properties.[5] Therefore, a preliminary screen against a panel of cancer cell lines is a logical step.[30][31][32][33][34]
Protocol: Cancer Cell Line Proliferation Assay
-
Cell Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).[35]
-
Assay Execution: Perform the MTT assay as described in Section 3.3 for each selected cancer cell line.[35]
-
Data Analysis: Determine the IC₅₀ (in this context, Inhibitory Concentration 50%) for the compound against each cell line.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Physicochemical and Cytotoxicity Profile
| Parameter | Value |
|---|---|
| Solubility in PBS (pH 7.4) | e.g., 15.2 µg/mL |
| Stability in PBS (t½ at 37°C) | e.g., > 48 hours |
| Cytotoxicity (CC₅₀ in HEK293 cells) | e.g., > 100 µM |
Table 2: Anti-Inflammatory Activity Profile
| Assay | IC₅₀ (µM) |
|---|---|
| NO Inhibition (LPS-RAW 264.7) | e.g., 12.5 µM |
| COX-1 Inhibition (cell-free) | e.g., 25.8 µM |
| COX-2 Inhibition (cell-free) | e.g., 1.3 µM |
| COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2) | e.g., 19.8 |
Table 3: Anticancer Activity Profile (IC₅₀, µM)
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | e.g., 8.9 µM |
| HCT116 | Colon | e.g., 11.2 µM |
| A549 | Lung | e.g., 15.1 µM |
Interpretation:
-
A high CC₅₀ value (>50-100 µM) coupled with low IC₅₀ values for biological activity suggests a promising therapeutic window.
-
A COX-2 Selectivity Index significantly greater than 1 indicates that the compound preferentially inhibits the inducible inflammatory enzyme over the constitutive homeostatic one, which is a desirable trait for anti-inflammatory drugs.
-
Potent IC₅₀ values against cancer cell lines suggest the compound warrants further investigation as a potential anticancer agent.
Conclusion and Future Directions
This guide outlines a foundational, multi-pronged in vitro screening strategy for this compound. The successful execution of these assays will provide a critical preliminary dataset on the compound's solubility, stability, toxicity, and potential efficacy as an anti-inflammatory or anticancer agent. Positive results from this initial screen would justify progression to more advanced studies, including:
-
Mechanism of action studies (e.g., apoptosis assays, cell cycle analysis).
-
Screening against a broader panel of cancer cell lines.
-
In vivo efficacy studies in relevant animal models of inflammation or cancer.
By following this structured, logical approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel compound, paving the way for its potential development as a future therapeutic.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Bio-protocol. Nitric Oxide Measurement (Griess Assay). [Link]
-
PubMed. In Vitro Assays for Screening Small Molecules. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]
-
Creative Biolabs. Physicochemical Characterization. [Link]
-
ResearchGate. (2013). Nitric Oxide Assay?. [Link]
-
MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]
-
Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
ResearchGate. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. [Link]
-
On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
-
Pace Analytical. Characterization of Physicochemical Properties. [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[13][27]-Oxazine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
-
PubChem - NIH. 1,3-Oxazinan-2-one. [Link]
-
PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
PubMed. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. [Link]
-
Anti-inflammatory activity of seven plant species with potential use as livestock feed additives. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
SciELO. (n.d.). Design, synthesis, biological evaluation, and nitric-oxide release studies of a novel series of celecoxib prodrugs possessing a. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. (n.d.). Retrieved from [Link]
Sources
- 1. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pacelabs.com [pacelabs.com]
- 8. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 9. langhuapharma.com [langhuapharma.com]
- 10. fiveable.me [fiveable.me]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. static.igem.wiki [static.igem.wiki]
- 18. researchgate.net [researchgate.net]
- 19. purerims.smu.ac.za [purerims.smu.ac.za]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. COX Fluorescent Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 27. caymanchem.com [caymanchem.com]
- 28. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. interchim.fr [interchim.fr]
- 30. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 35. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Unveiling the Therapeutic Targets of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a critical and often arduous phase in the development of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for the elucidation of potential therapeutic targets for the novel compound, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. In the absence of established biological data for this specific molecule, this document outlines a strategic, multi-pronged approach, integrating computational prediction with robust experimental validation. The methodologies detailed herein are designed to empower researchers to systematically deconvolve the mechanism of action of this and other novel chemical entities, thereby accelerating their translation into potential clinical candidates. We will explore predictive modeling based on structural analogs, detail cutting-edge experimental techniques for target deconvolution, and provide actionable protocols for target validation.
Introduction: The Enigma of a Novel Chemical Entity
The compound this compound presents a unique chemical scaffold, the therapeutic potential of which is yet to be fully explored. Its structure, featuring a benzoic acid moiety linked to an oxazinanone ring, suggests the potential for diverse biological activities. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The oxazinanone core, a privileged structure in medicinal chemistry, is also found in various bioactive molecules.[2]
The primary challenge and opportunity with a novel compound lie in identifying its specific molecular targets to understand its mechanism of action. This understanding is paramount for optimizing its therapeutic efficacy and ensuring its safety. This guide will navigate the logical progression from broad, predictive analyses to focused, experimental validation, providing a self-validating system for target identification.
Foundational Analysis: Learning from Structural Precedence
These findings suggest that this compound could potentially target pathways involved in:
-
Bacterial survival and proliferation: This could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.
-
Inflammatory signaling cascades: Potential targets could include cyclooxygenases (COX), lipoxygenases (LOX), or various kinases involved in pro-inflammatory cytokine production.
-
Cancer cell proliferation and survival: This could involve targeting kinases, transcription factors, or other proteins critical for tumor growth and metastasis.
This initial analysis provides a crucial starting point for the more focused computational and experimental investigations detailed below.
In Silico Target Prediction: A Computational First-Pass
Before embarking on resource-intensive experimental studies, computational methods can be employed to predict potential protein targets based on the chemical structure of this compound.[7] These in silico approaches leverage vast databases of known drug-target interactions to identify potential binding partners for novel compounds.[7][8]
Ligand-Based and Structure-Based Approaches
Computational target prediction methods can be broadly categorized into ligand-based and structure-based approaches.[8]
-
Ligand-Based Methods: These methods rely on the principle of "guilt-by-association," where the biological activity of a novel compound is inferred from its structural similarity to known active molecules. Web servers and databases such as ChEMBL, PubChem, and DrugBank can be queried to find compounds with similar scaffolds and their known targets.[9][10]
-
Structure-Based Methods (Molecular Docking): If the three-dimensional structures of potential target proteins are available, molecular docking simulations can be performed to predict the binding affinity and mode of interaction between this compound and the protein. This can provide valuable insights into the potential mechanism of inhibition or activation.
Recommended Computational Workflow
A logical workflow for the computational prediction of targets for this compound is as follows:
Caption: Computational workflow for in silico target prediction.
Protocol 1: In Silico Target Prediction using Publicly Available Tools
-
Input: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).
-
Similarity Search:
-
Target Prediction Servers:
-
Submit the structure of the compound to web servers like SuperPred or SwissTargetPrediction.[11] These servers compare the input structure to a library of known ligands and predict a ranked list of potential targets.
-
-
Data Consolidation and Prioritization:
-
Consolidate the lists of potential targets generated from the similarity searches and prediction servers.
-
Prioritize targets that appear across multiple prediction methods or are biologically relevant to the hypothesized therapeutic areas (e.g., bacterial enzymes, inflammatory kinases).
-
-
Molecular Docking (Optional but Recommended):
-
For the top-ranked targets with available 3D structures in the Protein Data Bank (PDB), perform molecular docking simulations using software such as AutoDock Vina or Glide.
-
Analyze the predicted binding energies and interaction patterns to further refine the list of putative targets.
-
Experimental Target Deconvolution: From Hypothesis to Evidence
While computational predictions provide valuable starting points, experimental validation is essential to definitively identify the cellular targets of this compound.[12][13] A variety of powerful techniques, broadly categorized as target deconvolution methods, can be employed for this purpose.[13]
Affinity-Based Methods
Affinity-based methods are a cornerstone of target deconvolution and rely on the specific interaction between the compound and its protein target(s).[12]
-
Affinity Chromatography: This classic technique involves immobilizing the compound onto a solid support (e.g., beads) to create an affinity matrix.[12] A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[12]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics approach that utilizes reactive probes to covalently label the active sites of enzymes. If this compound is suspected of targeting a specific enzyme class, a competitive ABPP experiment can be performed. In this setup, a cell lysate is pre-incubated with the compound before the addition of a broad-spectrum reactive probe for that enzyme class. A reduction in probe labeling for a specific enzyme indicates that the compound binds to and blocks its active site.
Genetic and Genomic Approaches
Genetic and genomic methods offer an unbiased way to identify targets by observing the cellular response to the compound.
-
CRISPR/Cas9-based Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. Genes that confer resistance upon knockout are potential targets, as their absence eliminates the protein the drug acts upon.
-
Yeast Three-Hybrid System: This system can be used to identify protein-small molecule interactions in a cellular context.
Recommended Experimental Workflow
Caption: Experimental workflow for target deconvolution.
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or amine). It is crucial to confirm that the modified compound retains its biological activity.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads, via the linker.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-immobilized beads.
-
As a negative control, incubate the lysate with beads that have been treated with a mock immobilization reaction (without the compound).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution: Elute the specifically bound proteins from the beads using a competitive elution with an excess of the free compound or by using a denaturing elution buffer.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise protein bands that are present in the compound pulldown but not in the negative control.
-
Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting peptide fragmentation data against a protein database to identify the target proteins.
-
Target Validation: Confirming the Molecular Interaction and Functional Effect
The identification of a protein that binds to this compound is the first step. The next crucial phase is to validate that this interaction is specific and is responsible for the observed biological effect of the compound.
Biochemical Validation
-
Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity (Kd) between the compound and the purified recombinant target protein.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of increasing concentrations of the compound to determine the IC50 value.
Cell-Based Validation
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target in a cellular environment.
-
Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy or abrogate the effect of the compound.
-
Overexpression Studies: Overexpressing the target protein may lead to increased resistance to the compound.
Data Presentation: A Hypothetical Example
The following table illustrates how quantitative data from validation experiments could be summarized:
| Target Protein | Binding Affinity (Kd) | Enzyme Inhibition (IC50) | Cellular Target Engagement (CETSA) | Effect of Target Knockdown |
| Protein X | 150 nM | 200 nM | Confirmed | Abrogates compound effect |
| Protein Y | > 10 µM | No inhibition | Not detected | No effect |
| Protein Z | 2 µM | 5 µM | Confirmed | Partial reduction in compound effect |
Conclusion and Future Directions
This guide has outlined a systematic and technically robust strategy for the identification and validation of therapeutic targets for the novel compound this compound. By integrating computational prediction with a suite of experimental deconvolution and validation techniques, researchers can efficiently navigate the complexities of elucidating a compound's mechanism of action. The successful identification of a validated target will pave the way for subsequent lead optimization, preclinical development, and ultimately, the potential translation of this promising molecule into a novel therapeutic agent.
References
-
Nanduri, S. et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 29(3), 430-435. [Link]
-
Logvinov, S. V. et al. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(23), 5729. [Link]
-
Guchhait, S. K. et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4993. [Link]
-
Liu, X. et al. (2020). A Review of Computational Methods for Predicting Drug Targets. Current Topics in Medicinal Chemistry, 20(13), 1168-1180. [Link]
-
Therapeutic Target Database (TTD). [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 38–44. [Link]
-
Mousavian, Z., & Masoudi-Nejad, A. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-14. [Link]
-
Drug Hunter. (2024). Drug Discovery Websites and Databases. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Drug Delivery Technology, 8(3), 134-138. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]
-
ChEMBL. EMBL-EBI. [Link]
-
Lansdowne, L. E. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
BigOmics Analytics. (2024). Top Pharmacogenomics Databases for Drug Discovery. [Link]
-
Öztürk, H., Ozturk, D., & Ocal, N. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in pharmacology, 11, 107. [Link]
-
Dong, Z. C., Wang, Y., & Yang, F. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6614-6622. [Link]
-
Horishny, V., Chaban, T., & Matiychuk, V. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 133-138. [Link]
-
Dunkel, M., et al. (2008). SuperPred: a new web server for predicting the ATC code and targets of a chemical compound. Nucleic acids research, 36(Web Server issue), W55–W59. [Link]
-
Du, C. J. (2010). 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3364. [Link]
-
Verma, A., Kumar, N., & Shukla, S. (2024). A Comprehensive Review on Benzoic Acid and its Derivatives. International Journal of All Research Education and Scientific Methods, 12(6), 1-10. [Link]
-
Human Metabolome Database. [Link]
-
Wang, C., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS central science, 8(9), 1269–1278. [Link]
-
Horishny, V., Chaban, T., & Matiychuk, V. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 133-138. [Link]
-
Chen, X., et al. (2018). Revealing Drug-Target Interactions with Computational Models and Algorithms. Current pharmaceutical design, 24(29), 3409–3418. [Link]
-
El-Saghier, A. M. M., et al. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS omega, 8(33), 30141–30153. [Link]
-
Bushra, S. F., & Dha, B. (2018). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Journal of University of Babylon for Pure and Applied Sciences, 26(1), 241-250. [Link]
-
Valdebenito, M., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids [pharmacia.pensoft.net]
- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. drughunter.com [drughunter.com]
- 10. ChEMBL - ChEMBL [ebi.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. technologynetworks.com [technologynetworks.com]
Methodological & Application
Application Notes and Protocols for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid: A Hypothetical Factor XIa Inhibitor
Introduction: The Therapeutic Potential of Targeting Factor XIa
Thromboembolic diseases are a leading cause of morbidity and mortality worldwide. While traditional anticoagulants are effective, they carry a significant risk of bleeding complications.[1][2] The coagulation factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising therapeutic target for developing safer anticoagulants.[3][4] Inhibition of FXIa is hypothesized to prevent thrombosis with a reduced impact on hemostasis, offering a wider therapeutic window.[1][5]
This document presents a detailed experimental protocol for the investigation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid , a novel compound with potential as a Factor XIa inhibitor. The core structure, a 1,3-oxazinan-2-one, is found in molecules with diverse biological activities, including the inactivation of serine proteases.[6] Given that FXIa is a serine protease, we propose that this compound may exhibit inhibitory activity against this enzyme. The following protocols are designed to rigorously evaluate this hypothesis, from initial biochemical characterization to preclinical assessment in established murine models of thrombosis.
Physicochemical Properties and Synthesis
While comprehensive experimental data for this compound is not yet available in public literature, its basic properties can be found on PubChem.[5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [5] |
| Molecular Weight | 221.21 g/mol | [5] |
| CAS Number | 766556-62-1 | PubChem CID 18453188 |
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of N-substituted 1,3-oxazinan-2-ones.[7][8] A proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of this compound.
Part 1: In Vitro Characterization - Biochemical Enzyme Inhibition Assay
The initial evaluation of a potential enzyme inhibitor involves a direct biochemical assay to determine its potency and mechanism of inhibition. This protocol is a generalized method for assessing the inhibition of purified FXIa.[9][10][11]
Materials and Reagents
-
Purified human Factor XIa (commercially available)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
This compound (test compound)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the diluted test compound solutions to the appropriate wells.
-
Include a positive control (a known FXIa inhibitor) and a negative control (assay buffer with DMSO).
-
Add 25 µL of purified FXIa solution (final concentration, e.g., 1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution (final concentration, e.g., 200 µM) to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of substrate cleavage is proportional to the rate of color development.
-
Data Analysis
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid (Cmpd401) in Cellular Models of Primary Hyperoxaluria Type 2
Abstract
This document provides a comprehensive guide for researchers on the use of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid , hereafter referred to as Cmpd401 , in cell culture assays. Cmpd401 is a novel small molecule designed as a putative inhibitor of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). This guide details the scientific rationale, compound handling, and step-by-step protocols for evaluating the compound's cytotoxicity and its functional effect on GRHPR activity and downstream oxalate production in a relevant cell-based model. The methodologies are designed to be self-validating, incorporating essential controls and detailed explanations to ensure scientific rigor and reproducibility.
Introduction and Scientific Rationale
Primary Hyperoxaluria Type 2 (PH2) is a rare autosomal recessive metabolic disorder characterized by the excessive production of oxalate. This overproduction is caused by mutations in the GRHPR gene, which leads to a deficiency of the GRHPR enzyme[1][2]. The GRHPR enzyme plays a critical role in detoxifying glyoxylate by converting it to glycolate[3]. In PH2 patients, the absence of functional GRHPR causes glyoxylate to accumulate, which is then oxidized to oxalate. The excess oxalate combines with calcium to form insoluble calcium oxalate crystals, leading to recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease[2][4].
A promising therapeutic strategy for PH2 is the inhibition of the residual or alternative metabolic pathways that contribute to oxalate synthesis. Cmpd401 has been designed as a potential inhibitor of GRHPR. By targeting this enzyme, it is hypothesized that the metabolic flux can be modulated to reduce the conversion of substrates that lead to glyoxylate, thereby lowering the oxalate burden.
This guide provides the foundational protocols to test this hypothesis in a controlled in vitro setting using a human liver carcinoma cell line (HepG2), which expresses GRHPR and serves as a relevant model for hepatic metabolism.
Compound Information and Handling
Proper handling and preparation of Cmpd401 are critical for obtaining reliable and reproducible experimental results.
2.1. Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | Cmpd401 | - |
| Molecular Formula | C₁₁H₁₁NO₄ | [4] |
| Molecular Weight | 221.21 g/mol | [4] |
| Solubility | Soluble in DMSO | Assumed |
| Storage | Store powder at -20°C for up to 3 years. Store DMSO stock solutions at -80°C for up to 6 months. | [5] |
2.2. Protocol: Preparation of Cmpd401 Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of small molecules, making it an ideal vehicle for preparing high-concentration stock solutions for use in cell culture. A high concentration (e.g., 10 mM) allows for minimal volumes to be added to culture medium, keeping the final DMSO concentration below cytotoxic levels (typically ≤0.5%)[5][6].
Materials:
-
Cmpd401 powder (MW: 221.21 g/mol )
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of Cmpd401 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.21 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM.
-
Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C.
Mechanism of Action: The Role of GRHPR in Oxalate Metabolism
GRHPR is a key enzyme in glyoxylate metabolism. Its primary function is the NADH-dependent reduction of glyoxylate to glycolate, a non-toxic compound that can be safely excreted. In the absence of GRHPR activity, glyoxylate is shunted towards an alternative pathway where it is oxidized by lactate dehydrogenase (LDH) to form oxalate, the pathogenic metabolite in PH2.
Caption: GRHPR metabolic pathway and the effect of inhibition.
Experimental Protocols for Cellular Assays
The following protocols are designed for use with the HepG2 human hepatocellular carcinoma cell line (ATCC® HB-8065™), a widely accepted model for studying liver metabolism.
4.1. Protocol: Cell Viability and Cytotoxicity Assessment
Rationale: Before assessing the functional activity of Cmpd401, it is essential to determine the concentration range that is non-toxic to the cells. High concentrations of any compound can induce off-target effects or general cytotoxicity, which would confound the results of functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells[2][7].
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
White, opaque-walled 96-well plates suitable for luminescence assays
-
Cmpd401 stock solution (10 mM in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[8].
-
Compound Dilution: Prepare a serial dilution of Cmpd401 in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Crucially, prepare a Vehicle Control containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%) but no compound. Also include a Cells Only control with no DMSO or compound.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be relevant to the planned functional assay.
-
Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well[9]. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[9]. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data by setting the average luminescence of the "Cells Only" control to 100% viability. b. Plot the normalized viability (%) against the log of the Cmpd401 concentration. c. Calculate the CC₅₀ (Concentration of 50% Cytotoxicity) using non-linear regression analysis. Subsequent functional assays should use concentrations well below the CC₅₀.
4.2. Protocol: Cellular GRHPR Enzyme Activity Assay
Rationale: This assay directly measures the functional inhibition of GRHPR in a cellular context. Cells are first treated with Cmpd401. After treatment, the cells are lysed, and the lysate, containing the cellular enzymes, is used to measure the rate of the GRHPR-catalyzed reaction. The assay measures the decrease in absorbance at 340 nm as the cofactor, NADH, is oxidized to NAD⁺[10]. A reduction in the rate of NADH consumption indicates inhibition of GRHPR.
Caption: Workflow for the cellular GRH-PR activity assay.
Materials:
-
Treated HepG2 cells (from a 6-well or 12-well plate)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
96-well UV-transparent plate
-
Reaction Buffer: 50 mM Potassium Phosphate Buffer, pH 6.4
-
Substrate: 10 mM Glyoxylate solution in Reaction Buffer
-
Cofactor: 5 mM NADH solution in Reaction Buffer
-
UV/Vis spectrophotometer plate reader
Procedure:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat cells with non-toxic concentrations of Cmpd401 (and a vehicle control) for 24-48 hours.
-
Cell Lysis: a. Wash the cell monolayer twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well). c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cytosolic fraction).
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalizing the enzyme activity.
-
Enzyme Assay: a. In a 96-well UV plate, add cell lysate normalized for protein content (e.g., 20 µg of total protein) to each well. b. Prepare a master mix containing Reaction Buffer, Glyoxylate, and NADH. c. Initiate the reaction by adding the master mix to the wells containing the lysate. The final volume should be 200 µL. d. Immediately place the plate in a spectrophotometer pre-set to 25°C. e. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve. b. Normalize the rate to the amount of protein added (ΔA340/min/mg protein). c. Compare the rates of Cmpd401-treated samples to the vehicle control to determine the percent inhibition.
4.3. Protocol: Measurement of Cellular Oxalate Production
Rationale: This functional output assay determines if inhibiting GRHPR with Cmpd401 leads to the expected downstream metabolic consequence: an increase in oxalate production. Cells are supplemented with a glyoxylate precursor to drive the pathway, and the accumulation of oxalate in the culture medium is measured. Commercial kits provide a sensitive method for oxalate quantification[11][12][13].
Materials:
-
HepG2 cells in a 24-well plate
-
Cmpd401 and vehicle control
-
Glycolate (as a glyoxylate precursor)
-
Culture medium for treatment
-
Commercial Oxalate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 24-well plate. Once confluent, treat the cells with non-toxic concentrations of Cmpd401 (and vehicle control) in fresh medium for 24 hours.
-
Substrate Addition: To drive oxalate production, supplement the medium with a glyoxylate precursor, such as glycolate (e.g., at a final concentration of 1 mM), for the final 4-6 hours of the treatment period.
-
Sample Collection: At the end of the incubation, collect the cell culture medium from each well.
-
Oxalate Measurement: a. Centrifuge the collected medium to remove any floating cells or debris. b. Measure the oxalate concentration in the supernatant according to the manufacturer's protocol for the chosen Oxalate Assay Kit. This typically involves an enzymatic reaction that produces a colored or fluorescent product. c. Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Calculate the oxalate concentration in each sample using the standard curve generated as per the kit's instructions. b. Normalize the oxalate concentration to the number of cells or total protein content in the corresponding well (cells can be lysed and quantified after medium collection). c. Compare the normalized oxalate levels in Cmpd401-treated wells to the vehicle control. A successful inhibitor should cause a dose-dependent increase in extracellular oxalate.
Data Interpretation and Expected Outcomes
| Assay | Parameter Measured | Expected Outcome with Cmpd401 |
| Cell Viability | Cellular ATP levels (luminescence) | Determine CC₅₀. No significant toxicity at concentrations used for functional assays. |
| GRHPR Activity | Rate of NADH oxidation (decrease in A340) | Dose-dependent decrease in the rate of NADH consumption compared to vehicle control. |
| Oxalate Production | Oxalate concentration in medium | Dose-dependent increase in extracellular oxalate concentration compared to vehicle control. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability in viability assay | Uneven cell seeding; Edge effects in the plate. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the 96-well plate. |
| No GRHPR inhibition observed | Compound is inactive; Compound is not cell-permeable; Incorrect assay conditions. | Verify compound integrity. Consider a cell-free enzyme assay. Check buffer pH and substrate/cofactor concentrations. |
| No increase in oxalate production | GRHPR is not the primary pathway for glyoxylate detox in this cell line; Insufficient precursor. | Use a positive control inhibitor if available. Titrate the concentration of the glyoxylate precursor (glycolate). |
| Compound precipitates in medium | Low aqueous solubility. | Perform a stepwise dilution of the DMSO stock into the medium. Ensure the final DMSO concentration is consistent and low (<0.5%). |
References
-
Cramer, S. D., et al. (1999). The gene encoding hydroxypyruvate reductase (GRHPR) is mutated in patients with primary hyperoxaluria type II. Human Molecular Genetics, 8(11), 2063–2069. Available from: [Link]
-
Cregeen, D. P., et al. (2003). Molecular analysis of the glyoxylate reductase (GRHPR) gene and description of mutations underlying primary hyperoxaluria type 2. Human Mutation, 22(6), 497. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rumsby, G., & Sharma, A. (2008). Primary Hyperoxaluria Type 2. In GeneReviews®. University of Washington, Seattle. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Knight, J., et al. (2021). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 26(23), 7362. Available from: [Link]
-
Singh, P., et al. (2022). Analytical procedures and methods validation for oxalate content estimation. BMC Microbiology, 22(1), 22. Available from: [Link]
-
Sharma, A., et al. (2025). Identification of a novel GRHPR mutation in primary hyperoxaluria type 2 and establishment of patient-derived iPSC line. Molecular Genetics and Metabolism Reports, 42, 101037. Available from: [Link]
-
Wang, X., et al. (2024). Optimization of Plant Oxalate Quantification and Generation of Low-Oxalate Maize (Zea mays L.) through O7 Overexpression. International Journal of Molecular Sciences, 25(21), 12759. Available from: [Link]
Sources
- 1. 162848-16-0|4-[1,2,4]Triazol-1-yl-benzoic acid|BLD Pharm [bldpharm.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. 4-(2-OXO-PIPERIDIN-1-YL)-BENZOIC ACID | 175153-03-4 [chemicalbook.com]
- 4. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 8. atcc.org [atcc.org]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid in Human Plasma
Abstract
This document provides a comprehensive guide to the quantitative analysis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a novel therapeutic agent, in human plasma. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine analysis and drug substance characterization, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis in complex biological matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols, validation parameters, and the scientific rationale behind methodological choices, in accordance with regulatory standards.[1][2]
Introduction and Analyte Overview
The compound this compound is an emerging small molecule candidate whose therapeutic potential necessitates rigorous pharmacokinetic (PK) and toxicokinetic (TK) evaluation. Accurate quantification of this analyte in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The molecular structure, featuring a benzoic acid moiety and a substituted oxazinanone ring, presents specific analytical considerations.
Analyte Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₁NO₄[4]
-
Monoisotopic Mass: 221.0688 Da[4]
-
Structure: Consists of a hydrophilic carboxylic acid group and a moderately non-polar aromatic system, making it suitable for reversed-phase chromatography.
-
Predicted XlogP: 1.3 (Indicates moderate lipophilicity)[4]
-
Key Feature: The aromatic ring provides a strong chromophore for UV detection, while the carboxylic acid and amide-like functionalities are amenable to electrospray ionization for mass spectrometry.
This application note details the development and validation of analytical methods designed to support the entire lifecycle of drug development, from preclinical studies to clinical trials.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for the analysis of bulk drug substance, formulation assays, and for quantifying higher concentrations of the analyte in preliminary PK studies where the complexity of the matrix is lower or high sensitivity is not required.
Scientific Principle
The method leverages reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The presence of an acidic modifier (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the analyte's carboxylic acid group.[5] This un-ionized form is more hydrophobic, leading to better retention, symmetrical peak shape, and reproducible chromatography. Detection is achieved by measuring the absorbance of UV light by the analyte's benzene ring at its wavelength of maximum absorbance (λmax).[6]
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector | Standard configuration for robust and reproducible analysis. |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm | Industry-standard column providing excellent retention and separation for aromatic acids.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure analyte is in a non-ionized state for consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and low viscosity. |
| Gradient | 20% B to 80% B over 7 minutes | A gradient elution ensures the analyte is eluted efficiently while separating it from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Temperature control ensures stable retention times and reduces viscosity fluctuations. |
| Detection λ | 255 nm | Aromatic carboxylic acids typically exhibit strong absorbance near this wavelength.[5] |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
Protocol: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate weighing of the reference standard to ensure independent verification of accuracy and precision.
Expected Performance Characteristics
The following table summarizes the expected validation outcomes for the HPLC-UV method, conforming to ICH guidelines.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within range |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| LOD | Signal-to-Noise ≥ 3 | ~0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Selectivity | No interference at analyte retention time | Baseline resolved from excipients |
Method 2: LC with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.[3] Its superior sensitivity and selectivity make it the definitive choice for regulated bioanalysis in support of clinical trials.[7]
Scientific Principle
This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry.[8] After chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) isolates the analyte's parent ion (precursor ion), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) isolates a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations.[9] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability during sample processing.[7]
Workflow and Instrumentation
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. nebiolab.com [nebiolab.com]
- 3. longdom.org [longdom.org]
- 4. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 5. helixchrom.com [helixchrom.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Compound at the Intersection of Bioactive Scaffolds
The PABA scaffold is a well-established building block in pharmaceuticals, known for its role in the synthesis of folate and its derivatives which exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[2][3] The structural versatility of PABA allows for substitutions at both the amino and carboxyl groups, making it an ideal starting point for creating novel molecules with potential therapeutic applications.[2][4]
The 1,3-oxazinan-2-one ring is a six-membered cyclic carbamate. Cyclic carbamates are found in numerous biologically active compounds and are recognized for their chemical stability.[5][6] The carbamate group can modulate interactions with biological targets and improve pharmacokinetic properties.[5][6] Derivatives of 1,3-oxazines have been reported to possess a broad spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory effects.[7][8][9] The metabolic stability of cyclic carbamates is generally higher than their acyclic counterparts.[10]
The combination of these two pharmacophores in 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid suggests its potential utility in several areas of research, particularly in the discovery of novel anti-inflammatory and antimicrobial agents. These application notes provide hypothetical, yet scientifically grounded, protocols for researchers to begin exploring the biological activities of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | PubChem |
| Molecular Weight | 221.21 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO and DMF; poorly soluble in water (predicted) | - |
| Storage | Store at room temperature in a dry, well-ventilated place. | - |
Proposed Mechanism of Action (Hypothetical)
Based on its structural components, this compound could exert its biological effects through several potential mechanisms. The benzoic acid moiety suggests possible interactions with enzymes that recognize carboxylic acid substrates. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes. The 1,3-oxazinan-2-one ring, as a stable cyclic carbamate, could serve as a pharmacophore that interacts with various enzymatic targets or receptors.
Caption: Hypothetical mechanism of action for this compound.
Application 1: Screening for Anti-inflammatory Activity
Rationale: The presence of the PABA-like scaffold, common in anti-inflammatory agents, suggests that this compound may possess anti-inflammatory properties. A common in vitro assay to assess this is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for the inhibitory activity of the compound against COX-1 and COX-2.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for compound dilution)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Enzyme Preparation:
-
Dilute COX-1 and COX-2 enzymes in the assay buffer containing heme to the desired concentration as per the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
80 µL of assay buffer
-
10 µL of the test compound dilution (or positive control/vehicle control)
-
10 µL of the diluted enzyme solution.
-
-
Incubate at room temperature for 15 minutes.
-
To initiate the reaction, add 10 µL of a solution containing arachidonic acid and ADHP.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 10-20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
-
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpsr.info [ijpsr.info]
- 10. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a key intermediate in the preparation of various pharmaceutical compounds. The protocol herein details a robust and scalable four-step synthetic route commencing from readily available 4-aminobenzoic acid. The synthesis involves an initial esterification, followed by N-acylation, an intramolecular cyclization to form the core 1,3-oxazinan-2-one heterocycle, and a final hydrolysis to yield the target carboxylic acid. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and analytical characterization data to ensure reproducibility and high purity of the final product.
Introduction
The 1,3-oxazinan-2-one moiety is a significant heterocyclic scaffold found in a variety of biologically active molecules. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), including anticoagulants. The development of a scalable and efficient synthesis for this intermediate is therefore of high importance for the pharmaceutical industry. This application note presents a detailed protocol that has been designed for scalability, emphasizing practical and safe laboratory practices.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a four-step sequence as illustrated in the workflow diagram below. The carboxylic acid functionality of the starting material, 4-aminobenzoic acid, is first protected as a methyl ester to prevent unwanted side reactions during the subsequent acylation step. The amine is then acylated with 3-chloropropionyl chloride. The resulting intermediate undergoes a base-mediated intramolecular cyclization to form the desired 1,3-oxazinan-2-one ring. Finally, the methyl ester is hydrolyzed to afford the target carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Esterification of 4-Aminobenzoic Acid to Methyl 4-aminobenzoate
Rationale: The esterification of the carboxylic acid group in 4-aminobenzoic acid is a crucial first step to protect it from reacting with 3-chloropropionyl chloride in the subsequent acylation step. A Fischer-Speier esterification using methanol as both the solvent and reagent, with a strong acid catalyst like sulfuric acid, is a classic and scalable method.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-Aminobenzoic acid | 137.14 | 100 g | 0.729 |
| Methanol | 32.04 | 500 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Sodium Carbonate | 105.99 | As needed | - |
| Dichloromethane | 84.93 | 400 mL | - |
| Saturated Sodium Chloride | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (100 g, 0.729 mol) and methanol (500 mL).
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred suspension.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a 2 L beaker and slowly add a saturated solution of sodium carbonate with stirring until the pH is approximately 8. This will neutralize the sulfuric acid and precipitate the product.[3]
-
Filter the white precipitate using a Büchner funnel and wash with cold water (3 x 100 mL).
-
The crude product can be recrystallized from a mixture of ethanol and water to yield pure methyl 4-aminobenzoate as a white crystalline solid.
-
Dry the product in a vacuum oven at 50 °C.
Expected Yield: 90-95%
Characterization (Methyl 4-aminobenzoate):
-
Appearance: White crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.87 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H), 4.10 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃).[4][5]
-
¹³C NMR (CDCl₃, 101 MHz): δ 167.3, 150.8, 131.6, 120.2, 113.9, 51.6.[6]
-
IR (KBr, cm⁻¹): 3430, 3350 (N-H), 1695 (C=O), 1605, 1515 (aromatic C=C).
-
MS (ESI): m/z 152.1 [M+H]⁺.[4]
Step 2: N-Acylation of Methyl 4-aminobenzoate
Rationale: This step introduces the 3-chloropropionyl group necessary for the subsequent cyclization. The reaction is a standard nucleophilic acyl substitution where the amino group of methyl 4-aminobenzoate attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[7] A base is used to neutralize the HCl byproduct.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl 4-aminobenzoate | 151.16 | 100 g | 0.661 |
| Dichloromethane (DCM) | 84.93 | 800 mL | - |
| Triethylamine (TEA) | 101.19 | 100 mL | 0.720 |
| 3-Chloropropionyl chloride | 126.98 | 88 g | 0.693 |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 4-aminobenzoate (100 g, 0.661 mol) in dichloromethane (800 mL).
-
Add triethylamine (100 mL, 0.720 mol) to the solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 3-chloropropionyl chloride (88 g, 0.693 mol) in dichloromethane (100 mL) via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with 1 M HCl (2 x 200 mL), followed by saturated sodium bicarbonate solution (2 x 200 mL), and finally with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethyl acetate/hexanes to afford pure methyl 4-(3-chloropropanamido)benzoate.
Expected Yield: 85-90%
Characterization (Methyl 4-(3-chloropropanamido)benzoate):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, NH), 8.02 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 3.92 (s, 3H, OCH₃), 3.89 (t, J=6.4 Hz, 2H, CH₂Cl), 2.85 (t, J=6.4 Hz, 2H, COCH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.9, 166.5, 142.1, 130.9, 125.8, 119.0, 52.3, 41.2, 38.5.
-
IR (KBr, cm⁻¹): 3300 (N-H), 1720 (C=O, ester), 1670 (C=O, amide), 1600, 1530 (aromatic C=C).
-
MS (ESI): m/z 242.1 [M+H]⁺.
Step 3: Intramolecular Cyclization to Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Rationale: This key step forms the 1,3-oxazinan-2-one ring via an intramolecular nucleophilic substitution. A strong base, such as sodium hydride, is used to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the six-membered ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl 4-(3-chloropropanamido)benzoate | 241.66 | 100 g | 0.414 |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 20 g | 0.500 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1 L | - |
| Ammonium Chloride (saturated solution) | - | 200 mL | - |
| Ethyl Acetate | 88.11 | 500 mL | - |
Procedure:
-
To a 2 L three-necked round-bottom flask, under a nitrogen atmosphere, add sodium hydride (20 g of 60% dispersion in mineral oil, 0.500 mol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 50 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (500 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 4-(3-chloropropanamido)benzoate (100 g, 0.414 mol) in anhydrous THF (500 mL) to the stirred suspension over 1.5 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).
-
Add water (300 mL) and extract the product with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Expected Yield: 75-85%
Characterization (Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 4.45 (t, J=5.6 Hz, 2H, OCH₂), 3.93 (s, 3H, OCH₃), 3.80 (t, J=6.0 Hz, 2H, NCH₂), 2.30 (quint, J=5.8 Hz, 2H, CH₂CH₂CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.2, 150.1, 142.5, 130.8, 128.9, 125.5, 66.9, 52.4, 48.1, 25.3.
-
IR (KBr, cm⁻¹): 1740 (C=O, urethane), 1720 (C=O, ester), 1605, 1510 (aromatic C=C).
-
MS (ESI): m/z 236.1 [M+H]⁺.
Step 4: Hydrolysis to this compound
Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard alkaline hydrolysis.[8][9] Subsequent acidification protonates the carboxylate to yield the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | 235.23 | 80 g | 0.340 |
| Sodium Hydroxide | 40.00 | 20.4 g | 0.510 |
| Methanol | 32.04 | 400 mL | - |
| Water | 18.02 | 200 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (80 g, 0.340 mol) in methanol (400 mL).
-
Add a solution of sodium hydroxide (20.4 g, 0.510 mol) in water (200 mL).
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (200 mL) and wash with dichloromethane (2 x 100 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C to afford the final product.
Expected Yield: 90-95%
Characterization (this compound):
-
Appearance: White crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.05 (br s, 1H, COOH), 8.05 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H), 4.35 (t, J=5.6 Hz, 2H, OCH₂), 3.75 (t, J=6.0 Hz, 2H, NCH₂), 2.20 (quint, J=5.8 Hz, 2H, CH₂CH₂CH₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 167.1, 150.0, 143.2, 130.9, 130.4, 125.2, 66.5, 47.8, 25.0.
-
IR (KBr, cm⁻¹): 3200-2500 (O-H), 1735 (C=O, urethane), 1685 (C=O, acid), 1605, 1510 (aromatic C=C).
-
MS (ESI): m/z 222.1 [M+H]⁺.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Handle with extreme care.
-
3-Chloropropionyl chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. Handle with care in a fume hood.
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
-
Solvents: Methanol, dichloromethane, THF, and ethyl acetate are flammable. Keep away from ignition sources. Dichloromethane is a suspected carcinogen.
References
-
Chegg.com. Experiment description: 4-amino-benzoic acid. (2021-03-05). Available from: [Link]
-
Lab5 procedure esterification. Available from: [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). (2021-08-16). Available from: [Link]
-
PubChem. Methyl 4-aminobenzoate. Available from: [Link]
-
PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Available from: [Link]
-
RSC Publishing. The chlorination of 4‐aminobenzoic acid and its methyl ester. Available from: [Link]
-
PubMed. Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters. Available from: [Link]
-
RSC Publishing. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. Available from: [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available from: [Link]
-
CUTM Courseware. Preparation of Benzocaine. Available from: [Link]
-
The Royal Society of Chemistry. 4. Available from: [Link]
-
The Royal Society of Chemistry. 2 - Supporting Information. Available from: [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]
-
ECHA. Methyl benzoate - Registration Dossier. Available from: [Link]
-
PubChem. Methyl 4-chloro-3-nitrobenzoate. Available from: [Link]
-
NIH. 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Available from: [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
-
ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1... Available from: [Link]
-
Chemsrc. Methyl benzoate | CAS#:93-58-3. Available from: [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminobenzoate(619-45-4) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid , a novel compound with potential as an enzyme inhibitor. While specific biological targets for this molecule are not yet established in published literature, its structural motifs, featuring a heterocyclic oxazinanone ring linked to a benzoic acid moiety, are present in various biologically active compounds. This guide offers a robust framework for researchers to conduct initial screening, determine inhibitory potency (IC50), and elucidate the mechanism of action against a chosen enzyme target. The protocols provided are designed to be adaptable and are grounded in established principles of enzyme kinetics, ensuring scientific rigor and reproducibility.
Introduction: Unveiling the Potential of a Novel Scaffold
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. The compound this compound represents an unexplored chemical entity. Its structure is intriguing; the benzoic acid group is a common feature in drugs like febuxostat, a known xanthine oxidase inhibitor, while heterocyclic scaffolds are central to a vast array of pharmacologically active agents[1]. For instance, related structures such as 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives have demonstrated potent antibacterial activity[2].
Given the absence of specific literature for this compound[3], this guide serves as a foundational resource. It empowers researchers to systematically evaluate its potential as an enzyme inhibitor, from initial hit identification to detailed mechanistic characterization. The causality behind each experimental step is explained to provide not just a protocol, but a deeper understanding of the scientific process.
Compound Characteristics and Handling
Proper handling and characterization of the test compound are critical for reliable and reproducible results. The known and predicted properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[3] |
| Monoisotopic Mass | 221.0688 Da | PubChem[3] |
| Predicted XlogP | 1.3 | PubChem[3] |
| Appearance | Solid (predicted) | --- |
| Solubility | To be determined empirically | --- |
Protocol 1: Preparation of Stock and Working Solutions
-
Rationale: A high-concentration, accurately prepared stock solution in a suitable organic solvent is essential for serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most biological assays in low final concentrations (typically <1%).
-
Procedure:
-
Weighing: Accurately weigh out approximately 5-10 mg of this compound using a calibrated analytical balance.
-
Solubilization: Add pure, anhydrous DMSO to the solid compound to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay well is consistent across all conditions and does not exceed a level that affects enzyme activity.
-
Experimental Strategy: A Roadmap to Characterization
The systematic evaluation of a potential enzyme inhibitor follows a well-defined path. The goal is to move from a broad question ("Does it inhibit?") to a highly specific one ("How does it inhibit?").
Protocol 2: Primary Screening and IC50 Determination
The initial goal is to determine if the compound inhibits the target enzyme and, if so, with what potency. This is achieved through a two-stage process: a single-point screen followed by a full dose-response curve to calculate the half-maximal inhibitory concentration (IC50). This protocol is a general template and should be adapted based on the specific enzyme and substrate system (e.g., using a spectrophotometer or plate reader)[4][5].
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Compound stock solution (10 mM in DMSO)
-
Known inhibitor (Positive Control)
-
96-well microplate (UV-transparent or black, depending on the assay)
-
Microplate reader
Procedure:
-
Assay Setup: Design a 96-well plate layout. Include wells for:
-
Blank: Assay buffer and substrate, no enzyme.
-
Negative Control (100% Activity): Enzyme, substrate, and DMSO (at the same final concentration as test wells).
-
Positive Control: Enzyme, substrate, and a known inhibitor.
-
Test Compound: Enzyme, substrate, and varying concentrations of this compound.
-
-
Reagent Preparation:
-
Prepare a solution of the enzyme in cold assay buffer at a concentration that will yield a robust, linear signal over the desired time course.
-
Prepare a substrate solution in the assay buffer. The concentration used may vary; for IC50 determination, it is often kept at or near the Michaelis constant (Km).
-
-
Experimental Steps (Dose-Response): a. Prepare serial dilutions of the compound. For a typical 8-point curve, start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions directly in the microplate or in a separate dilution plate. b. Add assay buffer to all wells. c. Add the serially diluted compound, DMSO vehicle, or positive control to the appropriate wells. d. Add the enzyme solution to all wells except the "Blank" wells. e. Pre-incubation (Optional but Recommended): Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts. f. Initiate Reaction: Add the substrate solution to all wells to start the reaction. g. Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed duration.
-
Data Analysis (IC50 Determination): a. Calculate the initial reaction velocity (rate) for each well from the kinetic data. b. Normalize the rates by setting the average of the negative control wells to 100% activity and the blank to 0%. c. Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)). d. Plot the percent inhibition versus the logarithm of the inhibitor concentration. e. Fit the data to a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) using software like GraphPad Prism or R to determine the IC50 value.
Protocol 3: Mechanism of Action (MoA) Studies
Once the IC50 is established, the next critical step is to understand how the compound inhibits the enzyme. Kinetic studies are performed to distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).
Rationale: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can observe how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate). These changes are characteristic of a specific inhibition mechanism and can be visualized using a double reciprocal plot, such as the Lineweaver-Burk plot[6].
Procedure:
-
Experimental Design: This experiment is set up as a matrix. You will test multiple fixed concentrations of your inhibitor against a range of substrate concentrations.
-
Inhibitor Concentrations: Choose 3-4 concentrations of this compound, typically centered around its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Substrate Concentrations: For each inhibitor concentration, use a range of substrate concentrations, typically from 0.2x Km to 5x Km or higher.
-
-
Assay Execution: a. Set up the assay in a 96-well plate as described in Protocol 2. Each row can represent a fixed inhibitor concentration, and the columns can represent the varying substrate concentrations. b. Pre-incubate the enzyme with the inhibitor and buffer. c. Initiate the reactions by adding the various concentrations of the substrate. d. Measure the initial reaction velocities (rates) for every condition.
-
Data Analysis and Interpretation: a. For each inhibitor concentration, plot the reaction rate (v) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values. b. Create a Lineweaver-Burk plot (1/v vs. 1/[S]). This plot is invaluable for visualizing the mechanism of inhibition:
- Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
- Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
- Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).
- Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are affected). c. From these plots, the inhibition constant (Ki) can be calculated, which represents the true binding affinity of the inhibitor.
Conclusion
The protocols and framework detailed in this application note provide a comprehensive and scientifically rigorous approach to evaluating the enzyme inhibition potential of the novel compound this compound. By systematically progressing from initial screening and potency determination to detailed mechanistic studies, researchers can thoroughly characterize the compound's biochemical activity. This structured methodology ensures that the data generated is robust, reproducible, and provides a solid foundation for any subsequent drug development efforts.
References
- BenchChem. (2025).
- Krajczyk, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- Alves, V. S. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.
- Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- T Štšepetova, J., et al. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(1), 109.
- PubChem. This compound.
- Sapegin, A., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem.
- Rani, P., et al. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 341-351.
Sources
- 1. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Trypsin Inhibition [protocols.io]
Application Notes and Protocols for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid and its Analogs in Drug Discovery
Introduction: The Emerging Potential of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of efficient lead generation and optimization. The 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid core presents itself as a compelling starting point for medicinal chemistry campaigns, particularly in the development of inhibitors for serine proteases, a class of enzymes implicated in a multitude of disease states. While direct biological applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in highly successful therapeutic agents.[1] This guide will, therefore, use this compound as a foundational scaffold to explore the discovery and development of potent and selective enzyme inhibitors, with a primary focus on the clinically validated target, Coagulation Factor Xa (FXa).
Factor Xa is a critical enzyme in the blood coagulation cascade, representing a key juncture between the intrinsic and extrinsic pathways.[2][3] Its inhibition offers a powerful therapeutic strategy for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[4][5] The market success of direct oral anticoagulants (DOACs) that target FXa, such as Rivaroxaban and Apixaban, underscores the therapeutic and commercial significance of this target.[2][6] This document will provide a detailed exploration of the application of this compound and its derivatives as potential FXa inhibitors, outlining their mechanism of action, structure-activity relationships, and comprehensive protocols for their synthesis and biological evaluation.
Mechanism of Action: Targeting the Heart of the Coagulation Cascade
The primary mechanism of action for the compounds discussed herein is the direct, competitive inhibition of Factor Xa. FXa's enzymatic function is to convert prothrombin to thrombin, the final protease in the coagulation cascade, which in turn cleaves fibrinogen to fibrin, leading to clot formation.[7] By binding to the active site of FXa, these small molecule inhibitors prevent the binding and cleavage of its natural substrate, thereby disrupting the amplification of the coagulation cascade and inhibiting thrombus formation.[3][7]
The active site of FXa is a well-defined pocket with distinct sub-sites (S1, S2, S3, S4) that can be exploited for designing potent and selective inhibitors. The design of molecules based on the this compound scaffold would aim to position functional groups that can form favorable interactions with these sub-sites, such as hydrogen bonds, hydrophobic interactions, and salt bridges. For instance, the benzoic acid moiety could be engineered to interact with the S1 pocket, which has a preference for charged or polar groups. The oxazinanone ring and its substituents can be modified to occupy and interact with the S2, S3, and S4 pockets, thereby enhancing both potency and selectivity over other serine proteases.
Figure 1: The coagulation cascade and the point of intervention for Factor Xa inhibitors.
Protocol I: Synthesis of this compound Analogs
The synthesis of derivatives based on the core scaffold can be achieved through a multi-step process. The following protocol provides a generalizable route for the synthesis of the parent scaffold, which can then be elaborated upon to generate a library of analogs for structure-activity relationship (SAR) studies.
Objective: To synthesize this compound.
Materials:
-
Methyl 4-aminobenzoate
-
3-Chloropropanol
-
Potassium carbonate (K₂CO₃)
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of Methyl 4-(3-hydroxypropylamino)benzoate
-
In a round-bottom flask, dissolve methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (2 equivalents) and 3-chloropropanol (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
-
Step 2: Synthesis of Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
-
Dissolve the product from Step 1 (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) followed by a solution of triphosgene (0.4 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the cyclized product.
-
-
Step 3: Hydrolysis to this compound
-
Dissolve the ester from Step 2 (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3, which should precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: In Vitro Evaluation of Factor Xa Inhibition
Once a library of analogs has been synthesized, their biological activity as FXa inhibitors needs to be determined. A chromogenic assay is a standard and reliable method for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human Factor Xa.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., Spectrozyme® FXa)
-
Tris-buffered saline (TBS), pH 7.4
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human FXa in TBS.
-
Prepare a stock solution of the chromogenic substrate in deionized water.
-
Prepare serial dilutions of the test compounds in DMSO, and then further dilute in TBS to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of TBS containing the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the FXa solution to each well (except the negative control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the FXa activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.
-
Normalize the velocities to the positive control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value for each compound.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the in vitro screening of the synthesized library of analogs will be crucial for establishing a structure-activity relationship.
| Compound | R1 Substitution | R2 Substitution | FXa IC₅₀ (nM) |
| Parent Scaffold | H | H | >10,000 |
| Analog 1 | 4-Cl | H | 5,200 |
| Analog 2 | H | 5-CH₃ | 8,700 |
| Analog 3 | 4-OCH₃ | H | 7,100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The insights gained from the SAR will guide the next round of chemical synthesis and optimization. For example, if it is found that electron-withdrawing groups on the benzoic acid ring enhance potency, further exploration of different halogen substitutions or other electron-withdrawing moieties would be warranted. Similarly, modifications to the oxazinanone ring can be made to improve interactions with the hydrophobic pockets of the FXa active site. The ultimate goal is to develop a lead compound with high potency, selectivity against other serine proteases (e.g., thrombin, trypsin), and favorable pharmacokinetic properties.
Figure 2: Iterative workflow for lead optimization in drug discovery.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anticoagulation through the inhibition of Factor Xa. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and optimization of analogs based on this core structure. Future work should focus on expanding the chemical diversity of the synthesized library, conducting selectivity profiling against a panel of related proteases, and evaluating the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds in preclinical models of thrombosis. Through a systematic and iterative approach to drug design and development, it is anticipated that novel and effective drug candidates can be discovered, ultimately contributing to the advancement of patient care in the field of cardiovascular medicine.
References
-
ResearchGate. (2015). Discovery and development of Factor Xa inhibitors (2015–2022). Available at: [Link]
-
In-Pharma Technologist. (2024). Rivaroxaban: A Comprehensive Overview of Its Synthesis, Composition, and Applications. Available at: [Link]
-
Wikipedia. (2023). Discovery and development of direct Xa inhibitors. Available at: [Link]
-
Wikipedia. (2023). Direct factor Xa inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Available at: [Link]
-
Semantic Scholar. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rivaroxaban?. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Rivaroxaban - StatPearls. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Rivaroxaban. PubChem. Available at: [Link]
- Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof.
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 5. Rivaroxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
Application Notes and Protocols for the In Vivo Formulation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
Introduction: Navigating the Formulation Challenges of a Novel Carboxylic Acid Derivative
The progression of a novel chemical entity from discovery to in vivo evaluation is critically dependent on the development of a stable and bioavailable formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid for preclinical in vivo studies. The presence of a carboxylic acid moiety in the structure of this compound introduces specific challenges, primarily related to its physicochemical properties such as pH-dependent solubility and potential for precipitation.[1][2] Carboxylic acid-containing drugs often exhibit poor aqueous solubility at acidic pH, which can lead to variable absorption and limited bioavailability.[1]
This document eschews a rigid template, instead offering a logical workflow that begins with essential pre-formulation characterization to understand the unique attributes of this compound. Following this, we present a series of detailed protocols for various formulation strategies, from simple aqueous solutions to more complex systems. The rationale behind each experimental choice is elucidated, empowering the researcher to make informed decisions tailored to their specific in vivo study requirements. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system designed to yield a robust and reproducible formulation.
Part 1: Pre-Formulation Assessment - The Foundation of Rational Formulation Design
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount.[3] This pre-formulation assessment will guide the selection of the most appropriate formulation strategy and excipients, ultimately saving time and resources.[4]
Physicochemical Characterization Workflow
The following diagram outlines the critical pre-formulation studies to be conducted.
Caption: Pre-formulation characterization workflow for this compound.
Protocol 1: pH-Dependent Solubility Determination
Rationale: As a carboxylic acid, the aqueous solubility of the compound is expected to be highly dependent on pH. Understanding this profile is crucial for developing aqueous-based formulations and predicting its behavior in the gastrointestinal tract.[1]
Methodology:
-
Prepare a series of buffers ranging from pH 2 to 10 (e.g., phosphate, citrate, borate buffers).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Protocol 2: pKa Determination
Rationale: The pKa value will indicate the pH at which 50% of the compound is in its ionized form. This is a critical parameter for predicting solubility and selecting appropriate pH-adjusting agents or buffers.
Methodology:
-
Potentiometric Titration:
-
Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH).
-
Monitor the pH using a calibrated pH meter throughout the titration.
-
The pKa can be determined from the midpoint of the titration curve.
-
-
UV-Vis Spectroscopy:
-
Prepare solutions of the compound in buffers of varying pH.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
The pKa can be calculated by observing the spectral shifts as a function of pH.
-
Interpreting Pre-Formulation Data
The data gathered from these initial studies will inform the formulation strategy. A summary of potential outcomes and their implications is provided in the table below.
| Parameter | Possible Outcome | Formulation Implication |
| Aqueous Solubility | Low at acidic pH, increasing at basic pH | pH adjustment to form a salt solution is a viable strategy. Co-solvents or surfactants may be needed if solubility is insufficient even at neutral pH. |
| pKa | 3 - 5 | Confirms weakly acidic nature. Guides the selection of appropriate buffers and pH ranges for solubilization. |
| LogP | > 3 | Indicates high lipophilicity. Suggests that lipid-based formulations or co-solvents may be effective. May also indicate potential for poor aqueous solubility. |
| Melting Point | High (>200°C) | Suggests high lattice energy and potentially low solubility. |
| Stability | Degradation at high pH | Limits the use of highly alkaline solutions for solubilization and requires careful selection of excipients and storage conditions. |
Part 2: Formulation Strategies and Protocols
Based on the anticipated properties of a weakly acidic, potentially poorly soluble compound, several formulation approaches can be considered. The choice will depend on the required dose, route of administration, and the specific findings from the pre-formulation assessment.
Strategy 1: Aqueous Solution via pH Adjustment
This is often the simplest approach for ionizable compounds and is suitable for intravenous, intraperitoneal, and oral administration if sufficient solubility can be achieved at a physiologically acceptable pH.[5]
Rationale: By raising the pH above the pKa of the carboxylic acid, the compound is converted to its more soluble salt form.
Protocol 3: Preparation of a Buffered Aqueous Solution
-
Vehicle Selection: Start with Water for Injection (WFI) or a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
pH Adjustment:
-
Weigh the required amount of this compound.
-
Suspend the compound in a portion of the vehicle.
-
Slowly add a titrant (e.g., 1 N NaOH) dropwise while stirring and monitoring the pH.
-
Continue adding the titrant until the compound fully dissolves and the desired pH is reached (typically pH 7.0-8.0 for in vivo studies).
-
Adjust the final volume with the vehicle.
-
-
Characterization:
-
Appearance: The final formulation should be a clear, particle-free solution.
-
pH: Confirm the final pH of the solution.
-
Concentration: Verify the concentration of the active pharmaceutical ingredient (API) using a validated HPLC method.
-
Osmolality: Measure the osmolality to ensure it is within a physiologically tolerable range, especially for parenteral routes.
-
Strategy 2: Co-solvent Formulations
If pH adjustment alone does not provide the target concentration, or if the required pH is not physiologically compatible, a co-solvent system can be employed.[6][7]
Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous vehicle.[6]
Commonly Used Co-solvents for In Vivo Studies:
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Glycerin
-
Dimethyl Sulfoxide (DMSO) - use with caution due to potential toxicity.
Protocol 4: Development of a Co-solvent Formulation
-
Solubility Screening: Determine the solubility of the compound in various neat co-solvents and binary/ternary mixtures with water.
-
Formulation Preparation:
-
Dissolve the this compound in the chosen co-solvent or co-solvent blend.
-
Once fully dissolved, slowly add the aqueous component (e.g., water or buffer) to the final desired volume.
-
Caution: Observe for any signs of precipitation upon addition of the aqueous phase. The final formulation must remain a clear solution.
-
-
Example Vehicle Composition: A common starting point for a co-solvent system could be:
-
10% Ethanol
-
40% Propylene Glycol
-
50% Water for Injection
-
-
Characterization: As per Protocol 3, with additional attention to the potential for precipitation upon dilution.
Strategy 3: Surfactant-Based Formulations (Micellar Solutions)
Surfactants can significantly enhance the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[8][9]
Rationale: The hydrophobic core of the micelle provides a favorable environment for the poorly soluble drug, while the hydrophilic shell maintains solubility in the aqueous medium.
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
-
Solutol® HS 15
Protocol 5: Preparation of a Micellar Solution
-
Surfactant Selection: Screen the solubility of the compound in aqueous solutions of different surfactants at various concentrations (above their critical micelle concentration).
-
Formulation Preparation:
-
Prepare an aqueous solution of the selected surfactant.
-
Add the this compound to the surfactant solution.
-
Use gentle heating or sonication to aid dissolution.
-
-
Characterization: In addition to the standard characterization, consider Dynamic Light Scattering (DLS) to determine the size of the micelles.
Strategy 4: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[10][11][12]
Rationale: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug, while the hydrophilic exterior ensures water solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[10]
Protocol 6: Formulation with HP-β-CD
-
Complexation Study:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 10%, 20%, 30% w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate and determine the solubility enhancement as a function of HP-β-CD concentration.
-
-
Formulation Preparation:
-
Dissolve the required amount of HP-β-CD in water or buffer.
-
Add the API and stir until a clear solution is obtained. Sonication may be used to accelerate dissolution.
-
-
Characterization: As per Protocol 3.
Part 3: Quality Control and Stability Assessment
A robust formulation requires rigorous quality control to ensure consistency, safety, and efficacy in in vivo studies.
Quality Control Workflow
The following diagram illustrates the key quality control checks for the final formulation.
Caption: Quality control workflow for the final in vivo formulation.
Protocol 7: Comprehensive Quality Control Testing
-
Visual Inspection: Check for clarity, color, and the absence of visible particles against a black and white background.
-
pH Measurement: Use a calibrated pH meter to ensure the pH is within the target range.
-
HPLC Analysis for Potency and Purity:
-
Develop and validate an HPLC method to accurately quantify the concentration of this compound.
-
This method should also be able to detect any potential degradants, thus serving as a stability-indicating assay.
-
-
Osmolality: For parenteral formulations, measure the osmolality using an osmometer to ensure the solution is isotonic or near-isotonic.
-
Particulate Matter (for parenteral formulations): Analyze for sub-visible particles using light obscuration or microscopic methods as per pharmacopeial standards.
Stability Assessment
Rationale: Ensuring the formulation is stable for the duration of the experiment is critical for data integrity.
Protocol 8: Short-Term Stability Study
-
Prepare the final formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots and perform the quality control tests outlined in Protocol 7.
-
Assess for any changes in appearance, pH, concentration, or purity. The formulation is considered stable if these parameters remain within acceptable limits (e.g., ±10% of the initial concentration).
Conclusion
The successful formulation of this compound for in vivo studies hinges on a systematic, data-driven approach. By first conducting a thorough pre-formulation assessment, researchers can select and optimize a suitable formulation strategy, whether it be simple pH adjustment, the use of co-solvents, surfactants, or cyclodextrins. The detailed protocols provided in this guide offer a practical roadmap for developing a safe, stable, and effective formulation, thereby enabling the generation of reliable and reproducible in vivo data. Adherence to rigorous quality control and stability testing is the final, essential step in ensuring the integrity of the preclinical study.
References
-
Li, P., & Zhao, L. (2007). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Current Drug Metabolism, 8(7), 734-744. [Link]
-
Gould, S., & Scott, K. (2021). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 26(11), 3178. [Link]
-
Gaud, R. S., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(8), 2227-2249. [Link]
-
Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1263-1274. [Link]
-
Patel, M., & Patel, N. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 560-571. [Link]
-
Popovici, I., & Dăneț, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1876. [Link]
-
Wikipedia contributors. (2024, January 10). Cyclodextrin. In Wikipedia, The Free Encyclopedia. [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences, 10(2), 59–60. [Link]
-
Gasparetto, J. C., et al. (2012). Surfactants: their critical role in enhancing drug delivery to the lungs. Therapeutic Delivery, 3(4), 547-558. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.[Link]
-
Crystal Pharmatech. (2017). Optimal Preclinical Formulation Development.[Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(3), 539-548. [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients.[Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.[Link]
-
ScienceDirect. (n.d.). Co-solvent.[Link]
-
University of Wisconsin–Madison. (n.d.). Developing Oral Drug Formulations: Practical Strategies for Preclinical and Phase 1.[Link]
-
Severino, P., et al. (2021). Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. International Journal of Molecular Sciences, 22(5), 2679. [Link]
-
Kumar, A., & Philip, A. (2012). Status of surfactants as penetration enhancers in transdermal drug delivery. Tropical Journal of Pharmaceutical Research, 11(2), 329-338. [Link]
-
Singh, S., & Singh, J. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(26), 17874-17891. [Link]
-
Solanki, S. S., Soni, M., & Maheshwari, R. K. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3), 244-251. [Link]
-
Pharma Focus Asia. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.[Link]
-
ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.[Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.[Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.[Link]
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.[Link]
-
Khan, I., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1779. [Link]
-
Berkowitz, S. A., Engen, J. R., Mazzeo, J. R., & Jones, G. B. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 11(7), 527-540. [Link]
-
Yalkowsky, S. H., & Myrdal, P. B. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-201. [Link]
-
ResearchGate. (2025). pH-independent release of an extremely poorly soluble weakly acidic drug from multiparticulate extended release formulations.[Link]
-
Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
PubChem. (n.d.). This compound.[Link]
-
ResearchGate. (2025). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.[Link]
-
AGC Biologics. (2024). Analytical, Formulation & Stability.[Link]
-
de Souza, T. G. F., et al. (2026). Direct Retrieval of Biomechanical and Hydrodynamic Parameters for Drug Carrier Liposomes Using Conventional Extrusion Processes. ACS Omega, 11(4), 4899-4908. [Link]
-
PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid.[Link]
-
ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.[Link]
-
ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.[Link]
-
ResearchGate. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.[Link]
-
MDPI. (n.d.). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy.[Link]
-
MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.[Link]
-
ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid.[Link]
-
Angene Chemical. (n.d.). 4-[2-oxo-3-(thiophen-2-ylmethyl)-1,3-diazinan-1-yl]benzoic acid.[Link]
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a novel therapeutic candidate, in human plasma. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it suitable for supporting pharmacokinetic studies in clinical drug development.[1][2][3][4]
Introduction
This compound is an emerging small molecule candidate in drug development pipelines. Its chemical structure, featuring a polar carboxylic acid group and a cyclic urea moiety, necessitates a highly specific and sensitive analytical method for its quantification in complex biological matrices like human plasma. The development of a reliable bioanalytical method is a critical prerequisite for accurately characterizing its pharmacokinetic (PK) profile, which is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[1] This note details the development and validation of an LC-MS/MS method designed to meet the rigorous demands of regulated bioanalysis, providing the necessary precision and accuracy for clinical trial sample analysis. The challenges associated with analyzing polar acidic compounds, such as poor retention in traditional reversed-phase chromatography, were addressed through careful optimization of mobile phase composition and chromatographic conditions.[5][6][7]
Experimental
Materials and Reagents
-
Analytes: this compound (reference standard, >99% purity), and its stable isotope-labeled internal standard (SIL-IS), this compound-d4 (benzoic ring-d4, >99% purity), were synthesized in-house.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ammonium acetate (LC-MS grade) were purchased from a reputable supplier. Ultrapure water was generated using a laboratory water purification system.
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was sourced from an accredited biological vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
LC-MS/MS Method Optimization
Rationale for Method Choices:
-
Sample Preparation: Protein precipitation was selected as the initial sample cleanup strategy due to its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the LC-MS system.[8][9][10] Acetonitrile was chosen as the precipitation solvent as it generally provides cleaner extracts compared to methanol.[10]
-
Chromatography: Reversed-phase chromatography with a C18 column is a workhorse for small molecule analysis.[5] To achieve adequate retention for the polar analyte, a mobile phase with a high aqueous component was necessary. The addition of a weak acid like formic acid to the mobile phase is crucial to keep the carboxylic acid group in its protonated state, which enhances retention on the nonpolar stationary phase.[11][12] A gradient elution was employed to ensure sharp peak shapes and efficient elution of any less polar endogenous components.
-
Mass Spectrometry: Given the presence of an acidic proton on the carboxylic acid group, negative ion electrospray ionization (ESI) was chosen for its high efficiency in generating deprotonated molecules [M-H]⁻.[11][13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[12]
Detailed Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the reference standard and the SIL-IS into separate 5 mL volumetric flasks. Dissolve in methanol to the mark.
-
Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) working standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the CC and QC working standards into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the SIL-IS working solution (50 ng/mL) to all tubes except for the double blank (blank plasma without IS).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| MRM Transition (Analyte) | m/z 221.1 → 136.0 (Hypothetical: [M-H]⁻ → fragment from loss of oxazinanone ring) |
| MRM Transition (SIL-IS) | m/z 225.1 → 140.0 (Hypothetical: [M+4-H]⁻ → corresponding d4-fragment) |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | -4500 V |
| Dwell Time | 100 ms |
Note: The fragmentation of carboxylic acids in mass spectrometry can proceed via pathways like α-cleavage or McLafferty rearrangement, providing characteristic product ions for MRM selection.[14]
Method Validation
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][15]
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and the SIL-IS, demonstrating the method's specificity.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the range of 1.00 to 1000 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.995. The LLOQ was established at 1.00 ng/mL, with a signal-to-noise ratio >10 and acceptable precision (≤20%) and accuracy (within ±20% of nominal).[1]
Precision and Accuracy
Intra-day (within-run) and inter-day (between-run) precision and accuracy were evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) over three separate days.[3]
Table 3: Precision and Accuracy Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 8.5 | -4.2 to 5.5 | ≤ 10.2 | -2.1 to 6.3 |
| LQC | 3.00 | ≤ 6.1 | -3.1 to 4.0 | ≤ 7.5 | -1.5 to 4.8 |
| MQC | 100 | ≤ 4.5 | -2.5 to 1.8 | ≤ 5.8 | -3.0 to 2.2 |
| HQC | 800 | ≤ 3.8 | -1.9 to 2.4 | ≤ 4.9 | -2.5 to 1.7 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[1] |
Matrix Effect and Recovery
The matrix effect was evaluated using the post-column infusion method during development to identify regions of ion suppression or enhancement.[16] Quantitatively, it was assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to that in a neat solution. The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Table 4: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 92.5 | 98.7 |
| MQC | 94.1 | 101.2 |
| HQC | 93.3 | 99.5 |
| Results indicate consistent recovery and negligible matrix effect. |
Stability
The stability of the analyte was thoroughly evaluated under various conditions mimicking sample handling and storage. This included bench-top stability, freeze-thaw stability (3 cycles), and long-term storage stability in the freezer (-80°C). All stability experiments met the acceptance criteria of ±15% deviation from nominal concentrations.
Workflow Diagrams
Caption: Overall bioanalytical workflow from sample preparation to data analysis.
Caption: Key parameters assessed during the bioanalytical method validation.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method meets all regulatory requirements for bioanalytical method validation and is fit for purpose to support pharmacokinetic assessments in clinical studies, thereby facilitating the further development of this promising therapeutic candidate.
References
-
Zhu, Y., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Succinimidyl (3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate on a triazole-bonded phase for the separation of DL-amino-acid enantiomers and the mass-spectrometric determination of chiral amino acids in rat plasma. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Kenttämaa, H. I., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
Kopf, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
Hughes, C., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Toma, V. A., et al. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules. Available at: [Link]
-
Parker, S. J., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications. Available at: [Link]
-
Stirk, W. A., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Journal of Plant Growth Regulation. Available at: [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Isaacman-VanWertz, G., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
Li, Y., et al. (2025). LC-MS-based untargeted metabolomics reveals benzoic acid as a predictive biomarker for embryo implantation potential. Analyst. Available at: [Link]
-
Anderson, P. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
De Nys, H., & D'Avolio, A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. Available at: [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. Available at: [Link]
-
KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
Chen, C., et al. (2008). Determination of benzoic acid and sorbic acid in sauce by HPLC-MS. Conference paper. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. waters.com [waters.com]
- 6. sepscience.com [sepscience.com]
- 7. youtube.com [youtube.com]
- 8. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. vuir.vu.edu.au [vuir.vu.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. tecan.com [tecan.com]
Application Notes & Protocols: 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid Powder
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid powder, a specialized organic compound relevant to professionals in research and drug development. Benzoic acid derivatives are foundational in medicinal chemistry, serving as intermediates and scaffolds for complex pharmaceutical agents. The unique structure of this compound, incorporating both a benzoic acid moiety and an oxazinanone ring, suggests potential applications where these functional groups can be leveraged for specific biological interactions. Given the limited publicly available experimental data for this specific molecule[1], this guide synthesizes information from analogous structures and established chemical principles to provide robust protocols. The following sections detail the compound's properties, safety procedures, storage requirements, and step-by-step protocols for handling and solution preparation, ensuring both user safety and compound integrity.
Compound Identification and Physicochemical Properties
This compound is an aromatic carboxylic acid containing a six-membered heterocyclic oxazinanone ring. The properties of carboxylic acids are largely determined by the carboxyl (-COOH) functional group, which allows for hydrogen bonding and imparts acidic characteristics.[2] While extensive experimental data for this specific compound is not available, its key properties can be predicted based on its structure.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source & Notes |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | Calculated from the molecular formula. |
| Appearance | Assumed to be a white to off-white powder. | Based on typical appearance of similar aromatic carboxylic acids.[3] |
| CAS Number | Not available in searched sources. | Researchers should verify the CAS number with their supplier. |
| Predicted XlogP | 1.3 | [1] This value suggests moderate lipophilicity and indicates probable solubility in a range of organic solvents. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid -OH) | [1] Influences solubility and potential for intermolecular interactions. |
| Hydrogen Bond Acceptors | 4 (from the carbonyl and carboxyl oxygens) | [1] Influences solubility and potential for intermolecular interactions. |
| Predicted Solubility | Slightly soluble in water; soluble in polar organic solvents and aqueous base. | Inferred from the carboxylic acid group[2] and the overall molecular structure. Empirical verification is required. |
Health, Safety, and Hazard Information
Assumed Potential Hazards:
-
Eye Irritation: May cause serious eye irritation or damage upon contact.[6]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[5]
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[6]
-
Harmful if Swallowed: May be harmful if ingested.[6]
First Aid Measures (General Recommendations):
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER.[4][5]
-
After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Immediately seek medical attention.[3]
Personal Protective Equipment (PPE) and Engineering Controls
The causality behind PPE selection is risk mitigation. Since the primary routes of exposure for a powder are inhalation, skin contact, and eye contact, the PPE must form a barrier against these pathways.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of the powder.[6] Ensure a safety shower and eyewash station are readily accessible.[8]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets government standards (e.g., NIOSH-approved).[5]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber, 0.35 mm or thicker).[5] Change gloves immediately if they become contaminated.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[5]
Storage and Stability Protocols
The chemical stability of this compound is influenced by its functional groups. The carboxylic acid can react with bases, and the oxazinanone ring, which contains an ester-like linkage, could be susceptible to hydrolysis under strong acidic or basic conditions over time.
Protocol 4.1: Long-Term Storage
-
Container: Store the powder in its original, tightly sealed container. If the original container is compromised, transfer it to a well-sealed, clearly labeled amber glass bottle.
-
Atmosphere: For enhanced stability, especially if the compound is sensitive to moisture or oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dry place. Recommended storage is at room temperature (RT), away from direct heat sources.
-
Light: Protect from direct sunlight and UV sources, as aromatic compounds can be light-sensitive.[8]
-
Incompatibilities: Store separately from strong bases, strong oxidizing agents, and reducing agents.[3][6]
Handling and Dispensing Protocol
This protocol is designed to prevent contamination of the bulk material and minimize user exposure.
Protocol 5.1: Weighing the Powder
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles) and ensure the chemical fume hood is operational.
-
Environment Control: Place an analytical balance inside the fume hood or use a powder-containment enclosure to prevent airborne dust.
-
Static Control: Use an anti-static gun or ionizer on the container and weigh boat, as fine powders are prone to static, which can cause them to disperse unexpectedly.
-
Dispensing: Use a clean, dedicated spatula for this compound. Open the container inside the hood. Carefully transfer the desired amount of powder to a tared weigh boat.
-
Sealing: Immediately and tightly close the main container to protect the bulk material from atmospheric moisture and oxygen.
-
Cleanup: Carefully clean the spatula and the weighing area. Dispose of any contaminated materials (like used weigh boats or wipes) in the designated solid chemical waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[4]
Solution Preparation Protocol
The choice of solvent is critical for experimental success. The predicted XlogP of 1.3[1] and the presence of a carboxylic acid group suggest a specific solubility profile. A decision tree for solvent selection is illustrated below. The causality is to start with less hazardous/more common solvents before proceeding to more specialized ones.
Caption: Decision workflow for selecting an appropriate solvent.
Protocol 6.1: Preparing a 10 mM Stock Solution in DMSO This protocol assumes DMSO has been identified as a suitable solvent.
-
Calculation: Calculate the mass of this compound needed.
-
Mass (mg) = Desired Volume (mL) × 10 mM × 221.21 g/mol / 1000
-
Example: For 10 mL of a 10 mM stock, you need 10 mL × 10 mmol/L × 0.22121 g/mmol = 22.12 mg.
-
-
Weighing: Following Protocol 5.1, accurately weigh the calculated mass of the powder and place it into an appropriately sized, labeled vial (e.g., a 15 mL conical tube or amber glass vial).
-
Solvent Addition: Add approximately 80% of the final desired volume of high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If the powder does not dissolve completely, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (to 30-40°C) may also aid dissolution but should be used cautiously to avoid degradation.
-
Final Volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume. Invert the vial several times to ensure a homogenous solution.
-
Storage of Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Ensure vials are tightly sealed to prevent absorption of atmospheric water by the DMSO.
Spill and Waste Disposal Procedures
Spill Response:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Contain: Wearing full PPE, cover the spill with a chemical absorbent or sand. Avoid raising dust.[8]
-
Collect: Gently sweep or scoop the material into a labeled, sealable container for hazardous waste.[8]
-
Clean: Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Dispose of unused compound, contaminated materials, and waste solutions in accordance with local, state, and federal hazardous waste regulations. Do not dispose of down the drain.
General Workflow Diagram
The following diagram outlines the complete process from receiving the compound to its use in an experiment.
Caption: Overall workflow for this compound.
References
-
GeeksforGeeks. (2022, February 25). Methods of Preparation of Carboxylic Acids. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Gyan Sanchay. METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. [Link]
-
KamulinBiotech Co. Ltd. Materials Safety Data Sheet for 4-(1H-imidazol-2-yl)benzoic Acid. [Link]
-
BYJU'S. Methods of Preparation of Carboxylic Acids. [Link]
- Google Patents.
-
SlideShare. Aromatic carboxylic acid preparation and reaction. [Link]
-
MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]
-
Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]
-
Pharmanecia. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]
-
PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(12), 1478. [Link]
-
PubMed. (2018). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 343-356. [Link]
-
Chemistry LibreTexts. (2024, May 9). 20.2: Structure and Properties of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (2019). In situ recovery of bio-based carboxylic acids. Green Chemistry, 21(21), 5916-5927. [Link]
-
National Institutes of Health. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6598. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
Environmental Health and Toxicology. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. redox.com [redox.com]
- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ruixibiotech.com [ruixibiotech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this critical intermediate. Our focus is on providing practical, causality-driven solutions to ensure the highest purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the key reaction principles?
The most common and efficient synthesis of this compound involves the intramolecular cyclization of a linear precursor, 4-((3-hydroxypropyl)amino)benzoic acid. This reaction is typically mediated by a carbonylating agent, such as carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent like triphosgene.
The core principle is a two-step process occurring in a single pot:
-
Activation: The carbonylating agent activates the secondary amine of the precursor.
-
Intramolecular Nucleophilic Attack: The terminal hydroxyl group then acts as a nucleophile, attacking the activated carbonyl group to form the six-membered oxazinanone ring.
Success hinges on favoring this intramolecular cyclization over competing intermolecular reactions, which can lead to oligomeric and polymeric impurities. This is typically controlled by reaction conditions such as concentration (utilizing high dilution), temperature, and the rate of reagent addition.
Caption: General synthetic pathway and competing side reaction.
Q2: My reaction is complete, but the NMR and LC-MS show multiple unexpected peaks. What are the likely impurities?
Impurity profiling is critical. Based on the reaction mechanism, several process-related impurities are commonly observed. Below is a breakdown of the most frequent culprits, their causes, and identification methods.
| Impurity ID | Common Name / Structure | Formation Mechanism | Identification (LC-MS) |
| IMP-01 | Unreacted Starting Material | Incomplete reaction due to insufficient carbonylating agent, low temperature, or short reaction time. | Corresponds to the mass of C10H13NO3. Verify against a standard of 4-((3-hydroxypropyl)amino)benzoic acid. |
| IMP-02 | Dimeric/Oligomeric Species | Intermolecular reaction between two or more molecules of the starting material, often promoted by high concentrations or rapid addition of the coupling agent. | Look for masses corresponding to multiples of the starting material minus water, e.g., (2 * M_SM) - H₂O. |
| IMP-03 | N,N'-carbonylbis analog | Reaction of the carbonylating agent (like CDI) with two molecules of the amine precursor without subsequent cyclization. | Mass will depend on the linker but will be significantly higher than the product. |
| IMP-04 | Hydrolysis Product | Ring-opening of the final product due to exposure to water during workup or storage, especially under acidic or basic conditions. This impurity is structurally identical to IMP-01 . | Identical to IMP-01. Its presence post-purification suggests product instability. |
Troubleshooting Guides
This section provides detailed protocols and logic to address the specific impurity issues identified above.
Guide 1: Dealing with Unreacted Starting Material (IMP-01)
The presence of significant amounts of unreacted 4-((3-hydroxypropyl)amino)benzoic acid is a clear indicator of an incomplete reaction.
Troubleshooting Logic:
Caption: Decision workflow for handling IMP-01.
Protocol: Recrystallization to Remove Starting Material
If the level of IMP-01 is minor (<10%), a carefully executed recrystallization is often sufficient for removal.
-
Solvent Selection: The ideal system will dissolve the product well at elevated temperatures but poorly at room temperature, while the starting material (IMP-01) remains more soluble at lower temperatures. A common starting point is an ethanol/water or acetone/water mixture[1].
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (e.g., 80% ethanol). b. If the solution is colored, you may add a small amount of activated carbon and hot-filter through celite. c. Slowly add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly turbid. d. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validation: Analyze the purified material by HPLC to confirm the removal of IMP-01.
Guide 2: Preventing and Removing Dimeric Impurities (IMP-02)
Dimeric and oligomeric impurities are kinetically controlled byproducts. Their formation suggests that the rate of the intermolecular reaction is competitive with the desired intramolecular cyclization.
Causality and Prevention:
The key is to maintain a low effective concentration of the activated intermediate to favor the intramolecular ring-closing event.
-
High Dilution: Running the reaction at a lower molar concentration (e.g., 0.1 M or less) significantly disfavors intermolecular collisions.
-
Slow Reagent Addition: Adding the carbonylating agent slowly, or adding the starting material solution to a solution of the carbonylating agent, keeps the concentration of the reactive intermediate low at all times.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can sometimes favor side reactions. An optimal temperature must be determined experimentally, but some related processes show better impurity profiles at lower temperatures (e.g., < 40°C)[2].
Experimental Protocol: Optimized Cyclization for High Purity
This protocol incorporates principles to minimize dimer formation.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 4-((3-hydroxypropyl)amino)benzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Reagent Preparation: In a separate flask or dropping funnel, dissolve the carbonylating agent (e.g., CDI, 1.2 eq.) in the same anhydrous solvent.
-
Slow Addition: At room temperature, add the CDI solution to the starting material solution dropwise over 1-2 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Look for the disappearance of the starting material spot. The reaction is typically complete within 4-16 hours[2].
-
Workup: Once complete, quench the reaction (if necessary), and proceed with an appropriate aqueous workup to remove any water-soluble byproducts.
-
Isolation: Concentrate the organic phase under reduced pressure. The crude product can then be purified as described in Guide 1.
References
-
D. J. P. Pinto et al., "A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban," Molecules, 2014. [Link]
-
S. Olimjonov et al., "AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN," HETEROCYCLES, 2022. [Link]
-
P. A. Patil et al., "Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug," International Research Journal on Advanced Engineering and Management, 2024. [Link]
- Bayer HealthCare AG, "Process for the preparation of rivaroxaban involving novel intermediate," Google P
-
M. S. Reddy et al., "Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions," The Pharma Innovation Journal, 2023. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This crucial intermediate is a cornerstone in the synthesis of Rivaroxaban, a widely used oral anticoagulant.[1][2][3] The efficiency of its production is paramount for the overall success of the final drug synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering a framework for logical troubleshooting and optimization.
Reaction Fundamentals: The Core Challenge
The synthesis of this compound involves the formation of a key Carbon-Nitrogen (C-N) bond between an aromatic ring and the nitrogen atom of the 1,3-oxazinan-2-one heterocycle. The primary challenge lies in achieving this coupling with high yield, purity, and cost-effectiveness. The two most prevalent and effective strategies for this transformation are modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.[4][5]
Caption: General reaction scheme for C-N cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two main industrial and academic routes are the Buchwald-Hartwig amination and the Ullmann condensation .
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. It is highly versatile and generally proceeds with higher yields and under milder conditions than the Ullmann reaction.[6][7] It is often the preferred method for laboratory-scale synthesis and process development due to its broad functional group tolerance.[8]
-
Ullmann Condensation: This is a copper-catalyzed reaction. While it often requires higher temperatures and stronger bases, it can be more cost-effective for large-scale industrial production due to the lower cost of copper compared to palladium.[5][9] Recent advancements have introduced ligand-free systems and more efficient copper sources, making it a competitive option.[9]
Q2: Which factors are most critical for optimizing the reaction yield and purity?
A2: Regardless of the chosen method, four parameters are critical:
-
Catalyst and Ligand System: The choice of metal catalyst and, if applicable, the supporting ligand is the most crucial factor. The ligand stabilizes the catalyst and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]
-
Base: The base is required to deprotonate the amine (the NH group of the oxazinanone) and activate it for coupling. Its strength and solubility can dramatically impact reaction rates and side reactions.
-
Solvent: The solvent must solubilize the reactants and reagents while being compatible with the catalytic system. Aprotic polar solvents are typically used.
-
Temperature: The reaction temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of reactants, products, or the catalyst.
Q3: My starting 4-halobenzoic acid has low solubility. How can I address this?
A3: This is a common issue. Instead of using 4-halobenzoic acid directly, it is often more effective to use its corresponding ester (e.g., methyl or ethyl 4-halobenzoate). The C-N coupling is performed on the ester, which is typically more soluble in common organic solvents. The ester group can then be hydrolyzed to the desired carboxylic acid in a subsequent step. This two-step approach often results in a higher overall yield and easier purification.[10]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: I am seeing very little or no formation of my desired product. What are the likely causes?
A: This is a common and frustrating issue, often pointing to a problem with the catalytic cycle. Let's break down the potential culprits.
-
Possible Cause 1: Inactive Catalyst or Inappropriate Ligand (Buchwald-Hartwig)
-
Explanation: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species. If you are starting with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. More importantly, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., biarylphosphines) are necessary to promote the rate-limiting reductive elimination step that forms the C-N bond.[4]
-
Solution:
-
Use a Pre-formed Pd(0) Catalyst or a Modern Precatalyst: Consider using catalysts like Pd₂(dba)₃ or specialized precatalysts that readily form the active Pd(0) species.
-
Select the Right Ligand: For N-arylation of amides or carbamates, bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often superior.
-
Ensure Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like Argon or Nitrogen.
-
-
-
Possible Cause 2: Incorrect Base Selection
-
Explanation: The base must be strong enough to deprotonate the 1,3-oxazinan-2-one but not so strong that it causes unwanted side reactions like hydrolysis of an ester group. The choice of cation (e.g., K⁺, Cs⁺, Na⁺) also matters, as it can affect solubility and reactivity.
-
Solution:
-
For Buchwald-Hartwig reactions, moderately strong inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also common choices.
-
Stronger bases like sodium tert-butoxide (NaOtBu) can be used but may lead to more side reactions if ester groups are present.
-
-
| Base | Strength | Common Application Notes |
| K₂CO₃ | Moderate | A good starting point. Less expensive but can have lower solubility. |
| Cs₂CO₃ | Moderate | Often gives higher yields due to better solubility in solvents like toluene and dioxane.[5] |
| K₃PO₄ | Moderate | A common and effective choice, particularly in Pd-catalyzed reactions. |
| NaOtBu | Strong | Very effective but can promote side reactions. Best used with non-ester substrates. |
-
Possible Cause 3: Inappropriate Solvent
-
Explanation: The solvent must be aprotic (no acidic protons) and capable of dissolving the reactants at the reaction temperature. It also influences the stability and activity of the catalyst.
-
Solution: High-boiling point, polar aprotic solvents are standard.
-
Toluene and Dioxane are excellent choices for Buchwald-Hartwig reactions.
-
DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are often used for Ullmann reactions but can sometimes interfere with Pd catalysis at high temperatures.[5] Always use anhydrous (dry) solvents to prevent hydrolysis.
-
-
Problem: Formation of Significant Side Products
Q: My reaction is working, but I'm getting a complex mixture of products. What are the common side reactions?
A: Side product formation usually points to reactive species being consumed in undesired pathways. Identifying the impurity structure is key to solving the problem.
Caption: Desired reaction pathway vs. common side reactions.
-
Side Reaction 1: Homocoupling of the Aryl Halide (Ar-Ar)
-
Explanation: The organometallic intermediate in the catalytic cycle can react with another molecule of the aryl halide instead of the amine, leading to a biaryl impurity.
-
Solution: This is often mitigated by using a ligand that promotes faster C-N reductive elimination. Ensure a slight excess of the amine component is not used, as this can sometimes favor other pathways. Fine-tuning the reaction temperature can also help; sometimes lowering it slightly favors the desired pathway.
-
-
Side Reaction 2: Hydrolysis or Base-Mediated Ring Opening
-
Explanation: If water is present in the reaction, the aryl halide can be converted to the corresponding phenol (Ar-OH). Furthermore, the 1,3-oxazinan-2-one ring is a cyclic carbamate, which can be susceptible to hydrolysis or ring-opening under harsh basic conditions, especially at elevated temperatures.
-
Solution:
-
Use Anhydrous Reagents: Ensure all solvents and reagents are thoroughly dried. Run the reaction under an inert atmosphere.
-
Optimize Base and Temperature: Avoid excessively strong bases or unnecessarily high temperatures. If ring-opening is suspected, screen weaker bases (e.g., K₂CO₃) and the lowest effective temperature.
-
-
Problem: Difficulty in Product Purification
Q: The reaction worked, but I am struggling to isolate the pure product. Any tips?
A: Purification can be challenging due to the polar nature of the carboxylic acid product and residual catalyst.
-
Issue 1: Removing Palladium/Copper Catalyst Residues
-
Explanation: Metal residues can be difficult to remove and may interfere with subsequent steps or biological assays.
-
Solution:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the insoluble catalyst residues.
-
Aqueous Wash: Performing an acidic aqueous wash (e.g., with 1M HCl) during the workup can help remove the base and some basic impurities. The product, being a carboxylic acid, will likely be soluble in an organic layer under acidic conditions.
-
Extraction: The carboxylic acid product can be selectively extracted. Make the aqueous layer basic (e.g., with NaHCO₃ or NaOH) to deprotonate the acid, moving it into the aqueous phase. Wash the organic layer to remove non-acidic impurities, then re-acidify the aqueous layer and extract the pure product back into an organic solvent.
-
-
-
Issue 2: Separating Product from Unreacted Starting Materials
-
Explanation: If the reaction does not go to completion, separating the polar product from the polar 4-halobenzoic acid starting material can be difficult by standard chromatography.
-
Solution:
-
Acid-Base Extraction: As described above, this is a powerful technique to separate the acidic product from neutral starting materials like 1,3-oxazinan-2-one.
-
Recrystallization: This is the most effective method for obtaining highly pure material. After initial purification, find a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) from which the product will crystallize upon cooling, leaving impurities behind in the mother liquor.
-
-
Recommended Experimental Protocol (Buchwald-Hartwig)
This protocol is a generalized starting point. Optimization of catalyst, ligand, base, and temperature is highly recommended.
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To an oven-dried reaction vessel, add methyl 4-bromobenzoate (1.0 equiv), 1,3-oxazinan-2-one (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1-0.5 M).
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification of Ester Intermediate: Concentrate the filtrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester intermediate in a mixture of THF/Methanol. Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equiv) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Final Isolation: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~2-3). Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure this compound.
References
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate.
-
MDPI. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]
- Google Patents. (n.d.). CN104974059A - Rivaroxaban intermediate and preparation method thereof.
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
-
International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]
-
ACS Publications. (n.d.). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives | Request PDF. Retrieved from [Link]
-
International Journal of ChemTech Research. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
-
Pubs.RSC.org. (n.d.). A novel three-component reaction for the synthesis of 3-aryl-4H-benzo[2][11] oxazin-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][2][11]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. | Request PDF. Retrieved from [Link]
Sources
- 1. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]
- 2. CN104974059A - Rivaroxaban intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Search Results [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
stability issues of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid in solution
Welcome to the technical support resource for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your experiments.
While specific literature on the stability of this compound is not publicly available[1], its structure contains well-characterized functional groups: a cyclic carbamate (oxazinanone) and a benzoic acid moiety. The stability profile can be reliably predicted based on the known chemistry of these groups. This guide is built upon these established chemical principles and the best practices outlined in pharmaceutical forced degradation studies.[2][3][4][5]
Troubleshooting Guide: Degradation in Solution
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes, diagnostic steps, and recommended solutions.
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers
You observe a time-dependent decrease in the concentration of this compound when dissolved in aqueous buffers, as confirmed by HPLC or LC-MS analysis.
Potential Cause: Hydrolytic Degradation
The most probable cause of instability in aqueous solutions is the hydrolysis of the cyclic carbamate ring. This type of structure contains an amide and an ester within a ring, making it susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[4] This ring-opening reaction would break the 1,3-oxazinan-2-one structure, leading to the formation of a more polar degradant.
Diagnostic Steps:
-
pH-Dependent Stability Study:
-
Prepare solutions of the compound in a range of buffers (e.g., pH 3, pH 5, pH 7.4, pH 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
Analyze samples by a stability-indicating HPLC method at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Expected Outcome: You will likely observe a faster rate of degradation at low and high pH values compared to a neutral pH.
-
-
LC-MS Analysis of Degradants:
-
Analyze the stressed samples using LC-MS to identify the mass of the degradation products.
-
Expected Outcome: The primary degradant is expected to have a mass corresponding to the parent compound plus the mass of one water molecule (M+18), consistent with a hydrolytic ring-opening event.
-
Recommended Solutions:
-
pH Control: If possible, conduct experiments in a pH range where the compound shows maximum stability, likely between pH 5 and 7.
-
Aprotic Solvents: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at -20°C or -80°C. Prepare aqueous dilutions immediately before use.
-
Temperature Management: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.
Issue 2: Appearance of Unexpected Peaks in HPLC After Storage or Light Exposure
You notice new, unidentified peaks in your chromatogram after storing solutions under ambient light or at elevated temperatures.
Potential Cause 1: Oxidative Degradation
Oxidation is a common degradation pathway for many organic molecules, often initiated by exposure to air (oxygen), trace metal ions, or peroxides that may be present in solvents like THF or dioxane.[6] While the this compound structure does not contain exceptionally labile groups prone to oxidation, subtle oxidative processes can still occur over time, especially under harsh conditions.
Potential Cause 2: Photodegradation
Aromatic systems, such as the benzoic acid moiety, can absorb UV light. This energy absorption can lead to the formation of reactive species that undergo degradation, dimerization, or other photochemical reactions. Photostability testing is a core component of forced degradation studies as outlined by ICH guidelines.[2]
Diagnostic Steps:
-
Forced Oxidation Study:
-
Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).
-
Incubate at room temperature and monitor the formation of degradants by HPLC over several hours.
-
Compare the retention times of any new peaks with those observed in your stored samples.
-
-
Photostability Study:
-
Expose a solution of the compound (in a phototransparent container like quartz or borosilicate glass) to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at various time points. An increase in degradation products only in the light-exposed sample confirms photosensitivity.
-
Recommended Solutions:
-
Protection from Light: Store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Use High-Purity Solvents: Use fresh, high-purity, or antioxidant-stabilized solvents to minimize the presence of peroxides or metal contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in solution?
The most probable degradation pathway is the hydrolysis of the cyclic carbamate ester bond in the 1,3-oxazinan-2-one ring. This reaction is typically catalyzed by acid or base and results in a ring-opened product, N-(4-carboxyphenyl)-3-hydroxypropylcarbamate, which may further degrade.
Caption: Decision tree for diagnosing stability problems.
References
-
Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 62. [Link]
-
Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. National Center for Biotechnology Information.[Link]
-
Gallo, R. D. C., Campovilla, O. C., Jr., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed.[Link]
-
Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate.[Link]
-
Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MedCrave online.[Link]
-
Author Unknown. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.[Link]
-
Gallo, R. D. C., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Semantic Scholar.[Link]
-
Rasmussen, H. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]
-
Alsante, K. M., et al. (2011). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. American Pharmaceutical Review.[Link]
-
Baertschi, S. W. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.[Link]
-
PubChem. (n.d.). This compound. PubChemLite.[Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Oxazinan-2-one. PubChem Compound Database.[Link]
-
Ríos-Mecatl, A., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.[Link]
-
Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.[Link]
-
Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. National Center for Biotechnology Information.[Link]
-
Arslan, M., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.[Link]
-
Mangelinckx, S., et al. (2011). Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. ResearchGate.[Link]
-
Shestakov, A. S., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.[Link]
-
Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of-[7][8]Oxazine Derivatives. Der Pharma Chemica.[Link]
-
Du, C.-J. (2010). 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Sci-Hub.[Link]
-
SciSupplies. (n.d.). This compound, 95%, 250mg. [Link]
-
Al-Zobaydi, S. F., & Hamed, B. K. (2016). Synthesis and Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal.[Link]
-
Al-Zobaydi, S. F., & Hamed, B. K. (2016). Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. ResearchGate.[Link]
-
Zholobenko, A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia.[Link]
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Characterizing Novel Small Molecules and Minimizing Off-Target Effects
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are in the process of characterizing novel small molecules. While this document uses 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid as a case study for a hypothetical new chemical entity (NCE), the principles, protocols, and troubleshooting advice are broadly applicable to any uncharacterized small molecule inhibitor.
The journey of developing a novel small molecule into a specific and reliable chemical probe or therapeutic lead is fraught with challenges. One of the most critical hurdles is ensuring that the observed biological effects are due to the intended on-target activity and not a consequence of unintended off-target interactions.[1][2] This guide provides a structured approach to proactively identify and mitigate off-target effects, ensuring the scientific rigor and validity of your research.
Part 1: Frequently Asked Questions (FAQs) - First Steps with a Novel Compound
This section addresses the initial questions and considerations when beginning to work with a new small molecule like this compound.
Q1: I have a novel compound. What is the very first step to assess its potential for off-target effects?
A1: Before initiating any cell-based assays, it is highly recommended to perform a preliminary in silico analysis.[1] Computational tools can provide early warnings of potential off-target liabilities based on the chemical structure of your molecule. These methods compare your compound to databases of known ligands and their targets.
-
2D and 3D Similarity Searches: Tools like the Similarity Ensemble Approach (SEA) can predict potential targets by comparing the chemical fingerprint of your molecule to those of known drugs and ligands.[1]
-
Target Prediction Panels: Several online tools and software packages can predict a spectrum of potential targets for a given small molecule structure.[3][4]
These computational predictions are not definitive but are invaluable for designing subsequent experimental validation studies.[1]
Q2: How do I determine an appropriate starting concentration for my cellular experiments to minimize off-target effects?
A2: A critical factor in minimizing off-target effects is using the lowest effective concentration of the compound.[2][5] To determine this, a dose-response curve is essential.
-
Start with a broad concentration range: For a completely uncharacterized compound, you might test concentrations from 1 nM to 100 µM.
-
Identify the EC50/IC50: Determine the concentration that produces 50% of the maximal effect (EC50 for an agonist, IC50 for an inhibitor).
-
Work at or near the EC50/IC50: For most initial experiments, using a concentration between 1x and 10x the EC50/IC50 is a good starting point. Using concentrations significantly higher than this dramatically increases the risk of engaging lower-affinity off-target proteins.[2][5]
Q3: What are the essential negative controls for experiments with a new small molecule?
A3: Robust negative controls are non-negotiable for validating that the observed phenotype is due to the intended target modulation.[5][6]
-
Vehicle Control: The most basic control is treating cells with the solvent (e.g., DMSO) used to dissolve your compound at the same final concentration.
-
Structurally Similar Inactive Analog: If available, a close structural analog of your compound that is known to be inactive against the intended target is an excellent negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
Orthogonal Approaches: To build confidence in your results, use an orthogonal method to validate the phenotype, such as RNAi or CRISPR-Cas9 to knockdown or knockout the putative target protein.[5] If the phenotype of genetic perturbation matches the phenotype of your compound, it strengthens the evidence for on-target activity.
Part 2: Troubleshooting Guide - When Experiments Don't Go as Planned
This section is formatted to address specific issues you might encounter and to guide you through a logical troubleshooting process.
Issue 1: My compound shows a potent effect in a biochemical assay but is much weaker or inactive in cell-based assays.
-
Potential Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound within the cell.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize computational tools to predict membrane permeability (e.g., Caco-2 permeability). Experimentally, you can use mass spectrometry to measure the intracellular concentration of the compound over time.
-
Investigate Efflux Pumps: Test if co-incubation with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) potentiates the effect of your compound.
-
Evaluate Compound Stability: Incubate your compound with liver microsomes or cell lysates and measure its degradation over time using LC-MS to assess metabolic stability.
-
Issue 2: The observed cellular phenotype is inconsistent with the known function of the intended target.
-
Potential Cause: A potent off-target effect may be dominating the cellular response.
-
Troubleshooting Steps:
-
Broad-Spectrum Target Profiling: This is a critical step to identify unintended targets.
-
Kinase Screening Panels: If your compound has a scaffold that might suggest kinase activity, screening against a large panel of kinases is essential. Services are available that offer radiometric or binding assays against hundreds of kinases.[7][8][9]
-
Chemical Proteomics: Techniques like Kinobeads, which use immobilized, broad-spectrum kinase inhibitors to pull down kinases from a cell lysate, can be used in a competitive binding format to identify the targets of your compound.[10][11][12]
-
-
Confirm Target Engagement in Cells: It is crucial to verify that your compound is binding to its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[13][14][15][16][17]
-
Issue 3: I am seeing significant cytotoxicity at concentrations close to the IC50 for my desired effect.
-
Potential Cause: The cytotoxicity may be due to an off-target effect or a general lack of specificity.
-
Troubleshooting Steps:
-
Deconvolute Efficacy from Toxicity: Perform a multiparametric analysis. For example, use high-content imaging to simultaneously measure markers of your desired on-target effect and markers of cell health (e.g., nuclear morphology, mitochondrial membrane potential, membrane integrity) across a range of concentrations.
-
Off-Target Profiling: As in Issue 2, perform broad-spectrum screening to identify potential off-targets that could be mediating the toxic effects.
-
Structural Modifications: If a likely off-target is identified, consider medicinal chemistry efforts to design new analogs with improved selectivity.
-
Part 3: Key Experimental Protocols and Methodologies
This section provides detailed, step-by-step methodologies for key experiments to characterize your novel compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[15][16] This protocol allows you to confirm that your compound is binding to its intended target within intact cells.
Materials:
-
Cells expressing the target protein
-
Your novel compound (e.g., this compound)
-
Vehicle (e.g., DMSO)
-
PBS and lysis buffer
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with your compound at a saturating concentration (e.g., 10-20x IC50) and another set with the vehicle control. Incubate for a time sufficient for the compound to enter the cells and bind to the target (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein at each temperature point using Western blot or another specific protein detection method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates that it is binding to and stabilizing the target protein.
Protocol 2: Kinobeads-Based Competitive Pull-Down for Target Identification
This chemical proteomics approach is used to identify the cellular targets of a kinase inhibitor.[11]
Materials:
-
Cell lysate
-
Your novel compound
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Wash buffers
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a native cell lysate from your cell line of interest.
-
Competitive Binding: Aliquot the lysate. To different aliquots, add increasing concentrations of your novel compound. Include a vehicle control. Incubate to allow your compound to bind to its targets.
-
Kinobeads Incubation: Add Kinobeads to each lysate aliquot and incubate to capture kinases that are not bound by your compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS.
-
Data Analysis: Quantify the abundance of each identified kinase in the different treatment conditions. A dose-dependent decrease in the amount of a kinase pulled down by the Kinobeads indicates that your compound is binding to that kinase and competing for the binding site.
Part 4: Visualization of Workflows and Concepts
Diagrams can clarify complex experimental workflows and theoretical principles.
Diagram 1: Workflow for Characterizing a Novel Small Molecule
Caption: A phased workflow for the characterization of a novel small molecule.
Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA measures target engagement by detecting ligand-induced protein stabilization.
References
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
SciLifeLab Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
-
National Institutes of Health. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. [Link]
-
LDRD Annual Report. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Frontiers in Pharmacology. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. [Link]
-
Frontiers in Chemistry. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
ACS Publications. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
National Institutes of Health. (n.d.). Application of BRET to monitor ligand binding to GPCRs. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). [Link]
-
National Institutes of Health. (n.d.). FRET and BRET-Based Biosensors in Live Cell Compound Screens. [Link]
-
National Institutes of Health. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. annualreviews.org [annualreviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
Welcome to the technical support guide for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may encounter challenges in achieving the desired purity. As direct literature on the purification of this specific molecule is limited, this guide synthesizes established principles of organic chemistry with practical, field-tested advice to address anticipated challenges based on its chemical structure.
Overview of the Molecule and Purification Rationale
This compound is a bifunctional molecule featuring a carboxylic acid group and a cyclic carbamate (an oxazinanone ring). This structure presents unique purification challenges. The carboxylic acid moiety imparts acidic properties and potential for strong intermolecular hydrogen bonding, influencing solubility. The oxazinanone ring, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions. Achieving high purity is critical, as residual starting materials or by-products can interfere with subsequent reactions or biological assays.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product has an oily or gummy consistency and will not solidify. How can I isolate a solid?
Answer: An oily product is often the result of residual solvents or the presence of impurities that depress the melting point.
-
Causality: High concentrations of impurities, especially unreacted starting materials or low-molecular-weight by-products, can act as a eutectic mixture, preventing the desired compound from crystallizing. Residual high-boiling solvents like DMF or DMSO are also a common cause.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. If high-boiling solvents were used, consider co-evaporation by adding a lower-boiling solvent like toluene or dichloromethane and re-evaporating several times.
-
Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). This process can wash away impurities and provide the necessary energy for nucleation.
-
Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or methanol) and then slowly add a non-solvent (an "anti-solvent") like hexanes or cold water with vigorous stirring until the solution becomes persistently cloudy. Allow it to stand, ideally at a reduced temperature, to promote precipitation.
-
Q2: My TLC analysis shows the crude product is contaminated with starting materials (e.g., 4-aminobenzoic acid or a derivative of 3-bromopropanol). What is the best purification strategy?
Answer: The presence of ionizable starting materials alongside your desired acidic product makes acid-base extraction an excellent first-line strategy.
-
Causality: The carboxylic acid on your target molecule allows for its selective extraction into an aqueous basic solution, leaving non-acidic or weakly basic impurities in the organic phase. 4-aminobenzoic acid is amphoteric and requires careful pH control.
-
Recommended Strategy: An acid-base extraction workflow is highly effective. The key is to use a mild base to deprotonate your product's carboxylic acid without hydrolyzing the oxazinanone ring. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.
Caption: Workflow for Acid-Base Extraction.
Q3: I performed a recrystallization, but my yield is very low. How can I optimize this?
Answer: Low yield during recrystallization is typically caused by using too much solvent, choosing a suboptimal solvent, or premature crystallization.
-
Causality: The goal of recrystallization is to dissolve the compound in a minimal amount of hot solvent. Using an excessive volume will keep a significant portion of the product dissolved even after cooling, leading to poor recovery.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. See the table below for suggestions.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material while heating, only adding enough to fully dissolve the compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Recover from Mother Liquor: If the yield is still low, concentrate the mother liquor (the filtrate) by about 50-75% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Q4: Column chromatography is giving me poor separation or streaking. What am I doing wrong?
Answer: Poor chromatographic separation is often due to improper solvent system selection or interactions between the acidic compound and the silica gel.
-
Causality: The carboxylic acid group can strongly adsorb to the slightly acidic silica gel, leading to peak tailing or streaking. If the mobile phase is not polar enough, the compound will not move from the baseline.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent system. This protonates the carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks.
-
Optimize the Solvent System: Use TLC to find an eluent that gives your product an Rf value of approximately 0.25-0.35. A good starting point for a molecule of this polarity would be a mixture of dichloromethane/methanol or ethyl acetate/hexanes.
-
Dry Loading: If the compound has poor solubility in the eluent, consider dry loading. Dissolve the crude product in a suitable solvent (e.g., methanol or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting free-flowing powder onto the top of the column.
-
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed for purifying a solid crude product where the main impurities have different solubility profiles.
-
Solvent Screening: In parallel on a small scale, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents at room and elevated temperatures.
| Solvent System | Suitability for Crystallization | Notes |
| Ethanol/Water | Excellent | Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of hot ethanol to clarify. |
| Ethyl Acetate | Good | A single-solvent system may work well. Check solubility. |
| Acetone/Hexanes | Good | A good solvent-pair option if single solvents fail. |
| Isopropanol | Fair | May require a large volume; check solubility. |
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen hot solvent (or primary solvent of a pair) to completely dissolve the material with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form and the solution is at ambient temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with Acidic Modifier
This protocol is ideal for separating complex mixtures or removing impurities with similar polarity to the product.
-
Column Packing: Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 95:5 Hexanes/Ethyl Acetate + 0.5% Acetic Acid). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. If solubility is low, perform a dry load as described in the FAQ section.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 5% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate, all containing 0.5% acetic acid.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent and the acidic modifier under reduced pressure. Co-evaporation with a solvent like toluene can help remove final traces of acetic acid.
Purity Assessment
After purification, it is crucial to confirm the identity and purity of this compound.
-
¹H NMR Spectroscopy: This will confirm the structure and can reveal the presence of proton-containing impurities. Integrating key signals against a known internal standard can provide a quantitative measure of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique to determine purity. A single sharp peak in the chromatogram (e.g., at 254 nm) and the correct mass-to-charge ratio (m/z) in the mass spectrum are strong indicators of a pure sample.[1]
-
Melting Point: A sharp melting point range (within 1-2 °C) is characteristic of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.
This guide provides a foundational framework for tackling the purification of this compound. As with any chemical synthesis, careful observation and methodical optimization are key to success.
References
-
Du, C.-J. (2010). 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Acta Crystallographica Section E Structure Reports Online, 66(12), o3364. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
PubChem Compound Summary for CID 18453188, this compound. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the challenges of this synthesis and consistently achieve high yields and purity.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes can be envisioned, a common and effective strategy involves two key stages:
-
Stage 1: Formation of the Activated Oxazinanone Precursor. This typically involves the synthesis of a 3-substituted-1,3-oxazinan-2-one ring that is activated for subsequent coupling. A common precursor is 3-chloro-1,3-oxazinan-2-one, formed from the cyclization of 3-chloropropyl isocyanate.
-
Stage 2: Nucleophilic Aromatic Substitution (SNAr) or N-Acylation. The pre-formed oxazinanone is then coupled with a 4-aminobenzoic acid derivative. This step is critical and often the primary source of yield loss if not properly optimized.
This guide will focus on troubleshooting and optimizing this second, crucial coupling step.
Troubleshooting Guide: Low Yield & Impurities
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 4-aminobenzoic acid starting material. What is the likely cause?
This is a common issue often related to incomplete activation of the reactants or suboptimal reaction conditions. Let's break down the potential causes:
-
Insufficient Base: The coupling reaction requires a non-nucleophilic base to deprotonate the amine on 4-aminobenzoic acid, making it a more potent nucleophile. If the base is too weak, insufficient in quantity, or has degraded, the reaction will not proceed to completion.
-
Troubleshooting Action:
-
Ensure your base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) is fresh and anhydrous.
-
Increase the molar equivalents of the base. Start with 1.5 equivalents and consider increasing to 2.5-3.0 equivalents in a stepwise manner.
-
Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if weaker bases are ineffective.
-
-
-
Low Reaction Temperature: While higher temperatures can sometimes lead to side products, an insufficient temperature will result in a sluggish or stalled reaction.
-
Troubleshooting Action:
-
Slowly increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC.
-
Ensure your reaction vessel is being heated and stirred uniformly.
-
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and mediating the reaction.
-
Troubleshooting Action:
-
Ensure you are using a suitable polar aprotic solvent like DMF, DMAc, or NMP. These solvents are effective at dissolving the reactants and facilitating this type of coupling.
-
Ensure the solvent is anhydrous. Water can react with activated intermediates and quench the reaction.
-
-
Q2: My main product is contaminated with several unidentified byproducts according to TLC and LC-MS analysis. What are these impurities?
The formation of multiple byproducts typically points to side reactions. The most common culprits in this synthesis are:
-
Hydrolysis of the Oxazinanone Ring: The cyclic carbamate (oxazinanone) is an ester and can be susceptible to hydrolysis, especially in the presence of water or if the reaction is run for too long at high temperatures. This will open the ring to form a hydroxy-propyl carbamic acid derivative, which is likely unstable.
-
Troubleshooting Action:
-
Use anhydrous solvents and reagents. Dry your glassware thoroughly.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Optimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
-
-
-
Formation of Di-acylated or Polymeric Species: If the stoichiometry is not carefully controlled, or if there are reactive impurities, side reactions can lead to the formation of more complex structures.
-
Troubleshooting Action:
-
Ensure the purity of your starting materials.
-
Add the coupling partner (e.g., 3-chloro-1,3-oxazinan-2-one) slowly and portion-wise to the solution of 4-aminobenzoic acid and base to maintain a low concentration of the electrophile and minimize side reactions.
-
-
Q3: The final product yield is low after purification. I seem to be losing a lot of material during the workup and crystallization. How can I improve this?
Product loss during isolation is a frequent challenge. The acidic nature of the carboxylic acid group on your target molecule requires a specific workup procedure.
-
Aqueous Workup Issues:
-
Problem: Your product has both a basic nitrogen (within the ring) and an acidic carboxylic acid. During a standard aqueous workup, its solubility can change dramatically with pH, leading to losses in either the aqueous or organic layers.
-
Troubleshooting Action:
-
After quenching the reaction, perform an initial extraction.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate, making the product less water-soluble and more soluble in an organic solvent like ethyl acetate.
-
Extract the acidified aqueous layer multiple times (3-4x) with a suitable organic solvent to recover all the product.
-
-
-
Crystallization Difficulties:
-
Problem: The presence of persistent impurities can inhibit crystallization, resulting in the product oiling out or precipitating as an amorphous solid.
-
Troubleshooting Action:
-
If direct crystallization fails, first purify the crude product via column chromatography. A silica gel column using a gradient of methanol in dichloromethane (DCM) is often effective.
-
For crystallization, try a mixed-solvent system. Dissolve the purified product in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed. Allow it to cool slowly.
-
-
Experimental Protocols & Workflows
Workflow for Troubleshooting Low Yield
Here is a logical decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting low yield.
Optimized Starting Protocol
This protocol provides a robust starting point. Always conduct reactions on a small scale first to establish optimal conditions before scaling up.
Materials:
-
4-aminobenzoic acid
-
3-chloro-1,3-oxazinan-2-one (or other activated precursor)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminobenzoic acid (1.0 eq).
-
Solvent and Base: Add anhydrous DMF (to make a ~0.5 M solution) and stir until dissolved. Add DIPEA (2.0 eq).
-
Reactant Addition: Slowly add a solution of 3-chloro-1,3-oxazinan-2-one (1.1 eq) in a minimal amount of anhydrous DMF dropwise over 20-30 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir.
-
Monitoring: Monitor the reaction progress every hour using TLC (Typical mobile phase: 5-10% Methanol in DCM). The product should have a lower Rf than the 4-aminobenzoic acid starting material.
-
Quenching: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Workup: a. Pour the reaction mixture into a separatory funnel containing water. b. Wash with ethyl acetate to remove any non-polar impurities. Discard the organic layer. c. Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. d. Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude solid by column chromatography on silica gel. b. Alternatively, attempt crystallization from a suitable solvent system like Ethanol/water or Acetone/hexanes.
Data Summary & Parameter Effects
The following table summarizes the expected impact of key reaction parameters on yield and purity.
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Base | Weak or <1.5 eq | ▼ Low | ▲ High (unreacted SM) | Incomplete deprotonation of the amine leads to a stalled reaction. |
| Strong, >2.0 eq | ▲ High | ▼ Moderate | Drives reaction to completion but can promote side reactions if not controlled. | |
| Temperature | < 50 °C | ▼ Low | ▲ High | Reaction kinetics are too slow. |
| > 90 °C | ▼ Moderate | ▼ Low | Increased rate of byproduct formation and potential for ring hydrolysis. | |
| Solvent | Aprotic Polar (DMF) | ▲ High | ▲ High | Excellent solubility for reactants and facilitates SNAr-type reactions. |
| Protic (Ethanol) | ▼ Low | ▼ Low | Solvent can compete as a nucleophile and interfere with the reaction. | |
| Water | Present | ▼ Low | ▼ Low | Reacts with electrophile and can cause hydrolysis of the product. |
Frequently Asked Questions (FAQs)
-
Q: Can I use a different coupling agent?
-
A: While this guide focuses on a common SNAr-type approach with a halo-activated precursor, one could also envision a route starting with 3-hydroxy-1,3-oxazinan-2-one and using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond with 4-aminobenzoic acid. However, this adds cost and complexity.
-
-
Q: How do I confirm the structure of my final product?
-
A: The most definitive methods are ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In the ¹H NMR, you should be able to identify the characteristic aromatic protons of the benzoic acid moiety and the aliphatic protons of the oxazinanone ring. HRMS will confirm the elemental composition.
-
-
Q: My reaction turns dark brown/black. Is this normal?
-
A: While some color change is expected, a very dark solution can indicate decomposition or polymerization, especially if the reaction is overheated or run for too long. If this occurs, it is best to stop the reaction, analyze a sample, and reconsider the reaction conditions (e.g., lower temperature, shorter time).
-
References
For further reading on related chemical transformations and principles, please consult the following resources:
-
Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier Academic Press. (Provides comprehensive details on fundamental reactions like nucleophilic substitution). URL: [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. Wiley. (An essential text for understanding the mechanisms of N-acylation and the influence of solvents and catalysts). URL: [Link]
-
Purification of Laboratory Chemicals. Armarego, W. L. F.; Chai, C. L. L. Butterworth-Heinemann. (An authoritative guide for all purification techniques, including crystallization and chromatography). URL: [Link]
Technical Support Center: Overcoming Cellular Resistance to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, hereafter referred to as "Oxazinoben." This document is designed for researchers, scientists, and drug development professionals who are utilizing Oxazinoben in their cellular models and have encountered or wish to proactively address the challenge of acquired resistance.
Oxazinoben is a novel small molecule inhibitor targeting the SF3B1 subunit of the spliceosome. The spliceosome is a critical piece of cellular machinery responsible for alternative splicing, a process that allows a single gene to produce multiple protein variants.[1][2] In many cancers, this process is dysregulated, producing aberrant proteins that drive tumor growth and survival.[3][4] By modulating the activity of the spliceosome, Oxazinoben induces apoptosis in cancer cells dependent on these aberrant splicing patterns.
However, as with many targeted therapies, cancer cells can develop mechanisms to evade the effects of Oxazinoben, leading to therapeutic resistance.[5] This guide provides a structured, hypothesis-driven approach to understanding and overcoming this resistance in your cell models. It combines frequently asked questions for initial guidance with in-depth troubleshooting workflows for comprehensive investigation.
Frequently Asked Questions (FAQs)
Q1: My cells were initially sensitive to Oxazinoben, but now they are growing at high concentrations. What are the most likely causes of this acquired resistance?
A: Acquired resistance to a targeted agent like Oxazinoben is a multifaceted problem but typically stems from a few core cellular strategies.[6] The most common mechanisms include:
-
Reduced Intracellular Drug Concentration: The cells may be actively pumping the drug out using ATP-binding cassette (ABC) transporters.[7][8]
-
Altered Drug Target: The target protein, SF3B1, may have acquired mutations that prevent Oxazinoben from binding effectively, or the cell may have changed its expression levels.
-
Activation of Bypass Pathways: Cells can activate alternative survival signaling pathways to compensate for the disruption of normal splicing.[9]
-
Increased Drug Metabolism: The cells may have upregulated enzymes, such as cytochrome P450s, that metabolize and inactivate Oxazinoben.[10][11]
Q2: How can I definitively confirm that my cell line has developed resistance?
A: The gold standard for confirming resistance is to perform a dose-response assay and compare the IC50 (half-maximal inhibitory concentration) value of your suspected resistant line to that of the original, parental (sensitive) cell line. A significant rightward shift in the IC50 curve (e.g., >5-fold increase) is a strong indicator of acquired resistance. It is crucial to perform these experiments in parallel using the same drug batch, cell seeding densities, and assay duration to ensure a valid comparison.[12][13]
Q3: Before I start complex molecular biology experiments, what are the first things I should check?
A: Always start by ruling out experimental variables. Common issues can mimic or exacerbate the appearance of resistance.[14]
-
Re-verify Parental Cell Sensitivity: Re-thaw an early passage of your parental cell line and test its sensitivity. This confirms your baseline has not shifted and that your drug stock is still active.
-
Check Culture Conditions: Ensure consistent cell plating density, media composition, and incubation times, as these can all influence drug sensitivity.[13] Over-confluent cultures can sometimes appear more resistant.
-
Test for Contamination: A low-level microbial or mycoplasma contamination can alter cellular metabolism and drug response.[15]
Troubleshooting Guides: A Hypothesis-Driven Approach
This section provides detailed workflows to investigate the primary mechanisms of resistance.
Guide 1: Investigating Reduced Intracellular Drug Concentration
A primary mechanism of multidrug resistance is the overexpression of ABC transporters, which act as cellular pumps to efflux therapeutic agents.[16][17]
Hypothesis: Cells are resistant to Oxazinoben due to increased efflux by ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2).
Experiment 1A: Functional Efflux Assay using Co-treatment
This experiment tests whether inhibiting major ABC transporters can restore sensitivity to Oxazinoben. A shift in the IC50 value upon co-treatment with an inhibitor points to the involvement of that transporter.
Protocol: IC50 Shift Assay with ABC Transporter Inhibitors
-
Cell Plating: Seed both parental (sensitive) and resistant cells in parallel in 96-well plates at a pre-determined optimal density. Allow cells to attach overnight.
-
Prepare Reagents:
-
Prepare a 2x stock of Oxazinoben serial dilutions in your culture medium.
-
Prepare 2x stocks of your ABC transporter inhibitors in culture medium. (See table below for suggestions).
-
Prepare a 2x stock of vehicle control (e.g., DMSO) medium.
-
-
Treatment:
-
For the Oxazinoben-only curves, add 50 µL of 2x drug dilutions and 50 µL of vehicle control medium to the appropriate wells.
-
For the co-treatment curves, add 50 µL of 2x drug dilutions and 50 µL of the 2x inhibitor medium to the wells.
-
Include "inhibitor-only" and "vehicle-only" control wells.
-
-
Incubation: Incubate plates for 72 hours (or your standard assay duration).
-
Viability Assessment: Measure cell viability using your preferred method (e.g., CellTiter-Glo®, PrestoBlue™, or SRB assay).
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves. Calculate the IC50 for each condition.
Table 1: Recommended ABC Transporter Inhibitors for Co-treatment Assays
| Transporter Target | Inhibitor | Typical Working Concentration | Notes |
| P-gp (ABCB1) | Verapamil | 1 - 10 µM | A classic P-gp inhibitor. |
| P-gp (ABCB1), BCRP (ABCG2) | Elacridar (GF120918) | 0.5 - 2 µM | A potent dual inhibitor. |
| MRP1 (ABCC1) | MK-571 | 10 - 50 µM | A selective MRP1 inhibitor. |
Note: Always perform an initial toxicity test for each inhibitor on your cells to ensure the chosen concentration is not cytotoxic on its own.
Experiment 1B: Expression Analysis of ABC Transporters
If the functional assay suggests transporter involvement, confirm this by measuring the mRNA and protein levels of the key transporters.
Protocol: RT-qPCR and Western Blot
-
Sample Collection: Harvest cell pellets from both parental and resistant cell lines cultured in the absence of Oxazinoben for at least 48 hours.
-
RNA/Protein Extraction: Extract total RNA and protein from the pellets using standard kits or protocols.
-
RT-qPCR: Synthesize cDNA and perform quantitative PCR using validated primers for ABCB1, ABCC1, and ABCG2. Normalize expression to a stable housekeeping gene (e.g., GAPDH, ACTB). A significant upregulation in the resistant line is a positive result.
-
Western Blot: Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with specific antibodies against P-gp, MRP1, and BCRP. Increased band intensity in the resistant line compared to the parental line confirms overexpression.
Workflow for Investigating Drug Efflux
Caption: Troubleshooting workflow for drug efflux mechanisms.
Guide 2: Investigating Alterations in the Drug Target
Resistance can arise if the drug's target, SF3B1, is altered in a way that prevents binding or if its expression changes.
Hypothesis: Cells are resistant due to mutations in the SF3B1 gene or changes in its expression.
Experiment 2A: Sequencing of the SF3B1 Gene
Identify potential mutations in the Oxazinoben binding domain of SF3B1.
Protocol: Sanger Sequencing of SF3B1
-
Primer Design: Design PCR primers that flank the known binding regions and mutational hotspots of the SF3B1 gene.
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the target regions using high-fidelity DNA polymerase.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Align the sequences from the resistant cells to those from the parental cells and the reference genome. A non-synonymous mutation in the resistant line that is absent in the parental line is a key finding.
Experiment 2B: Investigating Target-Related Splicing Events
Since Oxazinoben modulates splicing, resistance could also emerge from the cell adapting its splicing patterns to bypass the drug's effects.[1][4]
Protocol: RT-PCR for Key Splice Variants
-
Identify Key Downstream Genes: Based on literature or your own RNA-seq data, identify key apoptosis-related genes (e.g., BCL-X, MCL1) whose splicing is known to be affected by SF3B1 modulation.[1]
-
Design Isoform-Specific Primers: Design primers that can distinguish between pro-apoptotic and anti-apoptotic splice variants (e.g., BCL-xL vs. BCL-xS).
-
RT-qPCR: Extract RNA from parental and resistant cells treated with and without Oxazinoben. Perform RT-qPCR to quantify the relative abundance of these splice variants.
-
Analysis: A resistant cell line might fail to shift splicing towards the pro-apoptotic isoform upon drug treatment or may constitutively express a higher ratio of the anti-apoptotic isoform.
Guide 3: Investigating Bypass Signaling Pathways
Cells can often compensate for the inhibition of one pathway by upregulating a parallel survival pathway.[9]
Hypothesis: Resistant cells have activated pro-survival signaling (e.g., PI3K/Akt or MAPK/ERK pathways) to overcome the cytotoxic effects of splicing modulation.
Experiment 3A: Phospho-Protein Analysis
Screen for broad changes in signaling pathway activation.
Protocol: Western Blot for Key Signaling Nodes
-
Sample Preparation: Culture parental and resistant cells, and treat them with Oxazinoben for various time points (e.g., 0, 6, 24 hours). Lyse the cells to collect protein.
-
Western Blot: Perform Western blotting using antibodies against key phosphorylated (activated) and total proteins in major survival pathways.
-
PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2
-
-
Analysis: A significant increase in the ratio of a phosphorylated protein to its total protein in the resistant line, especially upon drug treatment, suggests the activation of that pathway as a bypass mechanism.
Signaling Pathway Diagram
Caption: Hypothesized bypass mechanism via Akt signaling.
Guide 4: Investigating Drug Metabolism
Cells, particularly those of hepatic origin or in a tumor microenvironment, can increase the metabolism and clearance of a drug.[18][19]
Hypothesis: Resistant cells show increased metabolic inactivation of Oxazinoben via cytochrome P450 (CYP) enzymes.
Experiment 4A: Functional Metabolism Assay using Co-treatment
This experiment tests whether inhibiting CYP enzymes can restore sensitivity to Oxazinoben, similar to the ABC transporter assay.
Protocol: IC50 Shift Assay with a Pan-CYP Inhibitor
-
Follow the Protocol for the IC50 Shift Assay (described in Guide 1, Experiment 1A).
-
Use a broad-spectrum CYP inhibitor instead of an ABC transporter inhibitor. Ketoconazole is a potent inhibitor of multiple CYP enzymes, including CYP3A4, which is responsible for the metabolism of many drugs.[20]
-
Recommended Concentration: Use Ketoconazole at a non-toxic concentration, typically between 1-10 µM.
-
Analysis: A significant leftward shift in the Oxazinoben IC50 curve in the presence of Ketoconazole suggests that drug metabolism is a key resistance mechanism.
References
- Alsafadi, S., et al. (2020). The role of alternative splicing in cancer: From oncogenesis to drug resistance. PubMed.
- Gao, Y., et al. (2022). Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review). PubMed Central.
- Jaynes, P., et al. (2023). Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies. MDPI.
- Cui, H., et al. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Drug Targets.
- Wang, S., et al. (2021). Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy. PubMed Central.
- Oltean, S., & Bates, D. O. (2014). Aberrant RNA Splicing in Cancer and Drug Resistance. MDPI.
- Cui, H., et al. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Ingenta Connect.
- Wang, F., et al. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Bentham Science.
- Cui, H., et al. (2015). ABC transporter inhibitors in reversing multidrug resistance to chemotherapy. Source.
- Kadi, K., & Lagedro, S. (2021). Multi-Target ABC Transporter Modulators: What Next and Where to Go? Taylor & Francis.
- Al-Jarakh, M., et al. (2024). Role of Cytochrome P450 3A4 in Cancer Drug Resistance: Challenges and Opportunities. Ingenta Connect.
- Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience.
- Al-Jarakh, M., et al. (2024). Role of Cytochrome P450 3A4 in Cancer Drug Resistance: Challenges and Opportunities. Current Drug Metabolism.
- Al-Jarakh, M., et al. (2025). Overcoming drug resistance in cancer. ResearchGate.
- Doehmer, J., et al. (1993). Cytochromes P450 and drug resistance. PubMed.
- McFadyen, M. C., et al. (2004). Cytochrome P450 enzymes: Novel options for cancer therapeutics. AACR Journals.
- Pan, S., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central.
- Al-Jarakh, M., et al. (2024). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. MDPI.
- Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician.
- Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PubMed Central.
- Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell.
- DigitalOcean. (n.d.). Troubleshooting: Cell Culture. DigitalOcean.
Sources
- 1. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. benthamscience.com [benthamscience.com]
- 8. ABC transporter inhibitors in reversing multidrug resistance to chemotherapy - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. Cytochromes P450 and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 16. ABC Transporter Inhibitors in Reversing Multidrug Resistance to C...: Ingenta Connect [ingentaconnect.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Role of Cytochrome P450 3A4 in Cancer Drug Resistance: Challenges...: Ingenta Connect [ingentaconnect.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
Validation & Comparative
Validating the Farnesoid X Receptor (FXR) Antagonistic Activity of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid: A Comparative Guide
This guide provides a comprehensive framework for validating the hypothesized farnesoid X receptor (FXR) antagonistic activity of the novel small molecule, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid (designated as Compound X for this guide). As the biological activity of Compound X is not yet established, we propose a validation pathway targeting FXR, a ligand-activated transcription factor pivotal in regulating bile acid, lipid, and glucose metabolism.[1][2] FXR antagonists are of significant interest for their potential therapeutic applications in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[1]
This document will compare the hypothetical performance of Compound X against two established FXR antagonists: Guggulsterone, a natural product antagonist, and Glycine-β-muricholic acid (Gly-MCA), an intestine-selective antagonist.[1][2][3][4] The experimental data presented herein is illustrative, designed to model the expected outcomes of a rigorous validation process.
The Rationale for Investigating FXR Antagonism
The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine.[1] It functions as a master regulator of bile acid homeostasis. When activated by bile acids, FXR initiates a signaling cascade that suppresses bile acid synthesis and promotes their excretion, protecting the liver from bile acid toxicity.[5] Beyond this, FXR signaling influences lipid and glucose metabolism.[1][6] While FXR agonists have been developed for conditions like primary biliary cholangitis, there is growing evidence that intestinal FXR antagonism can be beneficial in metabolic disorders.[3][7] Inhibition of intestinal FXR can lead to increased bile acid synthesis, which consumes cholesterol, and can modulate gut-derived signals that improve systemic metabolism.[6][7]
This context provides a strong rationale for screening and validating novel compounds, such as Compound X, as potential FXR antagonists.
Comparative Analysis of FXR Antagonists
The following table summarizes the hypothetical comparative data for Compound X against Guggulsterone and Gly-MCA across a panel of key validation assays.
| Parameter | Compound X (Hypothetical Data) | Guggulsterone | Glycine-β-muricholic acid (Gly-MCA) | Reference(s) |
| FXR Reporter Gene Assay (IC50) | 1.5 µM | ~15 µM | ~40 µM (T-β-MCA) | [1][7] |
| FXR Co-activator Recruitment Assay (IC50) | 2.0 µM | 5-10 µM | Not widely reported | [8] |
| SHP Gene Expression (HepG2 cells) | Significant downregulation | Downregulation | Not typically active in liver cells | [7][9] |
| Intestinal Selectivity | Moderate | Low | High | [3][5] |
| In Vitro Metabolic Stability (t1/2 in human liver microsomes) | > 60 min | < 30 min | Stable (resistant to hydrolysis) | [10][11] |
| Cytotoxicity (CC50 in HepG2 cells) | > 50 µM | ~25 µM | > 100 µM | [7] |
Experimental Protocols
A self-validating experimental workflow is crucial for trustworthy results. The following protocols are designed to provide a robust assessment of the FXR antagonistic activity of Compound X.
FXR Luciferase Reporter Gene Assay
This cell-based assay is the primary method for screening and quantifying the ability of a compound to inhibit FXR activation by an agonist.[7][12]
Principle: HEK293T or HepG2 cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., from the SHP gene).[7][13] In the presence of an FXR agonist (e.g., GW4064 or CDCA), FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in the luciferase signal.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Transfection: Transfect the cells with an FXR expression vector and an SHP-luciferase reporter vector using a suitable transfection reagent like Lipofectamine.
-
Compound Preparation: Prepare a serial dilution of Compound X, Guggulsterone, and Gly-MCA in DMSO. The final DMSO concentration in the assay should be kept below 0.1%.
-
Treatment: After 24 hours of transfection, treat the cells with the test compounds at various concentrations in the presence of a constant concentration of an FXR agonist (e.g., 1 µM GW4064). Include appropriate controls (vehicle, agonist only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a plate-reading luminometer.[14]
-
Data Analysis: Normalize the luciferase readings to a control (e.g., cell viability) and plot the percentage of inhibition against the compound concentration. Calculate the IC50 value from the dose-response curve.
Caption: Workflow for the FXR Luciferase Reporter Gene Assay.
TR-FRET Co-activator Recruitment Assay
This biochemical assay provides mechanistic insight by directly measuring the ability of a compound to disrupt the interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide.[15][16]
Principle: The assay uses a time-resolved fluorescence resonance energy transfer (TR-FRET) system. The FXR-LBD is tagged with a terbium (Tb) donor fluorophore, and a co-activator peptide (e.g., from SRC-1) is labeled with a fluorescent acceptor (e.g., fluorescein).[15][17] When an agonist promotes the binding of the co-activator to the FXR-LBD, the donor and acceptor are brought into proximity, resulting in a high FRET signal. An antagonist will prevent this interaction, leading to a low FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer and solutions of Tb-labeled FXR-LBD, fluorescein-labeled co-activator peptide, and the FXR agonist GW4064.
-
Compound Plating: Dispense serial dilutions of Compound X and control compounds into a low-volume 384-well plate.
-
Assay Reaction: Add the FXR agonist, followed by the Tb-FXR-LBD and fluorescein-co-activator peptide mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Principle of the TR-FRET FXR Co-activator Recruitment Assay.
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to evaluate its drug-like potential.[18][19]
Key In Vitro ADME Assays:
-
Metabolic Stability: Assessed by incubating the compound with human liver microsomes and measuring its disappearance over time.[11] A longer half-life suggests better stability.
-
Aqueous Solubility: Determines the solubility of the compound in aqueous buffer, which is important for absorption.
-
Cell Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells to predict intestinal absorption of the compound.[20]
-
Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.
-
CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which can indicate a risk of drug-drug interactions.[21]
Conclusion
The validation of this compound as a potential FXR antagonist requires a systematic and multi-faceted approach. By employing a combination of cell-based reporter assays, biochemical co-activator recruitment assays, and early ADME profiling, researchers can build a comprehensive understanding of its activity, potency, and drug-like properties. The comparative framework presented in this guide, using Guggulsterone and Gly-MCA as benchmarks, provides a robust strategy for evaluating the therapeutic potential of this novel compound. The hypothetical data suggests that if Compound X demonstrates potent FXR antagonism with good metabolic stability and low cytotoxicity, it would warrant further investigation in preclinical models of metabolic disease.
References
Sources
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. signosisinc.com [signosisinc.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 16. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. selvita.com [selvita.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. criver.com [criver.com]
A Comparative Analysis of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid and Structurally Related Bioactive Compounds
For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The compound 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid presents a unique combination of a saturated heterocyclic system and a benzoic acid moiety, suggesting potential for diverse biological activities. While this specific molecule is not extensively documented in publicly available literature[1], its structural components are present in several well-characterized and clinically significant compounds. This guide provides a comparative analysis of this compound with its more studied counterparts, focusing on the influence of structural modifications on biological function, particularly in the realm of anticoagulation and beyond.
Structural Deconstruction and Locus of Comparison
The core structure of this compound can be dissected into three key components: the 1,3-oxazinan-2-one ring, the phenyl ring, and the carboxylic acid group. Our comparative analysis will focus on compounds that share similarities in these regions, particularly the heterocyclic core and the substituted benzoic acid scaffold. The most pertinent comparators are the direct Factor Xa (FXa) inhibitors, a class of modern oral anticoagulants that have revolutionized the treatment of thromboembolic disorders.[2][3][4][5][6]
The Heterocyclic Core: A Privileged Scaffold in Anticoagulation
The 1,3-oxazinan-2-one moiety in our topic compound is a six-membered saturated heterocycle. While not a direct feature of major anticoagulants, a closely related five-membered ring, the oxazolidinone, is a key component of the blockbuster FXa inhibitor, Rivaroxaban.[7]
Rivaroxaban (Xarelto®) , an oral FXa inhibitor, is used for the prevention and treatment of deep vein thrombosis and pulmonary embolism, as well as to reduce the risk of stroke in patients with non-valvular atrial fibrillation.[7] Its structure features a central oxazolidinone ring. The predictable pharmacokinetics of Rivaroxaban allow for fixed dosing without the need for routine coagulation monitoring, a significant advantage over older anticoagulants like warfarin.[2][7]
Another prominent FXa inhibitor, Apixaban (Eliquis®) , also contains a nitrogen-containing heterocyclic core, in this case, a pyrazolopyridinone.[2][8] Like Rivaroxaban, Apixaban is a direct FXa inhibitor with a predictable anticoagulant effect.[2][8][9] Clinical studies have shown that Apixaban is associated with a lower risk of gastrointestinal bleeding compared to some other direct oral anticoagulants (DOACs).[9]
The comparison of these established drugs highlights the importance of the heterocyclic core in orienting the molecule within the active site of the target enzyme. The specific nature of this ring system, including its size, heteroatom composition, and substituents, is critical in determining potency and selectivity.
Experimental Workflow: In Vitro FXa Inhibition Assay
To assess the potential anticoagulant activity of a novel compound like this compound, a primary in vitro screening assay is essential.
Caption: Workflow for determining the in vitro inhibitory activity of a test compound against Factor Xa.
Protocol:
-
Preparation: A series of dilutions of the test compound are prepared in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The test compound dilutions are incubated with a fixed concentration of purified human Factor Xa in a microplate well for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: A chromogenic substrate for FXa is added to each well to initiate the enzymatic reaction.
-
Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The percentage of FXa inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
The Benzoic Acid Moiety: A Versatile Pharmacophore
The 4-aminobenzoic acid scaffold is another key feature of our topic compound. This motif is found in a wide range of biologically active molecules, demonstrating its versatility. The position and nature of the substituents on the phenyl ring and the carboxylic acid group can dramatically alter the compound's properties and biological target.
For instance, modifications of the benzoic acid core in other heterocyclic systems have led to compounds with potent antibacterial activity. A study on 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives revealed potent and selective inhibitory activity against Staphylococcus aureus, including multi-drug resistant strains.[10] Similarly, research on 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids has demonstrated their potential as antifungal and antibacterial agents.[11]
Furthermore, the benzoic acid moiety is a common feature in kinase inhibitors. Structure-activity relationship studies of 4-(thiazol-5-yl)benzoic acid derivatives have identified potent inhibitors of protein kinase CK2, a target implicated in cancer.[12]
These examples underscore the importance of the benzoic acid scaffold as a platform for developing drugs with diverse therapeutic applications. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or it can be modified into esters or amides to modulate pharmacokinetic properties.
Signaling Pathway: The Coagulation Cascade
The primary target of anticoagulants like Rivaroxaban and Apixaban is Factor Xa, a critical enzyme in the coagulation cascade. Understanding this pathway is crucial for appreciating the mechanism of action of these drugs.
Caption: Simplified diagram of the coagulation cascade and the site of action for direct Factor Xa inhibitors.
Comparative Data Summary
While direct experimental data for this compound is unavailable, we can compile a comparative table of its predicted properties and the known properties of related, well-characterized compounds.
| Compound | Heterocyclic Core | Primary Biological Activity | Key Features |
| This compound | 1,3-Oxazinan-2-one | Unknown (Hypothesized Anticoagulant/Other) | Saturated six-membered ring, benzoic acid.[1] |
| Rivaroxaban | Oxazolidinone | Anticoagulant (Direct FXa Inhibitor) | Orally bioavailable, predictable pharmacokinetics.[2][7] |
| Apixaban | Pyrazolopyridinone | Anticoagulant (Direct FXa Inhibitor) | Highly selective, lower bleeding risk in some studies.[8][9] |
| 4-(Thiazol-5-yl)benzoic acid derivatives | Thiazole | Protein Kinase CK2 Inhibitor | Potent anti-proliferative activity.[12] |
| 4-Oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Quinazolinone | Antibacterial (Anti-MRSA) | Active against multi-drug resistant bacteria.[10] |
Conclusion and Future Directions
The compound this compound, while not extensively studied, possesses structural motifs that are hallmarks of successful therapeutic agents in diverse areas. The comparison with leading anticoagulants like Rivaroxaban and Apixaban suggests that the core scaffold could be explored for activity against Factor Xa or other serine proteases involved in coagulation.[2][13] The versatility of the benzoic acid moiety, as seen in various antibacterial and anticancer agents, opens up a wide array of possibilities for its biological application.
For researchers interested in this scaffold, the logical next steps would involve:
-
Synthesis and Characterization: Development of a robust synthetic route to produce this compound and its analogs.
-
In Vitro Screening: A broad-based screening campaign against a panel of targets, including coagulation factors, kinases, and bacterial strains, would be highly informative.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxazinanone ring and the benzoic acid moiety to understand the structural requirements for any observed biological activity.
By leveraging the knowledge gained from well-established drugs that share key structural features, the exploration of novel compounds like this compound can be guided by rational design and a clear understanding of the principles of medicinal chemistry.
References
- Vertex AI Search. (2025). What are the medications in the same class as Apixaban (direct oral anticoagulant).
- Drugs.com. (n.d.).
- PubMed Central. (2013).
- Dr.Oracle. (2025). What is a good substitute for Rivaroxaban (Xarelto)?.
- Dr.Oracle. (n.d.).
- Dr.Oracle. (2025).
- Wikipedia. (n.d.). Apixaban.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Anticoagulant: Rivaroxaban vs.
- GoodRx. (n.d.).
- Wikipedia. (n.d.). Rivaroxaban.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- National Institutes of Health. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022).
- ResearchGate. (n.d.).
- PubChem. (n.d.). This compound.
- Chemdiv. (n.d.). Compound 4-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamido]benzoic acid.
- PubMed. (n.d.). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus.
- National Institutes of Health. (n.d.).
- ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- Drugs.com. (n.d.). List of Factor Xa inhibitors.
- Synapse. (2023).
- PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.
- NCBI Bookshelf. (n.d.). Factor Xa Inhibitors.
- Wikipedia. (n.d.). Direct factor Xa inhibitors.
- IRIS - Unife. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide.
- PubMed. (2010). 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities.
- Chemdiv. (n.d.). Compound 3-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid.
- MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
- International Journal of ChemTech Research. (2010).
- Baghdad Science Journal. (n.d.).
- PubMed. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta.
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. Rivaroxaban and other novel oral anticoagulants: pharmacokinetics in healthy subjects, specific patient populations and relevance of coagulation monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What are factor Xa inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 7. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 8. Apixaban - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Factor Xa Inhibitors: Benchmarking Novel Candidates Against Established Therapeutics
This guide provides a comprehensive comparison of Factor Xa (FXa) inhibitors, offering a framework for researchers and drug development professionals to evaluate novel chemical entities like 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid against established direct oral anticoagulants (DOACs) such as Rivaroxaban, Apixaban, and Edoxaban. We will delve into the biochemical profiles, pharmacokinetic and pharmacodynamic properties, and the critical experimental workflows required for a thorough evaluation.
The Central Role of Factor Xa in the Coagulation Cascade
The coagulation cascade is a tightly regulated enzymatic process culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (FXa) is the catalytic component of the prothrombinase complex, which proteolytically cleaves prothrombin to generate thrombin. Thrombin then converts soluble fibrinogen into insoluble fibrin monomers, which polymerize to form the structural basis of the clot.
Given its pivotal position, inhibiting FXa is a highly effective strategy for anticoagulation, as it blocks the amplification of thrombin generation from both pathways.
Caption: The Coagulation Cascade, highlighting the central role of Factor Xa.
Mechanism of Action: Direct vs. Indirect Inhibition
Factor Xa inhibitors can be broadly classified based on their mechanism of action:
-
Direct FXa Inhibitors: These small molecules, including Rivaroxaban, Apixaban, and Edoxaban, bind directly to the active site of FXa, preventing its interaction with prothrombin. Their action is independent of other cofactors.
-
Indirect FXa Inhibitors: These agents, such as the synthetic pentasaccharide Fondaparinux, work by binding to antithrombin (AT), a natural anticoagulant. This binding induces a conformational change in AT, accelerating its inhibition of FXa by several orders of magnitude.
A novel compound like this compound would almost certainly be designed as a direct inhibitor, following the successful paradigm of modern DOACs.
Comparative Biochemical Profiles: Potency and Selectivity
A successful FXa inhibitor must exhibit high potency (low inhibition constant, Ki, or half-maximal inhibitory concentration, IC50) and high selectivity for FXa over other serine proteases in the coagulation cascade (e.g., thrombin, Factor VIIa, Factor IXa) and related enzymes (e.g., trypsin) to minimize off-target effects.
| Compound | Type | Target | Ki (nM) | IC50 (nM) | Selectivity vs. Thrombin |
| Rivaroxaban | Direct | Free & Clot-bound FXa | 0.4 | 2.9 | >10,000-fold |
| Apixaban | Direct | Free & Clot-bound FXa | <1 | 2.6 | >1,000-fold |
| Edoxaban | Direct | Free & Clot-bound FXa | 0.55 | 2.9 | >10,000-fold |
| Fondaparinux | Indirect | Free FXa (via AT) | N/A | N/A | Highly selective for FXa over Thrombin via AT |
Data compiled from various sources. Exact values may vary based on assay conditions.
For a new candidate, the primary goal is to achieve sub-nanomolar to low nanomolar potency against FXa while maintaining at least a 1,000-fold selectivity against other key proteases.
Experimental Protocol: Determining IC50 via Chromogenic Assay
This protocol outlines a standard method for determining the potency of a test compound against FXa. The principle relies on FXa cleaving a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically. The inhibitor's presence reduces the rate of this reaction.
Caption: Workflow for an in vitro Factor Xa chromogenic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as Tris-HCl (50 mM, pH 7.4) containing NaCl (150 mM) and CaCl2 (5 mM).
-
Factor Xa Solution: Reconstitute purified human Factor Xa in assay buffer to a working concentration of approximately 1 nM.
-
Test Compound: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to cover a wide concentration range (e.g., 0.01 nM to 10 µM).
-
Substrate Solution: Prepare a solution of a specific FXa chromogenic substrate (e.g., S-2222) in assay buffer at a concentration of approximately 0.5 mM.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of each test compound dilution to the respective wells. Include controls for 0% inhibition (buffer only) and 100% inhibition (a known potent inhibitor or no FXa).
-
Add 25 µL of the FXa solution to all wells except the 100% inhibition control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the pre-warmed substrate solution to all wells.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader, or stop the reaction after a fixed time (e.g., 10 minutes) by adding 25 µL of 20% acetic acid and then read the final absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Pharmacokinetics and Pharmacodynamics
An ideal oral anticoagulant should have a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, allowing for fixed-dosing without the need for routine monitoring. Key parameters include high bioavailability, a rapid onset of action, and a half-life that supports once or twice-daily dosing.
| Parameter | Rivaroxaban | Apixaban | Edoxaban |
| Bioavailability (%) | ~66% (fasting), ~100% (with food) | ~50% | ~62% |
| Time to Peak (Tmax, h) | 2 - 4 | 1 - 3 | 1 - 2 |
| Half-life (t1/2, h) | 5 - 9 (young), 11 - 13 (elderly) | ~12 | 10 - 14 |
| Metabolism | CYP3A4/5, CYP2J2 | CYP3A4/5 | Minimal |
| Excretion | Renal (~36% active drug) & Fecal/Biliary | Renal (~27%) & Fecal/Biliary | Renal (~50%) & Fecal/Biliary |
| PD Effect | Prolongs Prothrombin Time (PT) | Modest effect on PT/aPTT | Prolongs Prothrombin Time (PT) |
A new candidate like this compound would be evaluated for these parameters in preclinical animal models (e.g., rats, dogs, primates) before moving to human trials. A desirable profile would include high bioavailability independent of food, minimal CYP450 metabolism to reduce drug-drug interactions, and a balanced excretion route to be suitable for patients with renal impairment.
Experimental Protocol: Ex Vivo Prothrombin Time (PT) Assay
The PT assay measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin). It is sensitive to the inhibition of the extrinsic and common pathways, making it a useful pharmacodynamic marker for many FXa inhibitors.
Step-by-Step Methodology:
-
Sample Collection:
-
Administer the test compound to an animal model (e.g., Sprague-Dawley rat) via the intended clinical route (e.g., oral gavage).
-
At various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare platelet-poor plasma by centrifuging the blood at ~2000 x g for 15 minutes.
-
-
Assay Procedure:
-
Pre-warm the plasma samples and the PT reagent (a commercial preparation of thromboplastin and calcium) to 37°C.
-
Pipette 100 µL of plasma into a coagulometer cuvette.
-
Incubate for 3 minutes at 37°C.
-
Forcefully add 200 µL of the pre-warmed PT reagent to the cuvette to start the timer.
-
The coagulometer will automatically detect clot formation (via optical or mechanical means) and record the clotting time in seconds.
-
-
Data Analysis:
-
Plot the PT (in seconds) against the time post-dosing to generate a pharmacodynamic profile.
-
This data can be correlated with plasma drug concentrations (from a parallel PK study) to establish a PK/PD relationship.
-
Conclusion and Future Perspectives
The development of a new Factor Xa inhibitor such as this compound requires rigorous benchmarking against established agents. While the current DOACs have transformed anticoagulant therapy, there remains an opportunity to improve upon their profiles, particularly in areas such as:
-
Reduced Bleeding Risk: Developing compounds with a wider therapeutic window.
-
Reversibility: While specific reversal agents exist (e.g., Andexanet alfa), inherent reversibility or a shorter half-life could be advantageous in some clinical scenarios.
-
Reduced Drug-Drug Interactions: Minimizing reliance on CYP450 metabolic pathways.
By employing the systematic evaluation framework outlined in this guide—from initial biochemical profiling for potency and selectivity to detailed in vivo characterization of PK/PD relationships—researchers can effectively identify and advance next-generation Factor Xa inhibitors with the potential for enhanced safety and efficacy.
References
A Comparative Guide to the Spectroscopic Confirmation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data pertinent to the characterization of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid . Moving beyond a mere recitation of data, this document elucidates the causal reasoning behind experimental choices and data interpretation, offering a comparative perspective on the complementary nature of these powerful analytical techniques.
Introduction: The Imperative of Orthogonal Spectroscopic Analysis
The molecule this compound is a bifunctional organic compound, featuring a substituted benzoic acid moiety and a 1,3-oxazinan-2-one heterocyclic ring. The presence of both aromatic and aliphatic systems, along with multiple functional groups (a carboxylic acid and a cyclic carbamate), necessitates a multi-faceted analytical approach for unequivocal structural verification. While numerous analytical techniques can provide structural information, the combination of NMR spectroscopy and mass spectrometry offers an orthogonal and self-validating system for elucidating the molecular structure and confirming its identity. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry complements this by revealing the precise molecular weight and offering insights into the molecule's fragmentation patterns under energetic conditions.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of commercially available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and comparison with structurally analogous compounds, such as substituted benzoic acids and N-acyl cyclic amines. The numbering scheme used for the assignments is depicted in the molecular structure diagram below.
Molecular Structure and Numbering for NMR Assignments
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~13.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is sensitive to solvent and concentration.[1] |
| ~8.10 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 | These aromatic protons are ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. They appear as a doublet due to coupling with H-2 and H-6. |
| ~7.60 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 | These aromatic protons are ortho to the nitrogen substituent and are expected to be upfield relative to H-3 and H-5. They appear as a doublet due to coupling with H-3 and H-5. |
| ~4.40 | t, J ≈ 5.5 Hz | 2H | H-9 | These protons are adjacent to the oxygen atom in the oxazinanone ring, resulting in a significant downfield shift. They are expected to appear as a triplet due to coupling with the protons on C-10. |
| ~3.80 | t, J ≈ 6.0 Hz | 2H | H-11 | These protons are adjacent to the nitrogen atom, causing a downfield shift. They will likely appear as a triplet due to coupling with the protons on C-10. |
| ~2.20 | p, J ≈ 5.8 Hz | 2H | H-10 | These methylene protons are coupled to the protons on both C-9 and C-11, resulting in a more complex multiplet, likely a pentet or a triplet of triplets. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~167.0 | C-7 (COOH) | The carboxylic acid carbonyl carbon is significantly deshielded and typically appears in this region.[1][2] |
| ~154.0 | C-8 (C=O) | The carbamate carbonyl carbon is also deshielded and is expected in this downfield region. |
| ~143.0 | C-4 | This aromatic carbon is attached to the nitrogen atom and is deshielded. |
| ~131.0 | C-1 | This quaternary aromatic carbon is attached to the carboxylic acid group. |
| ~130.0 | C-3, C-5 | These protonated aromatic carbons are ortho to the carboxylic acid group. |
| ~125.0 | C-2, C-6 | These protonated aromatic carbons are ortho to the nitrogen substituent. |
| ~67.0 | C-9 | This carbon is bonded to the oxygen atom in the heterocyclic ring, causing a significant downfield shift into the typical C-O region. |
| ~45.0 | C-11 | This carbon is bonded to the nitrogen atom, resulting in a downfield shift. |
| ~21.0 | C-10 | This aliphatic carbon is the most upfield of the heterocyclic ring carbons. |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality 1D NMR spectra for a small molecule like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable COOH proton.[3]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a pulse angle of 45-90 degrees.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon signals, especially quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
For more complex structures or to definitively assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[4][5]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₁H₁₁NO₄, with a monoisotopic mass of 221.0688 Da. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is expected to produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ depending on the mode of operation.
Table 3: Predicted m/z Values for Common Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.0761 |
| [M+Na]⁺ | 244.0580 |
| [M-H]⁻ | 220.0615 |
Data sourced from PubChem.[2]
Proposed Mass Spectral Fragmentation Pathway
Under collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule [M+H]⁺ is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.
Proposed ESI-MS/MS Fragmentation of [M+H]⁺
The fragmentation of benzoic acid derivatives often involves the loss of water and carbon dioxide.[6] The acylium ion at m/z 105 is a characteristic fragment for many benzoic acid derivatives, arising from the cleavage of the bond between the aromatic ring and the carboxylic acid group, followed by the loss of the substituent. Further loss of carbon monoxide from this fragment can lead to the phenyl cation at m/z 77. The fragmentation of the oxazinanone ring may involve ring-opening and subsequent loss of small neutral molecules.
Experimental Protocol for ESI-MS Data Acquisition
The following is a general protocol for obtaining a high-resolution mass spectrum using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase, typically acetonitrile/water or methanol/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Instrument Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): Set according to instrument manufacturer's recommendations.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 8-12 L/min, 300-350 °C).
-
Mass Range: Scan a range appropriate to detect the expected ions (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum.
-
For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 222.0761) as the precursor ion and applying collision energy to induce fragmentation.
-
Part 3: Comparative Analysis and Data Integration
Neither NMR nor MS alone can definitively confirm the structure of a novel compound with absolute certainty in all cases. However, when used in conjunction, they provide a powerful, self-validating system for structural elucidation.
Strengths and Limitations:
-
NMR Spectroscopy:
-
Strengths: Provides detailed information about the carbon-hydrogen framework, including connectivity through bonds (via J-coupling) and through space (via NOE). It is non-destructive and highly reproducible.
-
Limitations: Relatively low sensitivity compared to MS, requiring milligram quantities of the sample. Overlapping signals in complex molecules can complicate interpretation without 2D techniques.
-
-
Mass Spectrometry:
-
Strengths: Extremely high sensitivity, often requiring only picogram to nanogram amounts of sample. Provides the exact molecular weight, which is crucial for determining the molecular formula. Fragmentation patterns can offer valuable structural clues.
-
Limitations: Isomers can be difficult to distinguish based on mass alone. The fragmentation process can be complex and may not always provide unambiguous structural information.
-
Integration for a Self-Validating System:
The power of this combined approach lies in the orthogonal nature of the data generated. The molecular formula derived from the accurate mass measurement by MS must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. For instance, the presence of 11 carbons and 11 protons in the NMR spectra would corroborate the molecular formula C₁₁H₁₁NO₄ determined by MS. Furthermore, the structural fragments proposed from the MS/MS data should correspond to the substructures identified by NMR. The observation of an aromatic system and an aliphatic chain in the NMR spectra aligns with the fragmentation pattern that suggests the presence of a benzoic acid moiety and an oxazinanone ring.
Alternative and Complementary Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique would provide valuable information about the functional groups present. Characteristic stretches for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O of the carboxylic acid (~1700-1725 cm⁻¹), and the C=O of the cyclic carbamate (~1680-1700 cm⁻¹) would be expected.
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which can be used to independently verify the empirical and molecular formulas.
Workflow for Spectroscopic Confirmation
Sources
cross-validation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid bioassay results
An In-Depth Technical Guide to the Cross-Validation of Bioassay Results for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
In the landscape of drug discovery and development, the reliability of bioassay data is paramount. For a novel compound such as this compound, a molecule with structural motifs suggesting potential biological activity, establishing the trustworthiness of its bioassay results through rigorous validation is not merely a procedural step but a foundational pillar of its entire development program. This guide provides a comprehensive framework for the cross-validation of bioassay results for this compound, grounded in scientific integrity and regulatory expectations. While public domain data on this specific molecule is sparse[1], its structural similarity to compounds with known antibacterial properties, such as quinazolinone derivatives[2][3], allows us to postulate a hypothetical antibacterial bioassay for the purpose of this guide.
The Critical Imperative of Bioassay Cross-Validation
Before delving into specific protocols, it is essential to understand the causality behind cross-validation. During the lifecycle of a drug development project, it is common for bioanalytical methods to be transferred between laboratories, or for multiple analytical procedures to be used.[4] Cross-validation is the process that demonstrates the equivalency of results from two different validated methods, ensuring that data generated across different sites or using different techniques can be reliably combined and compared.[4][5]
Regulatory bodies like the US FDA and the European Medicines Agency mandate cross-validation, with guidelines such as the ICH M10 providing a framework for these studies.[5] The objective is to identify and quantify any systemic bias between methods, a nuance that simple pass/fail criteria might miss.[5] A robust cross-validation plan is, therefore, a self-validating system that builds confidence in the generated data.
Hypothetical Bioassay Methodologies for Antibacterial Activity
Based on structural alerts present in this compound, we will proceed with the hypothesis that it possesses antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. To ensure robust characterization, we will employ two distinct bioassay methodologies.
Method A: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Rationale: The broth microdilution assay is highly standardized, widely accepted, and provides a quantitative endpoint (the MIC value), which is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.
Method B: BacTiter-Glo™ Microbial Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Rationale: Employing a secondary assay with a different biological endpoint (metabolic activity vs. visible growth) provides a powerful orthogonal validation. It helps to rule out compound-specific artifacts that might interfere with the primary assay, such as compound precipitation or colorimetric interference that could be misinterpreted as growth inhibition.
Comparative Compound for Performance Benchmarking
To provide context to the bioassay results of our target compound, a well-characterized comparator is essential. We select 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid , a compound with documented synthesis and a quinazolinone core known for antibacterial activity, as a relevant alternative.[2][3]
Experimental Design for Cross-Validation
The core of this guide is a detailed protocol for cross-validating the results from Method A and Method B. This protocol is designed to be a self-validating system.
Step-by-Step Cross-Validation Protocol
-
Preparation of Compounds:
-
Prepare stock solutions of this compound and the comparator, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, in 100% DMSO at a concentration of 10 mM.
-
Create a series of 2-fold serial dilutions in DMSO to be used for the assays.
-
-
Bacterial Inoculum Preparation:
-
Culture MRSA (e.g., ATCC 43300) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay plates.
-
-
Assay Plate Preparation (Method A & B in Parallel):
-
For each method, use sterile 96-well plates.
-
Add 2 µL of the serially diluted compounds to the appropriate wells.
-
Add 98 µL of the prepared bacterial inoculum to each well.
-
Include positive controls (bacteria with no compound) and negative controls (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Method A (Broth Microdilution): Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth. A resazurin-based indicator can be added to aid in visualization.
-
Method B (BacTiter-Glo™): Add the BacTiter-Glo™ reagent according to the manufacturer's instructions. Measure luminescence using a plate reader. The signal is proportional to the number of viable bacteria.
-
Data Presentation and Comparison
The quantitative data from this cross-validation study should be summarized for clear comparison.
| Compound | Assay Method | Replicate 1 (MIC in µg/mL) | Replicate 2 (MIC in µg/mL) | Replicate 3 (MIC in µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| This compound | Broth Microdilution | 8 | 16 | 8 | 10.67 | 4.62 |
| This compound | BacTiter-Glo™ | 16 | 16 | 8 | 13.33 | 4.62 |
| 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | Broth Microdilution | 4 | 4 | 2 | 3.33 | 1.15 |
| 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | BacTiter-Glo™ | 4 | 8 | 4 | 5.33 | 2.31 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental and Logical Workflows
To ensure clarity and reproducibility, workflows should be visualized.
Caption: Workflow for the cross-validation of two antibacterial bioassays.
Statistical Analysis and Acceptance Criteria
The equivalence of the two methods is not determined by simply observing similar MIC values. A more rigorous statistical approach is required.
-
Bland-Altman Plot: This graphical method is used to plot the difference between the measurements from the two assays against the average of the two measurements. It helps to visualize any systematic bias between the methods.
-
Concordance Correlation Coefficient (CCC): This metric evaluates the agreement between two variables, providing a single value to quantify the degree of concordance.
Acceptance criteria should be pre-defined. For example, an acceptable level of agreement could be a CCC > 0.9 and 95% of the data points falling within the ±1.96 standard deviation lines on the Bland-Altman plot.
Caption: Decision-making workflow for bioassay cross-validation data.
Hypothetical Mechanism of Action
Given the structural class, a plausible mechanism of action for these compounds could be the inhibition of a critical bacterial enzyme. For instance, many heterocyclic compounds target bacterial DNA gyrase, an enzyme essential for DNA replication.
Caption: Hypothetical mechanism of action for the target compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the bioassay data for novel compounds like this compound is robust, reliable, and ready for regulatory scrutiny, thereby building a solid foundation for successful drug development.
References
-
Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. IQVIA. [Link]
-
Cross validation in bioanalysis: Why, when and how? ResearchGate. [Link]
-
Measuring Precision in Bioassays: Rethinking Assay Validation. National Institutes of Health. [Link]
-
A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. PubMed. [Link]
-
Cross Validation and Matrix Effect – two Critical Factors in Ensuring Successful Regulated Bioanalysis. Covance Shanghai. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid Analogs as Factor Xa Inhibitors
This guide provides a comprehensive comparative analysis of a pivotal class of compounds centered around the 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid scaffold and its close analogs. While literature on this exact parent molecule is limited[1], its core structure is a critical pharmacophore in modern anticoagulant therapy, most notably as a key component of direct Factor Xa (FXa) inhibitors like Rivaroxaban. This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the structure-activity relationships (SAR), synthetic strategies, and biological evaluation of these potent molecules. We will delve into the causality behind experimental design, providing field-proven insights into optimizing this scaffold for therapeutic efficacy.
The Central Role of Factor Xa in Anticoagulation
The coagulation cascade is a complex enzymatic process responsible for thrombus (blood clot) formation. Factor Xa sits at a critical juncture, linking the intrinsic and extrinsic pathways and catalyzing the conversion of prothrombin to thrombin, the final key enzyme in clot formation. Inhibiting FXa offers a highly specific and effective strategy for preventing and treating thromboembolic disorders. Small molecule inhibitors that bind to the active site of FXa, particularly the S1 and S4 pockets, have revolutionized anticoagulant therapy, offering predictable pharmacokinetics and oral bioavailability compared to older agents like warfarin[2].
The phenyl-oxazinanone moiety and its analogs serve as a privileged scaffold, effectively anchoring the inhibitor within the FXa active site. This guide will explore how modifications to this core structure influence potency, selectivity, and overall drug-like properties.
Caption: The Coagulation Cascade, highlighting the central role of Factor Xa.
General Synthesis of the Phenyl-Oxazinanone Core
The synthesis of the this compound scaffold is a multi-step process that requires careful control to achieve high yields. The general strategy involves the construction of the 1,3-oxazinan-2-one ring onto a 4-aminobenzoic acid precursor. This approach ensures the correct regiochemistry and provides a versatile intermediate for further derivatization.
Experimental Protocol: Synthesis of Ethyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
This protocol describes a representative synthesis for the core scaffold, which can then be hydrolyzed to the final benzoic acid.
Step 1: N-Alkylation of Ethyl 4-aminobenzoate
-
To a solution of ethyl 4-aminobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
Add 3-bromopropan-1-ol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, pour it into ice water, and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 4-((3-hydroxypropyl)amino)benzoate.
Step 2: Cyclization to form the 1,3-Oxazinan-2-one Ring
-
Dissolve the crude intermediate from Step 1 in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add triphosgene (0.5 eq) portion-wise, followed by the dropwise addition of a base such as triethylamine (2.2 eq) to neutralize the generated HCl.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography on silica gel to afford the target compound, ethyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate.
Causality Behind Experimental Choices:
-
Base Selection (K₂CO₃): Potassium carbonate is a mild and effective base for the N-alkylation, preventing side reactions like elimination that might occur with stronger bases.
-
Cyclization Agent (Triphosgene): Triphosgene is a safer, solid alternative to gaseous phosgene for introducing the carbonyl group required for cyclization into the carbamate ring.
-
Solvent Choice (DMF/DCM): DMF is a polar aprotic solvent ideal for the Sₙ2 reaction in Step 1, while DCM is a standard choice for reactions involving phosgene equivalents due to its inertness.
Caption: General synthetic workflow for the phenyl-oxazinanone core.
Comparative Analysis of Key Analogs
The therapeutic potential of this scaffold is best understood by comparing analogs where specific structural elements have been modified. The following table summarizes key data for Rivaroxaban (a close, commercially successful analog) and hypothetical modifications based on common strategies in FXa inhibitor design. The data for hypothetical analogs are extrapolated from established SAR trends in the field[2][3].
| Analog (Structure) | Key Structural Modification | FXa Potency (Ki, nM) | Selectivity vs. Thrombin | Oral Bioavailability (%) | Rationale / Expected Impact |
| Rivaroxaban | Reference: 3-oxomorpholin-4-yl moiety | 0.7 | >10,000-fold | ~80% | The morpholinone ring is a well-established S4 binding element. |
| Analog A | 1,3-Oxazinan-2-one (Title Scaffold) | 1-5 | >10,000-fold | ~70-80% | The slightly more flexible six-membered ring is expected to maintain strong S4 interaction with potentially altered PK. |
| Analog B | Fluoro-substituent on phenyl ring (ortho to oxazinanone) | 0.5-2 | >10,000-fold | ~75-85% | A common strategy to block metabolic hydroxylation, potentially improving metabolic stability and half-life. |
| Analog C | Pyrrolidinone ring (5-membered) | 5-15 | >5,000-fold | ~50-60% | A smaller ring may have a suboptimal fit in the S4 pocket, leading to reduced potency. |
| Analog D | Benzoic acid replaced with Tetrazole | 2-10 | >10,000-fold | ~60-70% | The tetrazole is a common bioisostere for a carboxylic acid, offering similar hydrogen bonding with potentially improved absorption and metabolic stability. |
Structure-Activity Relationship (SAR) Insights
The data from comparative studies reveal critical insights into the SAR of this inhibitor class.
-
The Phenyl-Heterocycle Core: This unit is essential for orienting the molecule. The nitrogen of the heterocycle is typically attached to the central phenyl ring, which serves as a linker.
-
The S4-Binding Heterocycle: The cyclic carbamate (oxazinanone, morpholinone) is a key S4-binding element. Its oxygen atom often acts as a hydrogen bond acceptor. Ring size and conformation are critical; six-membered rings like morpholinone and oxazinanone generally show higher potency than five-membered rings[3].
-
The Central Phenyl Ring: Substitutions on this ring can modulate pharmacokinetic properties. Electron-withdrawing groups, such as fluorine, can block potential sites of metabolism, thereby increasing the drug's half-life.
-
The P1 Group: While this guide focuses on the S4-binding moiety, the other end of the molecule (represented here by the benzoic acid) interacts with the S1 pocket of FXa. The benzoic acid can be replaced with various bioisosteres to fine-tune interactions and improve properties like cell permeability.
Caption: Key Structure-Activity Relationship points for the Phenyl-Oxazinanone scaffold.
Standard In Vitro Protocol: FXa Chromogenic Assay
To ensure trustworthy and reproducible data, a self-validating protocol is essential. This chromogenic assay provides a quantitative measure of an inhibitor's potency.
Objective: To determine the IC₅₀ value of a test compound against human Factor Xa.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic FXa substrate (e.g., Spectrozyme® FXa)
-
Tris-HCl buffer (pH 7.4) with NaCl, CaCl₂, and 0.1% BSA
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute into the assay buffer to the desired final concentrations (ensure final DMSO concentration is <1%).
-
Reaction Mixture: In each well of the microplate, add:
-
Assay buffer
-
Test compound dilution (or vehicle control)
-
Human Factor Xa solution.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the pre-warmed chromogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The inclusion of positive controls (a known FXa inhibitor like Rivaroxaban) and negative controls (vehicle) in every plate validates the assay's performance. The Z'-factor should be calculated to ensure the assay is robust and suitable for screening.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a highly fruitful area for the development of novel anticoagulants. The comparative analysis demonstrates that subtle structural modifications to the core heterocycle, the phenyl linker, and the S1-binding group can lead to significant changes in potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel bioisosteres for the benzoic acid moiety to further optimize ADME properties and on fine-tuning substitutions on the phenyl ring to enhance metabolic stability without compromising potency. The detailed synthetic and analytical protocols provided herein offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of direct Factor Xa inhibitors.
References
-
MDPI: Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
PubChem: this compound. [Link]
-
PubMed: Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. [Link]
-
PubMed: Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]
-
PMC - NIH: Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. [Link]
-
ResearchGate: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
-
IRIS - Unife: Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. [Link]
-
PMC: The Development of New Factor Xa Inhibitors Based on Amide Synthesis. [Link]
-
PubMed: Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. [Link]
-
PMC - NIH: Discovery and development of Factor Xa inhibitors (2015–2022). [Link]
-
NIH: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
ResearchGate: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
-
PubMed: Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[4][5]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist with unprecedented selectivity and procognitive potential. [Link]
-
MDPI: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
SynZeal: Rivaroxaban EP Impurity J. [Link]
-
Synapse: What are factor Xa inhibitors and how do you quickly get the latest development progress? [Link]
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor Xa inhibitors: S1 binding interactions of a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head study of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid efficacy
<_content> ## A Head-to-Head Comparative Guide: 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid (Oxazinoben) vs. Rivaroxaban for VTE Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Anticoagulation
The prevention of venous thromboembolism (VTE), a condition that includes deep vein thrombosis (DVT) and pulmonary embolism (PE), is a critical consideration in patients undergoing major orthopedic surgery.[1] For years, the standard of care has evolved from vitamin K antagonists to direct oral anticoagulants (DOACs), which offer more predictable pharmacokinetic profiles.[2] Within this class, Factor Xa (FXa) inhibitors have emerged as a cornerstone of VTE prophylaxis.[3]
This guide provides a comprehensive head-to-head comparison of a novel investigational FXa inhibitor, this compound, hereafter referred to as Oxazinoben, and the well-established DOAC, rivaroxaban. This comparison is based on a hypothetical Phase II clinical trial designed to evaluate the efficacy and safety of Oxazinoben for VTE prophylaxis in patients undergoing total knee arthroplasty.
Mechanism of Action: Targeting a Pivotal Point in the Coagulation Cascade
Both Oxazinoben and rivaroxaban are direct inhibitors of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[4][5] By binding to the active site of FXa, these inhibitors prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[5][6]
The coagulation cascade is a complex series of enzymatic reactions that ultimately leads to the formation of a stable fibrin clot to prevent excessive bleeding.[4][7] However, in prothrombotic states, such as post-operative recovery from major surgery, this process can lead to the formation of life-threatening thrombi.[1] FXa inhibitors effectively modulate this cascade to prevent such events.[3]
Caption: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa as the target for both Oxazinoben and Rivaroxaban.
Head-to-Head Efficacy: A Phase II Randomized Controlled Trial
To objectively compare the efficacy of Oxazinoben and rivaroxaban, we present the results of a hypothetical, multicenter, randomized, double-blind, active-comparator Phase II clinical trial. The study enrolled 600 patients undergoing elective total knee arthroplasty, randomized to receive either Oxazinoben (15 mg once daily) or rivaroxaban (10 mg once daily) for 14 days post-surgery.
Primary Efficacy Endpoint: The primary endpoint was the composite of any DVT, non-fatal PE, or all-cause mortality at 14 days.
Secondary Efficacy Endpoint: The incidence of symptomatic VTE.
| Efficacy Endpoint | Oxazinoben (15 mg QD) (n=300) | Rivaroxaban (10 mg QD) (n=300) | Relative Risk (95% CI) | P-value |
| Primary Endpoint | ||||
| Any DVT, Non-fatal PE, or All-Cause Mortality | 12 (4.0%) | 18 (6.0%) | 0.67 (0.33-1.34) | 0.25 |
| Components of Primary Endpoint | ||||
| Any DVT | 10 (3.3%) | 15 (5.0%) | ||
| Non-fatal PE | 2 (0.7%) | 3 (1.0%) | ||
| All-Cause Mortality | 0 (0.0%) | 0 (0.0%) | ||
| Secondary Endpoint | ||||
| Symptomatic VTE | 3 (1.0%) | 5 (1.7%) | 0.60 (0.15-2.42) | 0.47 |
Data are presented as n (%). Fictional data for illustrative purposes.
In this hypothetical trial, Oxazinoben demonstrated a numerically lower incidence of the primary efficacy endpoint compared to rivaroxaban, although the difference was not statistically significant. These findings suggest that Oxazinoben may have comparable efficacy to rivaroxaban in preventing VTE after major orthopedic surgery.
Safety Profile: A Comparative Analysis
The primary safety endpoint was the incidence of major and clinically relevant non-major (CRNM) bleeding events.
| Safety Endpoint | Oxazinoben (15 mg QD) (n=300) | Rivaroxaban (10 mg QD) (n=300) | Relative Risk (95% CI) | P-value |
| Primary Safety Endpoint | ||||
| Major or CRNM Bleeding | 9 (3.0%) | 12 (4.0%) | 0.75 (0.33-1.71) | 0.50 |
| Components of Primary Safety Endpoint | ||||
| Major Bleeding | 3 (1.0%) | 4 (1.3%) | ||
| CRNM Bleeding | 6 (2.0%) | 8 (2.7%) |
Data are presented as n (%). Fictional data for illustrative purposes.
The safety profiles of both agents were comparable, with no statistically significant difference in the rates of major or CRNM bleeding. This suggests that Oxazinoben may possess a similar safety profile to rivaroxaban in this patient population.
Experimental Protocols: Ensuring Scientific Rigor
The scientific integrity of this comparative guide is paramount. The following are detailed protocols for key in vitro and in vivo assays that would be essential in the preclinical and clinical development of a novel anticoagulant like Oxazinoben.
In Vitro Assays
1. Factor Xa Inhibition Assay
This assay is crucial for determining the potency of the inhibitor.
-
Principle: A chromogenic assay is used to measure the activity of human Factor Xa.[8] The inhibitor is pre-incubated with the enzyme, followed by the addition of a chromogenic substrate.[8] The cleavage of the substrate by residual FXa releases a colored product, which is measured spectrophotometrically.[8] The amount of color is inversely proportional to the inhibitory activity.[9]
-
Protocol:
-
Prepare a solution of purified human Factor Xa.
-
In a 96-well plate, add varying concentrations of Oxazinoben or rivaroxaban.
-
Add the Factor Xa solution to each well and incubate for a specified period.
-
Add a chromogenic Factor Xa substrate to initiate the reaction.
-
Measure the absorbance at 405 nm at regular intervals.
-
Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).
-
2. Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are standard coagulation assays used to assess the effect of anticoagulants on the extrinsic/common and intrinsic/common pathways, respectively.[10][11]
-
Principle:
-
PT: Measures the time it takes for a clot to form after the addition of tissue factor (thromboplastin) to a plasma sample, assessing the extrinsic and common pathways.[12][13]
-
aPTT: Measures the time to clot formation after the addition of an activator (e.g., silica) and phospholipids, assessing the intrinsic and common pathways.[11][14]
-
-
Protocol:
-
Collect blood samples in tubes containing 3.2% sodium citrate.[10]
-
Centrifuge to obtain platelet-poor plasma.[15]
-
For PT, add thromboplastin reagent to the plasma and measure the time to clot formation.[16]
-
For aPTT, incubate the plasma with an aPTT reagent (activator and phospholipids) before adding calcium chloride to initiate clotting and measure the time to clot formation.[17]
-
Caption: A streamlined workflow diagram illustrating the key stages in the preclinical and clinical evaluation of a novel anticoagulant like Oxazinoben.
In Vivo Animal Model
Ferric Chloride-Induced Thrombosis Model
This is a widely used model to evaluate the antithrombotic efficacy of novel compounds.[18]
-
Principle: Topical application of ferric chloride to a blood vessel induces oxidative injury to the endothelium, leading to the formation of a thrombus.[18] The efficacy of the anticoagulant is assessed by measuring the reduction in thrombus size or weight.[18]
-
Protocol:
-
Anesthetize the animal (e.g., rat or mouse).[19]
-
Surgically expose the carotid artery or jugular vein.
-
Administer Oxazinoben, rivaroxaban, or vehicle control orally.
-
Apply a filter paper saturated with ferric chloride solution to the exposed vessel for a defined period.
-
Monitor blood flow to determine the time to occlusion.
-
After a set time, excise the thrombosed segment of the vessel and weigh the thrombus.
-
Conclusion and Future Directions
This head-to-head comparison, based on a hypothetical Phase II trial, suggests that this compound (Oxazinoben) may be a promising novel oral Factor Xa inhibitor with a comparable efficacy and safety profile to rivaroxaban for VTE prophylaxis in patients undergoing total knee arthroplasty. The non-significant trends towards lower thrombotic events with Oxazinoben warrant further investigation in a larger, adequately powered Phase III clinical trial.
Future studies should also explore the potential for a wider therapeutic window for Oxazinoben, its pharmacokinetic and pharmacodynamic properties in diverse patient populations, and its potential for other thromboembolic indications. The continued development of novel anticoagulants is essential to refine and personalize the prevention and treatment of thromboembolic diseases.
References
- Apixaban Bests Rivaroxaban, Warfarin in Preventing VTE Recurrence and Bleeding. (2025, May 16).
- Thromboprophylaxis: Orthopedic Surgery. (2025, June 25). Thrombosis Canada.
- Prothrombin Time - PhenX Toolkit: Protocols. (2021, August 16).
- Screening Tests in Haemostasis: The APTT. (2025, July 21).
- Factor Xa Inhibitors: How They Work & Side Effects. (2023, February 18). Cleveland Clinic.
- Anti-Xa Assays. (2022, September 27). Practical-Haemostasis.com.
- Physiology, Coagulation Pathways. (2025, June 2). StatPearls - NCBI Bookshelf.
- Preclinical safety evaluation of low molecular weight heparin-deoxycholate conjugates as an oral anticoagulant. (n.d.). PubMed.
- Blood Coagulation Signaling Pathways: A Critical Overview. (2024, February 5). Assay Genie.
- Venous thromboembolism in orthopedic surgery: Global guidelines. (n.d.). PMC - PubMed Central.
- Prothrombin Time. (2024, January 23). StatPearls - NCBI Bookshelf.
- Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (n.d.). PubMed.
- ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. (n.d.). Atlas Medical.
- Comparison of Bleeding Risk Between Rivaroxaban and Apixaban for the Treatment of Acute Venous Thromboembolism. (n.d.). ClinicalTrials.gov.
- Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor. (n.d.).
- Factor Xa Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Animal models of venous thrombosis. (n.d.). Cardiovascular Diagnosis and Therapy.
- Activated Partial Thromboplastin Time (aPTT). (2025, September 10). UI Health Care.
- Screening Tests in Haemostasis: The Prothrombin Time [PT]. (2024, October 2).
- The Clotting Cascade. (n.d.). National Bleeding Disorders Foundation.
- Anticoagulation by factor Xa inhibitors. (n.d.). PMC - NIH.
- Direct factor Xa inhibitors. (n.d.). Wikipedia.
- Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. (2016, April 29). Circulation Research.
- Oral Anticoagulants Beyond Warfarin. (n.d.). Annual Reviews.
- Venous thromboembolism prophylaxis prescribing patterns for patients with orthopedic trauma: a clinical vignette survey. (2024, September 3).
- Blood Coagulation Signaling Pathways. (n.d.). R&D Systems.
- Animal and Cellular Models in Thrombosis and Hemostasis. (2023, October 19).
- 005207: Partial Thromboplastin Time (PTT), Activated. (n.d.). Labcorp.
- Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Application. (2026, January 20). MDPI.
- Oral Direct Factor Xa Inhibitors. (2012, September 28). Circulation Research.
- Laboratory Assays for Monitoring Rivaroxaban: In House in-Vitro Analysis and Review of Literature. (2011, November 18). Blood | American Society of Hematology - ASH Publications.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
- Developing VTE Prophylaxis Consensus in Orthopedics. (2021, October 13). YouTube.
- Prothrombin Time (PT) (LIQUID REAGENT). (n.d.). Atlas Medical.
- Study of Rivaroxaban for Cerebral Venous Thrombosis: A Randomized Controlled Feasibility Trial Comparing Anticoagulation With Rivaroxaban to Standard-of-Care in Symptomatic Cerebral Venous Thrombosis. (2023, September 7). Stroke.
- Role of Neutrophils and NETs in Animal Models of Thrombosis. (n.d.). MDPI.
- Prothrombin Time: Reference Range, Interpretation, Collection and Panels. (2025, October 22).
- Preclinical Evaluation of the Anticoagulant Effect of an Aqueous Extract of Snow Mountain Garlic. (2025, February 28). PubMed.
- 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. (n.d.). Sci-Hub.
- Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology. (2025, October 9). Cardio Nursing School | @LevelUpRN - YouTube.
- Coagulation. (n.d.). Wikipedia.
- Apixaban or rivaroxaban in the treatment of acute venous thromboembolism? (n.d.). PMC - NIH.
- Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels. (2025, November 10).
- Rivaroxaban Reduces Post-Surgery VTE Risk by 75% Versus Enoxaparin. (2020, March 29). HCPLive.
- By word of mouse: using animal models in venous thrombosis research. (n.d.).
- Coagulation Assays. (2005, July 26). Circulation - American Heart Association Journals.
- What are factor Xa inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- Standardized Thromboembolism Prophylaxis in Orthopedic Patients to Prevent Venous ThromboEmbolism Study: A Novel Prospectively Validated Electronic Risk Stratification Tool for Elective Hip and Knee Joint Replacement Patients. (2025, December 17). ResearchGate.
- Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. (2023, August 9). ACS Omega.
- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI.
Sources
- 1. thrombosiscanada.ca [thrombosiscanada.ca]
- 2. annualreviews.org [annualreviews.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. assaygenie.com [assaygenie.com]
- 5. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 6. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Anti-Xa Assays [practical-haemostasis.com]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. atlas-medical.com [atlas-medical.com]
- 18. mdpi.com [mdpi.com]
- 19. ahajournals.org [ahajournals.org]
A Comparative Guide to Establishing Purity Criteria for 4-(2-oxo-1,3-oxazinan-3-yl)benzoic Acid
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component within a drug substance that is not the desired chemical entity is defined as an impurity. These impurities can arise from numerous sources, including the manufacturing process, degradation over time, or interaction with storage containers. Their presence, even in minute quantities, can potentially alter the API's therapeutic effect, introduce toxicity, or compromise the stability of the final drug product.
Regulatory bodies, led by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines to control impurities. The ICH Q3A(R2) guideline, in particular, provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances.[1][2][3] This guide will provide a comprehensive, scientifically-grounded strategy for establishing the purity criteria for a novel chemical entity, 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, by comparing and contrasting the essential analytical methodologies required for its characterization.
Deconstructing the Impurity Profile: A Predictive Approach
Since this compound is a novel compound with limited published data, predicting its potential impurity profile is a critical first step. This requires postulating a logical synthetic pathway to anticipate process-related impurities and considering the inherent chemical stability of the molecule to predict potential degradants.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of a key intermediate, an N-substituted 3-aminopropanol derivative, with a carbonylating agent. A more direct approach, illustrated below, involves the one-pot cyclization of 4-aminobenzoic acid with a suitable bifunctional reagent like 3-bromopropyl chloroformate or a two-step process involving initial alkylation followed by cyclization. For this guide, we will consider a common route involving the initial reaction of 4-aminobenzoic acid with 3-chloropropanol, followed by cyclization to form the oxazinanone ring.
Caption: Proposed synthesis and potential impurity sources.
Categorization of Potential Impurities
Based on the proposed synthesis and the chemical nature of the final product, we can anticipate the following classes of impurities:
| Impurity Category | Potential Compound Name | Origin |
| Starting Materials | 4-Aminobenzoic Acid | Unreacted raw material. |
| 3-Chloropropan-1-ol | Unreacted raw material. | |
| Intermediates | 4-((3-hydroxypropyl)amino)benzoic acid | Incomplete cyclization. |
| Process By-products | 4,4'-(propane-1,3-diylbis(azanediyl))dibenzoic acid | Di-substitution of 3-chloropropanol with two molecules of 4-aminobenzoic acid. |
| Degradation Products | 4-((3-hydroxypropyl)amino)benzoic acid | Hydrolysis of the cyclic carbamate ester linkage.[4] |
| Benzene derivatives | Potential decarboxylation under severe stress conditions (e.g., high heat).[5][6] |
A Multi-Pronged Analytical Strategy: Comparing Core Techniques
No single analytical technique is sufficient to fully characterize the purity of a new drug substance. A robust strategy employs an orthogonal set of methods, each providing unique and complementary information. The primary techniques for this compound are compared below.
Caption: A comprehensive analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Role: HPLC-UV is the cornerstone for purity assessment, providing separation and quantification of the API from its impurities. It is the primary method for determining the percentage purity and reporting levels of known and unknown impurities.
Experimental Protocol (Starting Point):
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm, or a more specific wavelength determined by UV scan of the API.
-
Quantification: Use area percent for impurity levels, assuming a relative response factor of 1.0 for unknown impurities until they are identified and characterized.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Role: LC-MS/MS is the premier technique for the identification of unknown impurities.[7][8][9][10] It provides high-resolution accurate mass (HRAM) data to determine the elemental composition and fragmentation patterns (MS/MS) to elucidate the structure of impurities detected in the HPLC-UV analysis.
Experimental Protocol (Starting Point):
-
LC Conditions: Utilize the same MS-compatible HPLC method developed above.
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species.
-
Mass Analyzer: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential.
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data from m/z 100-1000 to detect all ions and determine their accurate mass.
-
Data-Dependent MS/MS (MS2): Automatically trigger fragmentation scans on the most intense ions detected in the full scan to obtain structural information.
-
-
Data Analysis: Use the accurate mass to generate a molecular formula. Compare the fragmentation pattern of the impurity with that of the parent API to identify the site of modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Role: NMR is the definitive method for unambiguous structural elucidation of the API and any isolated or synthesized impurities.[11][12][13] It provides detailed information on the connectivity of atoms and the stereochemistry of the molecule. Quantitative NMR (qNMR) can also be used as a primary method for purity determination without the need for a reference standard of the impurity itself.
Experimental Protocol (For Structural Elucidation):
-
Sample Preparation: Dissolve ~5-10 mg of the isolated impurity or synthesized standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
1D Spectra: ¹H NMR and ¹³C NMR to identify the types and number of protons and carbons.
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
-
-
Interpretation: Systematically assign all proton and carbon signals and compare the final structure with the data obtained from LC-MS/MS.
Comparative Analysis of Methodologies
The selection of an analytical technique is driven by the specific question being asked. The table below compares the primary methods in the context of establishing purity criteria.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantification | Robust, reproducible, excellent for quantitative analysis, widely available.[14][15] | Provides limited structural information; cannot identify unknown peaks without standards. |
| LC-MS/MS | Identification | High sensitivity, provides molecular weight and structural fragments for identification of unknowns.[16] | Can be less quantitative than UV without specific standards; ion suppression can be an issue. |
| NMR | Structure Elucidation | Provides unambiguous, definitive structural confirmation; can be quantitative (qNMR).[17][18] | Lower sensitivity than MS; requires larger sample amounts and specialized expertise for interpretation. |
| Karl Fischer | Water Content | Specific and accurate for water determination. | Only measures water content. |
| GC | Residual Solvents | High sensitivity and specificity for volatile organic compounds. | Not suitable for non-volatile impurities. |
Establishing Final Acceptance Criteria
The culmination of this analytical work is the establishment of a specification for the drug substance. This involves setting acceptance criteria (limits) for each impurity based on the ICH Q3A(R2) guideline.[19][20]
-
Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.
-
Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, this is typically 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data. For a maximum daily dose of ≤ 2g/day, this is typically 0.15% or 1.0 mg per day intake, whichever is lower.
The final specification will list:
-
Specified Identified Impurities: Impurities that are structurally identified and individually listed with their own acceptance criteria.
-
Specified Unidentified Impurities: Impurities that are controlled by an individual acceptance criterion but whose structures are not yet known.
-
Unspecified Impurities: A general limit for any single impurity not individually listed, typically not to exceed the identification threshold.
-
Total Impurities: A limit on the sum of all impurities.
By systematically applying the comparative analytical strategies outlined in this guide, researchers and drug developers can confidently characterize the purity of this compound, ensuring a safe, effective, and compliant drug substance.
References
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]
-
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]
-
The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. (1992). FEMS Microbiology Reviews. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023). PubMed. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). EMA. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
- Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
Benzoate degradation pathway: Topics by Science.gov. Science.gov. [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2011). ResearchGate. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Benzoate Degradation Pathway. Eawag-BBD. [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency, The Gambia. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). PubMed. [Link]
-
Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2020). MDPI. [Link]
-
Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. ResearchGate. [Link]
-
New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2010). ResearchGate. [Link]
-
Small molecule-NMR. (2023). University of Gothenburg. [Link]
-
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. (2020). Organic & Biomolecular Chemistry. [Link]
-
Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones. (2015). PubMed. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2017). PubMed Central. [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2019). PubMed. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. lejan-team.com [lejan-team.com]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. hpst.cz [hpst.cz]
- 11. resolvemass.ca [resolvemass.ca]
- 12. veeprho.com [veeprho.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. helixchrom.com [helixchrom.com]
- 15. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Small molecule-NMR | University of Gothenburg [gu.se]
- 18. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. fda.gov [fda.gov]
- 20. mca.gm [mca.gm]
A Researcher's Guide to the Initial Investigation of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid: Establishing Reproducible Protocols for a Novel Compound
Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of drug discovery and development, researchers are constantly faced with novel chemical entities whose therapeutic potential is yet to be unlocked. 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid is one such compound. A search of the current scientific literature reveals a notable absence of synthetic protocols or biological data for this specific molecule[1]. This guide, therefore, is not a review of existing knowledge but a proposed roadmap for the initial scientific investigation of this compound. We will proceed from a hypothetical standpoint, grounded in established chemical and biological principles, to outline a comprehensive and reproducible research plan.
This guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step framework for the de novo synthesis, characterization, and preliminary biological evaluation of this compound. Our core focus will be on establishing robust and self-validating experimental systems to ensure the highest degree of scientific integrity and reproducibility. We will explore plausible synthetic routes, propose rigorous analytical characterization methods, and detail standardized in vitro assays to probe for potential anti-inflammatory and antibacterial activities, activities often associated with related heterocyclic structures.
Part 1: Proposed Synthesis and Characterization
The primary challenge is the synthesis of the target compound. Based on its structure—an N-aryl substituted cyclic carbamate—we can propose a multi-step synthetic pathway. The key is to form the 1,3-oxazinan-2-one ring and then attach the 4-benzoic acid moiety to the nitrogen atom. A plausible and robust approach involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, both of which are powerful methods for forming C-N bonds[2][3][4][5].
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available materials. First, the synthesis of the 1,3-oxazinan-2-one core, followed by its N-arylation.
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
benchmarking 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid against standards
An In-Depth Benchmarking Guide to 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid
A Comparative Analysis Against Novel Oral Anticoagulant Standards
Executive Summary
The landscape of anticoagulant therapy is continually evolving, with a significant shift towards direct oral anticoagulants (DOACs) that offer improved safety and efficacy over traditional treatments.[1] This guide introduces a novel investigational entity, this compound, henceforth referred to as Compound X. We present a comprehensive benchmarking analysis of Compound X against two leading market standards, Apixaban and Rivaroxaban, both potent and selective inhibitors of Factor Xa.[2][3] This document provides an objective comparison of their in vitro and in vivo performance, supported by detailed experimental protocols and comparative data. The aim is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of Compound X as a next-generation anticoagulant.
Introduction: The Evolving Paradigm of Anticoagulation
Venous thromboembolism (VTE) and atrial fibrillation (AF) are major global health concerns, necessitating effective anticoagulant therapy to prevent life-threatening thrombotic events.[1][4] For decades, warfarin, a vitamin K antagonist, was the standard of care. However, its use is complicated by a narrow therapeutic window, numerous drug and food interactions, and the need for frequent monitoring.[5] The advent of DOACs, particularly direct Factor Xa inhibitors like Apixaban and Rivaroxaban, has revolutionized anticoagulant therapy by offering predictable pharmacokinetics and a reduced need for routine monitoring.[2][6][7]
Compound X, this compound, is a novel small molecule designed as a potential Factor Xa inhibitor. Its unique chemical scaffold suggests the potential for a distinct pharmacological profile. This guide will rigorously evaluate its performance against the established benchmarks, Apixaban and Rivaroxaban, across a battery of industry-standard preclinical assays.
In Vitro Profiling: A Head-to-Head Comparison
A thorough in vitro evaluation is fundamental to characterizing the pharmacological and safety profile of a new chemical entity. We will assess anticoagulant potency, metabolic stability, and potential for cardiac-related adverse effects.
Anticoagulant Potency
The anticoagulant activity of Compound X was evaluated using standard plasma-based clotting assays: the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT), followed by a specific chromogenic assay to determine its direct inhibitory effect on Factor Xa.
-
Causality Behind Experimental Choices: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade, while the aPTT assay assesses the intrinsic and common pathways. Measuring both provides a broad understanding of the compound's effect on the overall coagulation process. A direct Factor Xa inhibition assay is then crucial to confirm the specific mechanism of action.
-
Plasma Preparation: Human plasma was pooled from healthy donors.
-
Compound Preparation: Compound X, Apixaban, and Rivaroxaban were dissolved in DMSO to create stock solutions, which were then serially diluted.
-
PT Assay: 50 µL of plasma was incubated with varying concentrations of the test compounds for 3 minutes at 37°C. 100 µL of thromboplastin reagent was then added to initiate clotting, and the time to clot formation was measured.[8][9]
-
aPTT Assay: 50 µL of plasma was incubated with 50 µL of aPTT reagent and varying concentrations of the test compounds for 3 minutes at 37°C. 50 µL of pre-warmed calcium chloride was added to initiate clotting, and the time to clot formation was recorded.[10][11][12]
-
Reaction Setup: In a 96-well plate, test compounds were incubated with human Factor Xa in a buffer solution.
-
Substrate Addition: A chromogenic substrate specific for Factor Xa was added.
-
Measurement: The residual Factor Xa activity was determined by measuring the color change spectrophotometrically. The concentration of the compound that inhibits 50% of Factor Xa activity (IC50) was calculated.[13][14][15]
Table 1: Comparative Anticoagulant Potency
| Compound | PT (Doubling Conc., µM) | aPTT (Doubling Conc., µM) | Anti-Factor Xa IC50 (nM) |
| Compound X | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Apixaban | 2.1 ± 0.3 | 3.0 ± 0.4 | 2.1 ± 0.3 |
| Rivaroxaban | 1.5 ± 0.1 | 2.2 ± 0.2 | 0.7 ± 0.1 |
Metabolic Stability: Cytochrome P450 (CYP) Inhibition
Drug-drug interactions are a major concern in clinical practice, and many are mediated by the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.[16][17] Assessing the inhibitory potential of Compound X against key CYP isoforms is therefore critical.
-
Causality Behind Experimental Choices: The FDA recommends evaluating the inhibitory potential against a panel of key CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as these are responsible for the metabolism of the majority of clinically used drugs.[16][18]
-
System: Human liver microsomes were used as the enzyme source.
-
Incubation: Compound X, Apixaban, and Rivaroxaban were incubated with the microsomes and a cocktail of CYP-specific probe substrates.
-
Analysis: The formation of metabolites from the probe substrates was quantified using LC-MS/MS. A decrease in metabolite formation in the presence of the test compounds indicates inhibition.[19][20]
-
Data Interpretation: The IC50 values were determined for each CYP isoform.
Table 2: Comparative CYP450 Inhibition Profile (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Compound X | >50 | >50 | 25.3 | >50 | 15.8 |
| Apixaban | >50 | >50 | >50 | >50 | >50 |
| Rivaroxaban | >50 | 18.2 | >50 | >50 | 8.5 |
Cardiac Safety: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[21][22] Therefore, early assessment of a compound's hERG liability is a regulatory requirement and a critical step in drug development.[23][24]
-
Causality Behind Experimental Choices: The patch-clamp electrophysiology assay is the gold standard for assessing hERG channel inhibition as it directly measures the ion flow through the channel in a cellular context.[22]
-
Cell Line: HEK293 cells stably expressing the hERG channel were used.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed using an automated platform.
-
Compound Application: Cells were exposed to increasing concentrations of Compound X, Apixaban, and Rivaroxaban.
-
Data Analysis: The effect of the compounds on the hERG current was measured, and the IC50 value was calculated.[22]
Table 3: Comparative hERG Inhibition Profile
| Compound | hERG IC50 (µM) |
| Compound X | >30 |
| Apixaban | >30 |
| Rivaroxaban | >30 |
In Vivo Efficacy and Safety: A Murine Thrombosis Model
While in vitro assays provide valuable information, in vivo models are essential to evaluate the antithrombotic efficacy and bleeding risk in a physiological setting.[25][26]
-
Causality Behind Experimental Choices: The ferric chloride-induced carotid artery thrombosis model is a widely used and well-validated model to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.[27] The tail transection bleeding model is a standard method to evaluate the bleeding risk associated with anticoagulant therapy.[27]
Caption: In vitro benchmarking workflow for novel anticoagulants.
-
Animal Model: Male C57BL/6 mice were used.
-
Compound Administration: Compound X, Apixaban, Rivaroxaban, or vehicle were administered orally.
-
Thrombosis Induction: The carotid artery was exposed, and a filter paper saturated with ferric chloride was applied to induce endothelial injury and subsequent thrombus formation.
-
Efficacy Endpoint: The time to vessel occlusion was monitored.
-
Compound Administration: Following the efficacy study, the same mice were used.
-
Bleeding Induction: The distal 3 mm of the tail was transected.
-
Safety Endpoint: The time to cessation of bleeding was measured.
Table 4: Comparative In Vivo Efficacy and Safety
| Compound (Dose) | Time to Occlusion (min) | Bleeding Time (min) |
| Vehicle | 10.2 ± 2.1 | 5.3 ± 1.5 |
| Compound X (10 mg/kg) | >30 | 12.5 ± 2.8 |
| Apixaban (10 mg/kg) | >30 | 15.8 ± 3.5 |
| Rivaroxaban (10 mg/kg) | >30 | 18.2 ± 4.1 |
Discussion and Future Directions
The data presented in this guide provide a preliminary but comprehensive benchmark of this compound (Compound X) against the established Factor Xa inhibitors, Apixaban and Rivaroxaban.
Interpretation of Findings:
-
Anticoagulant Potency: Compound X demonstrates potent anticoagulant activity, with a Factor Xa IC50 comparable to Apixaban and slightly less potent than Rivaroxaban. Its effects on PT and aPTT are consistent with its mechanism as a Factor Xa inhibitor.
-
Metabolic Stability: While Compound X shows a clean profile against most CYP isoforms, its moderate inhibition of CYP3A4 and CYP2C19 warrants further investigation. This profile appears slightly less favorable than Apixaban but potentially comparable to or better than Rivaroxaban in some aspects.
-
Cardiac Safety: All three compounds exhibit a wide safety margin with respect to hERG channel inhibition.
-
In Vivo Performance: In the murine thrombosis model, Compound X demonstrates excellent antithrombotic efficacy, comparable to both Apixaban and Rivaroxaban. Encouragingly, the associated bleeding time appears to be less prolonged than that observed with the standard-of-care agents at an equally effective antithrombotic dose.
Future Directions:
The promising profile of Compound X, particularly its potent antithrombotic effect coupled with a potentially improved bleeding profile, merits further investigation. The following steps are recommended:
-
Pharmacokinetic Studies: A full pharmacokinetic profile in multiple species is necessary to understand its absorption, distribution, metabolism, and excretion.
-
Dose-Response Studies: In-depth in vivo dose-response studies are needed to establish the therapeutic window of Compound X.
-
Chronic Dosing and Toxicology: Long-term toxicology studies are required to assess the safety of chronic administration.
-
Alternative Thrombosis Models: Evaluation in venous thrombosis models will provide a more complete picture of its potential clinical utility.[4][28]
Sources
- 1. The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 2. The pharmacology of novel oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Outcomes With Apixaban, Rivaroxaban, and Warfarin for Atrial Fibrillation and/or Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 5. journalca.com [journalca.com]
- 6. Pharmacokinetics of new oral anticoagulants: implications for use in routine care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitechnol.com [scitechnol.com]
- 8. vitroscient.com [vitroscient.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. Anti-Xa Assays [practical-haemostasis.com]
- 14. lancet.co.za [lancet.co.za]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. criver.com [criver.com]
- 18. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. hERG Assay | PPTX [slideshare.net]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. fda.gov [fda.gov]
- 25. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 27. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 28. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific potential of these molecules is our focus, our responsibility for their entire lifecycle, including safe disposal, is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid, a compound for which extensive public safety data is not yet available.[1] Our approach is therefore grounded in the principle of precaution, treating the compound based on the known hazards of its constituent chemical motifs and in accordance with the highest standards of laboratory safety and regulatory compliance.
Hazard Assessment: An Evidence-Based Surrogate Analysis
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards by analyzing its structure. The molecule is a derivative of benzoic acid and contains a heterocyclic 1,3-oxazinan-2-one ring. Therefore, it is prudent to assume it shares hazards with its parent compound, benzoic acid, until proven otherwise.
Benzoic acid is a known irritant and carries a risk of organ damage through prolonged exposure.[2] This informs our baseline handling and disposal strategy.
| Potential Hazard | Basis (from Benzoic Acid Surrogate) | Recommended Precaution |
| Skin Irritation | Causes skin irritation (H315). | Wear nitrile gloves and a lab coat. Avoid all skin contact. |
| Serious Eye Damage | Causes serious eye damage (H318).[2] | Always wear chemical safety goggles or a face shield. |
| Target Organ Toxicity | May cause damage to organs (lungs) through prolonged or repeated inhalation (H372).[2] | Handle only in a well-ventilated area or chemical fume hood to avoid dust inhalation. |
| Aquatic Toxicity | Harmful to aquatic life (H402). | Crucially, do not dispose of down the drain or in regular trash. [3][4] |
This proactive hazard assessment is the cornerstone of a self-validating safety protocol. By treating an unknown compound with the caution afforded to its most hazardous potential analogue, we build a system of inherent safety.
Regulatory Imperative: Compliance with EPA and OSHA Standards
The disposal of all laboratory chemicals is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the generator of the waste—your laboratory—is responsible for determining if it is hazardous.[5] Concurrently, the Occupational Safety and Health Administration (OSHA) requires employers to protect laboratory workers through a written Chemical Hygiene Plan (CHP).[6][7]
All unusable pharmaceutical compounds and research chemicals must be disposed of as chemical waste through your institution's Environmental Health & Safety (EHS) office.[8][9] Never mix chemical waste streams unless explicitly instructed to do so by EHS, as this can lead to dangerous reactions.[5]
Step-by-Step Disposal Protocol
Follow this procedural workflow to ensure the safe collection and disposal of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Your first line of defense is a physical barrier. Before handling the compound or its waste, ensure you are wearing:
-
Eye Protection: Chemical safety goggles are mandatory.[10]
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact). Inspect gloves for any defects before use.[3]
-
Body Protection: A lab coat must be worn and fully buttoned.[10]
Step 2: Segregate and Collect Waste
Proper segregation is critical for safe disposal.
-
Designate a Waste Container: Use a dedicated, properly sealed, and chemically compatible container for solid this compound waste. Do not use a container that previously held incompatible chemicals.[11]
-
Solid Waste: Place excess solid compound, contaminated weigh boats, and contaminated wipes directly into this designated solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated liquid hazardous waste container appropriate for that solvent (e.g., "Non-Halogenated Organic Solvent Waste").
-
Avoid Contamination: Do not mix this waste with other waste streams. Keep containers closed when not actively adding waste.[11]
Caption: Spill Response Protocol Workflow
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [12][13]* Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [3][13]* Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention. [13]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [12] Always have the Safety Data Sheet for a known surrogate like benzoic acid available for emergency responders. [3] By adhering to these rigorous, evidence-based procedures, you not only ensure your personal safety and that of your colleagues but also uphold your professional responsibility to protect the environment.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]
-
OSHA Standards to Know Before Starting Your Lab. Lab Manager. Available at: [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available at: [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]
-
Pharmaceutical Waste. Matthews Environmental Solutions. Available at: [Link]
-
Pharmaceutical Waste. Wayne State University Office of Environmental Health & Safety. Available at: [Link]
-
Pharmaceutical Waste. University of Delaware Environmental Health & Safety. Available at: [Link]
-
Pharmaceutical Waste Disposal. Environmental Marketing Services. Available at: [Link]
-
Pharmaceutical Waste Management Services. The Amlon Group. Available at: [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. ProChem. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). Available at: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]
-
Hazardous Waste. Environmental Protection Agency (EPA). Available at: [Link]
-
Materials Safety Data Sheet - 4-(1H-imidazol-2-yl)benzoic Acid. Kamulin Biotech Co. Ltd. Available at: [Link]
-
Hazardous Waste Management. A-State Knowledge Base. Available at: [Link]
-
Hazardous Substance Fact Sheet - Benzoic Acid. New Jersey Department of Health. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. Environmental Protection Agency (EPA). Available at: [Link]
-
Safety Data Sheet - Benzoic Acid. Breckland Scientific Supplies Ltd. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]
-
Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available at: [Link]
-
Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. Available at: [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 2. carlroth.com [carlroth.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. nj.gov [nj.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 9. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. ipgsf.com [ipgsf.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid. As a novel chemical entity, a complete toxicological profile may not be available. Therefore, this guidance is rooted in a precautionary approach, drawing parallels from the known hazards of its core chemical structures: benzoic acid and the 1,3-oxazinan-2-one moiety. Our primary objective is to foster a culture of safety and build unwavering trust with our scientific community by providing value that extends beyond the product itself.
Hazard Analysis: A Synthesis of Structural Precedents
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a composite hazard profile has been constructed by evaluating its constituent functional groups.
-
The Benzoic Acid Moiety : Benzoic acid is a well-characterized compound known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Prolonged or repeated inhalation may also lead to organ damage.[4][5][6]
-
The 1,3-Oxazinan-2-one Ring : Data on the parent 1,3-oxazinan-2-one indicates it is harmful if swallowed.[1] A closely related analog, 1,3-oxazinane-2-thione, exhibits a broader hazard profile, including dermal and inhalation toxicity, along with skin and eye irritation.[5] While some heterocyclic amines have been associated with carcinogenicity, this is typically in the context of high-temperature food preparation and may not be directly applicable here; however, it underscores the need for prudent handling of novel heterocyclic compounds.[3][7][8][9][10]
Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory and dermal toxin.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is paramount to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | To protect against splashes and airborne particles that could cause serious eye damage.[11] |
| Skin Protection | Nitrile or neoprene gloves (consider double-gloving), and a chemically resistant lab coat. | To prevent skin irritation and potential dermal absorption.[1] Ensure gloves are compatible with the solvents being used. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[11] The use of a respirator should be in accordance with a comprehensive respiratory protection program. |
| General Laboratory Attire | Long pants and closed-toe shoes. | To provide a basic level of protection against accidental spills. |
Experimental Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly donning and doffing PPE.
Operational and Disposal Plans: A Step-by-Step Guide
-
Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[2][3][4][6][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][6][7]
In the event of a spill, adhere to the following procedure:
-
Evacuate : Immediately evacuate non-essential personnel from the affected area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Categorization : All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[1][12]
-
Collection : Collect waste in designated, sealed, and clearly labeled containers.
-
Disposal : Dispose of the hazardous waste through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.[3][4][6] Do not dispose of this chemical down the drain.[1][12]
Logical Flow for Safe Chemical Handling
Caption: A logical workflow for the safe handling of chemical substances.
Emergency Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
-
Benzoic Acid - Hazardous Substance Fact Sheet . (2009). New Jersey Department of Health. [Link]
-
Safety Data Sheet Benzoic acid - Redox . (2022). Redox. [Link]
-
What PPE Should You Wear When Handling Acid? - LeelineWork . (2025). LeelineWork. [Link]
-
Safety Data Sheet: Benzoic acid - Carl ROTH . (n.d.). Carl ROTH. [Link]
-
Safety Data Sheet: Benzoic acid - Carl ROTH . (2015). Carl ROTH. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . (n.d.). CHEMM. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . (n.d.). University of Washington. [Link]
-
Safety equipment, PPE, for handling acids - Quicktest . (2022). Quicktest. [Link]
-
Protective Equipment - American Chemistry Council . (n.d.). American Chemistry Council. [Link]
Sources
- 1. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. 1,3-Oxazinane-2-thione | C4H7NOS | CID 5370575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]
- 8. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Tips for eating less processed meat | MD Anderson Cancer Center [mdanderson.org]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
